molecular formula C17H16O5 B12299452 (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

货号: B12299452
分子量: 300.30 g/mol
InChI 键: WCXFKFDHRIMXRF-SNAWJCMRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate is a useful research compound. Its molecular formula is C17H16O5 and its molecular weight is 300.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H16O5

分子量

300.30 g/mol

IUPAC 名称

[(E)-1-acetyloxy-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl] acetate

InChI

InChI=1S/C17H16O5/c1-4-5-6-7-8-10-16(21-13(2)18)17(22-14(3)19)15-11-9-12-20-15/h4-5,9,11-12,16-17H,1-3H3/b5-4+

InChI 键

WCXFKFDHRIMXRF-SNAWJCMRSA-N

手性 SMILES

C/C=C/C#CC#CC(C(C1=CC=CO1)OC(=O)C)OC(=O)C

规范 SMILES

CC=CC#CC#CC(C(C1=CC=CO1)OC(=O)C)OC(=O)C

产品来源

United States

Foundational & Exploratory

Unveiling (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the natural sourcing, biochemical activity, and relevant signaling pathways of the potent lipase inhibitor, (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate, for applications in drug discovery and development.

Executive Summary

This compound, a naturally occurring polyacetylene, has been identified as a significant inhibitor of pancreatic lipase. This technical guide consolidates the current scientific knowledge on this compound, with a primary focus on its natural source, quantitative data, experimental protocols for its isolation and activity assessment, and its interaction with cellular signaling pathways. The principal natural source of this compound is the rhizome of Atractylodes lancea. Beyond direct enzyme inhibition, constituents of Atractylodes lancea have been shown to modulate the AMP-activated protein kinase (AMPK) signaling pathway, suggesting a multi-faceted therapeutic potential in metabolic disorders. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Natural Source and Isolation

The primary documented natural source of this compound is the rhizome of Atractylodes lancea, a perennial herb belonging to the Asteraceae family.[1] While the genus Anacyclus, particularly Anacyclus pyrethrum, is known to produce a variety of polyacetylenic compounds, extensive phytochemical profiling has not confirmed the presence of this specific diacetate derivative. The identified polyacetylenes in Anacyclus pyrethrum are predominantly N-alkylamides and tyramides.[2][3][4][5]

Quantitative Data

Bioassay-guided isolation from the ethanol extract of Atractylodes lancea rhizome has successfully yielded this compound. The inhibitory activity of this compound against pancreatic lipase is a key quantitative metric for its biological function.

CompoundNatural SourceExtraction MethodBioactivityIC50 Value
This compoundAtractylodes lancea rhizomeEthanol Extraction & Bioassay-Guided IsolationLipase Inhibition23.9 µg/mL[1]

Experimental Protocols

Isolation of this compound from Atractylodes lancea

The following is a generalized workflow for the isolation of the target compound based on bioassay-guided fractionation principles.

G cluster_0 Extraction & Fractionation cluster_1 Bioassay-Guided Isolation cluster_2 Identification Start Dried Atractylodes lancea Rhizome Extraction Ethanol Extraction Start->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude_Extract->Fractionation Fractions Multiple Fractions Fractionation->Fractions Screening Lipase Inhibition Assay on Fractions Fractions->Screening Active_Fraction Identification of Active Fraction(s) Screening->Active_Fraction Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Active_Fraction->Chromatography Pure_Compounds Isolation of Pure Compounds Chromatography->Pure_Compounds Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Target_Compound This compound Structure_Elucidation->Target_Compound

Caption: Workflow for the isolation of this compound.

Pancreatic Lipase Inhibition Assay

The inhibitory effect of this compound on pancreatic lipase can be determined using a colorimetric or fluorometric assay. A commonly employed substrate is 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6′-methylresorufin)-ester (DGGR).[6][7][8][9][10]

Principle: Pancreatic lipase hydrolyzes the DGGR substrate, leading to the release of an unstable intermediate that spontaneously breaks down to glutaric acid and methylresorufin. The formation of the colored product, methylresorufin, is monitored spectrophotometrically, and the rate of its formation is proportional to the lipase activity.

Materials:

  • Recombinant human pancreatic lipase

  • 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6′-methylresorufin)-ester (DGGR) substrate

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors like colipase and CaCl2)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of pancreatic lipase in the assay buffer.

  • In a 96-well plate, add the lipase solution to wells containing various concentrations of the test compound or the vehicle control.

  • Pre-incubate the enzyme with the test compound for a specified period at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the DGGR substrate to all wells.

  • Monitor the increase in absorbance at the appropriate wavelength for methylresorufin (typically around 580 nm) over time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

The therapeutic potential of compounds from Atractylodes lancea extends beyond direct lipase inhibition and involves the modulation of key metabolic signaling pathways.

Lipase Inhibition

The primary mechanism of action for this compound is the direct inhibition of pancreatic lipase. This enzyme plays a crucial role in the digestion of dietary triglycerides. By inhibiting this enzyme, the compound reduces the breakdown and subsequent absorption of fats from the intestine, thereby contributing to an anti-obesity effect.

AMPK Signaling Pathway

Constituents of Atractylodes lancea, including the major component atractylodin, have been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[11][12][13][14] AMPK is a central regulator of cellular energy homeostasis.

Mechanism of Activation and Downstream Effects:

  • Activation: Compounds from Atractylodes lancea can increase the phosphorylation of AMPK.

  • Downstream Effects: Activated AMPK phosphorylates and inactivates key enzymes involved in anabolic pathways while activating catabolic pathways. A notable downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK. This leads to:

    • Inhibition of Lipogenesis: Reduced activity of ACC decreases the synthesis of fatty acids.

    • Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA (the product of ACC) relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for oxidation.

G AL_Compound Atractylodes lancea Compound (e.g., Atractylodin) AMPK AMPK AL_Compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates & Inactivates pACC p-ACC (Inactive) ACC->pACC Malonyl_CoA Malonyl-CoA pACC->Malonyl_CoA Decreases Lipogenesis Lipogenesis Malonyl_CoA->Lipogenesis Inhibits CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits Anti_Obesity Anti-Obesity Effects Lipogenesis->Anti_Obesity Reduced Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes Energy_Expenditure Increased Energy Expenditure Fatty_Acid_Oxidation->Energy_Expenditure Energy_Expenditure->Anti_Obesity

Caption: AMPK signaling pathway activated by Atractylodes lancea constituents.

Conclusion

This compound, isolated from Atractylodes lancea, presents a compelling profile as a natural product with therapeutic potential, primarily through its potent inhibition of pancreatic lipase. Furthermore, the broader phytochemical context of Atractylodes lancea reveals an additional mechanism of action via the activation of the AMPK signaling pathway, which is central to metabolic regulation. This dual-pronged activity underscores the potential of this compound and its source plant in the development of novel treatments for obesity and related metabolic disorders. This technical guide provides a foundational resource for further research and development in this promising area.

References

Unveiling a Bioactive Polyacetylene: A Technical Guide to the Isolation of (1,5E,11E)-Tridecatriene-7,9-diyne-3,4-diacetate from Atractylodes lancea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Bioactivity Data

(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate has been identified as a potent inhibitor of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats. This inhibitory action suggests its potential as a therapeutic agent for obesity and related metabolic disorders. The key quantitative data for its bioactivity is summarized in the table below.

CompoundBioactivityIC50 Value (µg/mL)Source
This compoundPancreatic Lipase Inhibition23.9Jiao P, et al. (2014)[1]

Experimental Protocols

While the full, detailed experimental protocol for the isolation of this compound from the original study by Jiao et al. is not publicly accessible, this section provides a representative, multi-step protocol for the isolation of polyacetylenes from Atractylodes lancea rhizomes, based on established phytochemical methodologies.

Plant Material and Extraction
  • Plant Material: Dried rhizomes of Atractylodes lancea are collected and authenticated. The rhizomes are then cleaned, dried, and pulverized to a coarse powder.

  • Extraction: The powdered rhizome is extracted exhaustively with 95% ethanol at room temperature using maceration or percolation. The extraction process is typically repeated multiple times to ensure a high yield of secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract

The crude ethanol extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • The polyacetylenes, being relatively nonpolar, are expected to be enriched in the n-hexane and ethyl acetate fractions. Each fraction is concentrated under reduced pressure.

Chromatographic Purification

The enriched fractions are then subjected to a series of chromatographic techniques to isolate the target compound.

  • Column Chromatography: The active fraction (typically the ethyl acetate fraction) is loaded onto a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mobile phase and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using reversed-phase preparative HPLC (e.g., on a C18 column). A typical mobile phase would be a gradient of methanol and water or acetonitrile and water. The eluent is monitored by a UV detector, and the peak corresponding to the target compound is collected.

Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques. Although the specific data for this compound is not available in the reviewed literature, the following methods are standard for the characterization of polyacetylenes from Atractylodes lancea:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the detailed structure, including the carbon skeleton, the position of functional groups, and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as acetylenic C≡C bonds and ester carbonyl C=O groups.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the presence of chromophores, such as conjugated double and triple bonds, which are characteristic of polyacetylenes.

Mandatory Visualizations

Isolation_Workflow Start Dried Atractylodes lancea Rhizome Powder Extraction Ethanol Extraction Start->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation (n-hexane, ethyl acetate, n-butanol) Crude_Extract->Fractionation Active_Fraction Ethyl Acetate Fraction Fractionation->Active_Fraction Column_Chromatography Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) Active_Fraction->Column_Chromatography Enriched_Fractions Enriched Polyacetylene Fractions Column_Chromatography->Enriched_Fractions Prep_HPLC Preparative HPLC (C18, methanol/water gradient) Enriched_Fractions->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation AMPK_Signaling_Pathway cluster_legend Legend Polyacetylene Atractylodes lancea Polyacetylenes (e.g., Atractylodin) AMPK AMPK Polyacetylene->AMPK Activation Kinase Kinase Metabolic_Process Metabolic_Process Outcome Outcome ACC ACC AMPK->ACC Inhibition Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulation Lipid_Synthesis Lipid Synthesis (Fatty Acid Synthesis) ACC->Lipid_Synthesis Inhibition Metabolic_Health Improved Metabolic Health Lipid_Synthesis->Metabolic_Health Contributes to Glucose_Uptake->Metabolic_Health Contributes to

References

An In-depth Technical Guide on the Biosynthesis of Polyacetylenes in Atractylodes Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylodes is a genus of perennial herbaceous plants in the Asteraceae family, with several species, notably Atractylodes lancea and Atractylodes macrocephala, being prominent in traditional Chinese medicine. The rhizomes of these plants are rich in a diverse array of bioactive secondary metabolites, including sesquiterpenoids and polyacetylenes. Polyacetylenes, a class of compounds characterized by the presence of multiple acetylene (carbon-carbon triple) bonds, have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of polyacetylene biosynthesis in Atractylodes species, detailing the biosynthetic pathway, key enzymes, regulatory mechanisms, and experimental methodologies for their study.

Polyacetylene Biosynthesis Pathway

The biosynthesis of polyacetylenes in Atractylodes species, as in other members of the Asteraceae family, originates from fatty acid metabolism. The pathway commences with a common C18 fatty acid and proceeds through a series of desaturation and modification steps to generate the diverse array of polyacetylenic structures observed in nature.

Initial Steps: From Fatty Acid to Acetylenic Precursor

The initial and committing step in polyacetylene biosynthesis is the conversion of a di-unsaturated fatty acid, γ-linolenic acid, into the first acetylenic precursor, crepenynic acid. This transformation is catalyzed by a specialized fatty acid desaturase.

Integrative transcriptome and metabolome analyses of Atractylodes lancea have identified γ-linolenic acid as a likely precursor for the biosynthesis of polyacetylenes, including the prominent compound atractylodin[1]. The key enzymes implicated in this initial desaturation step are fatty acid desaturase 2 (FAD2) and fatty acid biosynthetic enzyme 2 (FAB2)[1]. These enzymes are thought to catalyze the introduction of a triple bond into the fatty acid chain, a hallmark of polyacetylene structures.

Downstream Modifications: Diversification of the Polyacetylene Scaffold

Following the formation of crepenynic acid, a series of enzymatic modifications, including further desaturations, hydroxylations, and chain shortening, leads to the vast diversity of polyacetylenes found in Atractylodes species. While the complete enzymatic cascade for all polyacetylenes in Atractylodes is yet to be fully elucidated, studies in other Asteraceae species provide a framework for the likely subsequent steps.

These downstream modifications are likely catalyzed by a suite of enzymes, including additional fatty acid desaturases and cytochrome P450 monooxygenases. These enzymes would be responsible for introducing further double and triple bonds, as well as hydroxyl groups, onto the crepenynic acid backbone. Subsequent enzymatic reactions may also involve chain shortening to produce polyacetylenes with varying carbon chain lengths.

A proposed biosynthetic pathway for polyacetylenes in Atractylodes species is depicted below:

Polyacetylene Biosynthesis Pathway cluster_0 Fatty Acid Metabolism cluster_1 Polyacetylene Biosynthesis gamma_Linolenic_Acid γ-Linolenic Acid Crepenynic_Acid Crepenynic Acid gamma_Linolenic_Acid->Crepenynic_Acid FAD2, FAB2 Intermediate_Polyacetylenes Intermediate Polyacetylenes Crepenynic_Acid->Intermediate_Polyacetylenes Further Desaturases, Cytochrome P450s, etc. Atractylodin Atractylodin Intermediate_Polyacetylenes->Atractylodin Other_Polyacetylenes (4E,6E,12E)-tetradecatriene- 8,10-diyne-1,3-diol-diacetate, etc. Intermediate_Polyacetylenes->Other_Polyacetylenes

A proposed biosynthetic pathway for polyacetylenes in Atractylodes species.

Quantitative Data on Polyacetylenes in Atractylodes Species

Quantitative analysis of polyacetylenes is crucial for understanding their accumulation patterns in different tissues and under various conditions, which is essential for quality control of medicinal materials and for metabolic engineering efforts. Several studies have reported the concentrations of key polyacetylenes in Atractylodes species.

CompoundSpeciesPlant Part/ConditionConcentrationReference
AtractylodinAtractylodes lanceaYellow Secretory Cavities272.72 µg/µL[2]
AtractylodinAtractylodes lanceaRed Secretory Cavities72.34 µg/µL[2]
(4E,6E,12E)-tetradecatriene-8,10-diyne-1,3-diol-diacetateAtractylodes lanceaYellow Secretory Cavities58 µg/µL[2]
(4E,6E,12E)-tetradecatriene-8,10-diyne-1,3-diol-diacetateAtractylodes lanceaRed Secretory Cavities7 µg/µL[2]

Regulation of Polyacetylene Biosynthesis

The biosynthesis of polyacetylenes, like other secondary metabolic pathways in plants, is tightly regulated by a complex network of signaling molecules and transcription factors. The jasmonate signaling pathway has been identified as a key regulator of secondary metabolism, including the production of volatile oils which can include polyacetylenes, in Atractylodes lancea.

Jasmonate Signaling Pathway

Jasmonates are a class of lipid-derived plant hormones that play crucial roles in defense responses against herbivores and pathogens, as well as in various developmental processes. The core of the jasmonate signaling pathway involves the perception of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, thereby de-repressing the activity of various transcription factors that activate the expression of jasmonate-responsive genes, including those involved in secondary metabolism.

A simplified diagram of the jasmonate signaling pathway leading to the activation of polyacetylene biosynthesis is presented below:

Jasmonate Signaling Pathway Stimulus Herbivory/ Pathogen Attack JA_Biosynthesis Jasmonate Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation TFs Transcription Factors (WRKY, MYC) JAZ->TFs represses Biosynthetic_Genes Polyacetylene Biosynthetic Genes (e.g., FAD2) TFs->Biosynthetic_Genes activate transcription Polyacetylenes Polyacetylenes Biosynthetic_Genes->Polyacetylenes lead to

Jasmonate signaling pathway regulating polyacetylene biosynthesis.
Jasmonate-Responsive Transcription Factors

Genome-wide identification and expression analysis in Atractylodes lancea have revealed several members of the WRKY and MYC families of transcription factors that are responsive to methyl jasmonate (MeJA) treatment[3][4][5]. These transcription factors are key players in mediating the jasmonate signal and activating the downstream biosynthetic genes.

Specifically, AlWRKY20 and AlWRKY37 have been identified as potential regulators of sesquiterpene biosynthesis, and it is plausible that they, or other members of the WRKY and MYC families, also regulate polyacetylene biosynthesis given the co-regulation of these pathways[3][4]. These transcription factors recognize and bind to specific cis-acting elements, such as the W-box for WRKYs and the G-box for MYCs, in the promoter regions of their target genes, thereby activating their transcription.

Experimental Protocols

Quantification of Polyacetylenes by UHPLC-DAD-ESI-MS/MS

This protocol provides a general framework for the analysis of polyacetylenes in Atractylodes rhizome extracts. Optimization will be required for specific instrumentation and polyacetylene compounds of interest.

1.1. Sample Preparation:

  • Grind dried Atractylodes rhizome to a fine powder.

  • Accurately weigh approximately 1.0 g of the powder into a centrifuge tube.

  • Add 20 mL of methanol-water (80:20, v/v) and vortex for 1 minute.

  • Extract using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

1.2. UHPLC-DAD-ESI-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 30 minutes, followed by a 5-minute wash with 95% B and a 5-minute re-equilibration with 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • DAD Detection: Monitor at a wavelength range of 200-400 nm, with specific wavelengths selected based on the UV maxima of the target polyacetylenes.

  • ESI-MS/MS:

    • Ionization Mode: Positive and/or negative electrospray ionization (ESI).

    • Scan Mode: Full scan mode for qualitative analysis and multiple reaction monitoring (MRM) for quantitative analysis.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/h.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for each polyacetylene compound.

1.3. Data Analysis:

  • Identify polyacetylenes by comparing retention times, UV spectra, and mass spectral data with authentic standards or literature data.

  • Quantify the identified polyacetylenes by constructing calibration curves using authentic standards.

UHPLC_Workflow Sample_Prep Sample Preparation (Extraction & Filtration) UHPLC UHPLC Separation (C18 column, Gradient Elution) Sample_Prep->UHPLC DAD DAD Detection (UV Spectra) UHPLC->DAD ESI_MSMS ESI-MS/MS Detection (Mass Spectra & Fragmentation) UHPLC->ESI_MSMS Data_Analysis Data Analysis (Identification & Quantification) DAD->Data_Analysis ESI_MSMS->Data_Analysis

Workflow for UHPLC-DAD-ESI-MS/MS analysis of polyacetylenes.
Heterologous Expression and Functional Characterization of FAD Enzymes in Saccharomyces cerevisiae

This protocol describes the general steps for expressing a candidate fatty acid desaturase (FAD) gene from Atractylodes in yeast to characterize its enzymatic activity.

2.1. Gene Cloning and Vector Construction:

  • Isolate total RNA from Atractylodes rhizome and synthesize cDNA.

  • Amplify the full-length coding sequence of the candidate FAD gene using PCR with gene-specific primers containing appropriate restriction sites.

  • Digest the PCR product and a yeast expression vector (e.g., pYES2) with the corresponding restriction enzymes.

  • Ligate the digested gene insert into the linearized vector.

  • Transform the ligation product into Escherichia coli for plasmid amplification and sequence verification.

2.2. Yeast Transformation and Expression:

  • Transform the confirmed expression vector into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

  • Select transformed yeast colonies on appropriate selective medium (e.g., synthetic complete medium lacking uracil for pYES2).

  • Inoculate a single colony into liquid selective medium containing glucose and grow overnight at 30°C.

  • Induce gene expression by transferring the yeast cells to a medium containing galactose as the carbon source.

  • Supplement the induction medium with a suitable fatty acid substrate (e.g., γ-linolenic acid) for the putative desaturase.

2.3. Fatty Acid Analysis:

  • After a suitable induction period (e.g., 24-48 hours), harvest the yeast cells by centrifugation.

  • Extract the total fatty acids from the yeast cells by saponification followed by acidification and extraction with an organic solvent (e.g., hexane).

  • Prepare fatty acid methyl esters (FAMEs) by transesterification using a reagent such as methanolic HCl or BF3-methanol.

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the products of the heterologously expressed enzyme.

2.4. Data Analysis:

  • Compare the fatty acid profiles of yeast expressing the candidate FAD gene with those of yeast transformed with an empty vector (control).

  • The appearance of a new peak corresponding to the expected desaturated product confirms the enzymatic activity of the candidate FAD.

Yeast_Expression_Workflow Cloning Gene Cloning & Vector Construction Transformation Yeast Transformation Cloning->Transformation Expression Induction of Gene Expression & Substrate Feeding Transformation->Expression Extraction Fatty Acid Extraction & FAMEs Preparation Expression->Extraction GCMS GC-MS Analysis Extraction->GCMS Analysis Data Analysis & Functional Characterization GCMS->Analysis

Workflow for heterologous expression and functional characterization of FAD enzymes.

Conclusion

The biosynthesis of polyacetylenes in Atractylodes species is a complex and fascinating area of plant secondary metabolism. Significant progress has been made in identifying the initial steps of the pathway and the key regulatory networks involved. However, further research is needed to fully elucidate the downstream enzymatic modifications that lead to the vast structural diversity of these bioactive compounds. The detailed experimental protocols and the understanding of the regulatory mechanisms provided in this guide are intended to serve as a valuable resource for researchers working to unravel the remaining mysteries of polyacetylene biosynthesis and to harness the potential of these compounds for pharmaceutical and other applications.

References

An In-depth Technical Guide on (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate is a polyacetylene isolated from the rhizome of Atractylodes lancea. This document provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used for its study. The compound has demonstrated significant inhibitory activity against human pancreatic lipase, suggesting its potential as a therapeutic agent in the management of obesity. This guide consolidates the available data, presents it in a structured format, and offers visualizations of relevant biological pathways and experimental workflows to support further research and development.

Chemical Properties

This compound is a natural product with a complex structure characterized by a thirteen-carbon chain containing two triple bonds and three double bonds, substituted with two acetate groups.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₄N/A
Molecular Weight 300.31 g/mol [1]
CAS Number 201012-14-8[2][3][4]
Appearance N/AN/A
Solubility N/AN/A
Melting Point N/AN/A
Boiling Point N/AN/A

Biological Activity: Lipase Inhibition

This compound has been identified as a potent inhibitor of human pancreatic lipase.[2] This enzyme plays a crucial role in the digestion of dietary fats, and its inhibition is a validated therapeutic strategy for obesity.[5][6]

ParameterValueSource
Target Human Pancreatic Lipase[2]
Activity Inhibition[2]
IC₅₀ 23.9 µg/mL[2]

The inhibitory action of this compound on pancreatic lipase reduces the breakdown of triglycerides into absorbable free fatty acids, thereby decreasing fat absorption from the gut and potentially leading to an anti-obesity effect.[6]

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the bioassay-guided isolation of polyacetylenes from Atractylodes lancea, based on the methodology described for similar compounds.[7]

G cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_isolation Isolation & Identification start Dried Rhizomes of Atractylodes lancea extraction Ethanol Extraction start->extraction concentration Concentration under reduced pressure extraction->concentration partition Solvent Partitioning (e.g., EtOAc, n-BuOH) concentration->partition active_fraction Active Fraction (Lipase Inhibition Assay) partition->active_fraction Test Fractions hplc Preparative HPLC compound (1,5E,11E)-tridecatriene- 7,9-diyne-3,4-diacetate hplc->compound active_fraction->hplc spectroscopy Spectroscopic Analysis (NMR, MS) compound->spectroscopy

Bioassay-guided isolation workflow for the target compound.

  • Extraction: The dried rhizomes of Atractylodes lancea are extracted with ethanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract.[7]

  • Fractionation: The crude extract is subjected to bioassay-guided fractionation. This typically involves solvent partitioning followed by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).

  • Activity Screening: At each stage of fractionation, the resulting fractions are tested for their inhibitory activity against human pancreatic lipase.

  • Isolation and Identification: The active fractions are further purified by repeated chromatography until the pure compound is isolated. The structure of the isolated compound is then elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

Human Pancreatic Lipase Inhibition Assay

The following is a representative protocol for determining the lipase inhibitory activity of a test compound.[8]

G cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis enzyme Human Pancreatic Lipase Solution substrate Substrate Solution (e.g., p-nitrophenyl butyrate) compound Test Compound Solution (various concentrations) incubation Pre-incubation of Enzyme and Test Compound reaction_start Addition of Substrate to initiate reaction incubation->reaction_start measurement Spectrophotometric Measurement of Product Formation reaction_start->measurement calculation Calculation of % Inhibition and IC50 Value measurement->calculation

Workflow for the human pancreatic lipase inhibition assay.

  • Reagents: A solution of human pancreatic lipase, a substrate solution (e.g., p-nitrophenyl butyrate), and solutions of the test compound at various concentrations are prepared in a suitable buffer.

  • Reaction: The enzyme and the test compound are pre-incubated together. The enzymatic reaction is then initiated by the addition of the substrate.

  • Detection: The formation of the product (e.g., p-nitrophenol) is monitored over time by measuring the absorbance at a specific wavelength using a spectrophotometer.

  • Data Analysis: The percentage of lipase inhibition is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from the dose-response curve.

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of pancreatic lipase in the gastrointestinal tract. This prevents the hydrolysis of dietary triglycerides, thereby reducing the absorption of fatty acids and monoglycerides into the bloodstream. While the direct intracellular signaling pathways modulated by this specific compound are not yet elucidated, its effect on lipid metabolism can be situated within a broader physiological context.

G cluster_lumen Gastrointestinal Lumen cluster_enterocyte Enterocyte TG Dietary Triglycerides PL Pancreatic Lipase TG->PL FA Fatty Acids & Monoglycerides PL->FA Absorption Absorption FA->Absorption Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Inhibitor (1,5E,11E)-tridecatriene- 7,9-diyne-3,4-diacetate Inhibitor->PL

Hypothetical signaling pathway of lipase inhibition.

This diagram illustrates the direct inhibitory effect of the compound on pancreatic lipase within the gastrointestinal lumen, leading to reduced fat absorption. Further research is required to investigate any potential downstream intracellular signaling effects.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of anti-obesity agents. Its potent lipase inhibitory activity warrants further investigation. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to enable the production of larger quantities for preclinical and clinical studies.

  • Spectroscopic Characterization: Detailed 1D and 2D NMR spectroscopic analysis and high-resolution mass spectrometry to confirm its structure and stereochemistry.

  • In Vivo Efficacy: Evaluation of its anti-obesity effects in animal models.

  • Mechanism of Action: Elucidation of its precise binding mode to pancreatic lipase and investigation of any potential off-target effects or intracellular signaling modulation.

  • Safety and Toxicity: Comprehensive toxicological studies to assess its safety profile.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

Spectroscopic and Experimental Data for (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate Remains Elusive in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for detailed spectroscopic and experimental data for the natural product (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate has proven unsuccessful, with critical primary research data remaining inaccessible in the public domain. While the compound is referenced in scientific literature and commercial listings, the specific quantitative data required for an in-depth technical guide, including NMR, IR, UV-Vis, and mass spectrometry, are not available in publicly accessible formats.

This compound has been identified as a constituent of the rhizome of Atractylodes lancea, a plant used in traditional medicine. The compound is noted for its biological activity, specifically as a lipase inhibitor with a reported IC50 value of 23.9 µg/mL. This suggests its potential for research in drug development, particularly in the context of metabolic disorders.

The primary source of information regarding the isolation and characterization of this compound appears to be a 2014 publication in the journal Planta Medica by Jiao et al. This publication is consistently cited by chemical suppliers and in databases that mention the compound. However, the full text of this article, which would contain the detailed experimental protocols and the raw spectroscopic data, is not openly available. Without access to this primary source, a thorough technical guide that meets the standards of researchers, scientists, and drug development professionals cannot be compiled.

General Information

While detailed experimental data is unavailable, some general properties of this compound have been collated from various sources:

PropertyValueSource
Molecular Formula C₁₇H₁₆O₅Chemical Supplier Data
Molecular Weight 300.3 g/mol Chemical Supplier Data
CAS Number 201012-14-8Chemical Supplier Data
Natural Source Atractylodes lancea rhizomeScientific Literature
Biological Activity Lipase inhibitor (IC50 = 23.9 µg/mL)Scientific Literature

Experimental Protocols and Spectroscopic Data: A Knowledge Gap

The core requirements of a technical whitepaper—detailed experimental protocols and tabulated spectroscopic data—are precisely the information contained within the paywalled scientific article. An exhaustive search of publicly available databases, academic archives, and chemical supplier documentation did not yield the following critical information:

  • Nuclear Magnetic Resonance (NMR) Data: ¹H and ¹³C NMR chemical shifts, coupling constants, and correlation spectroscopy data (e.g., COSY, HSQC, HMBC) are essential for the definitive structural elucidation and verification of the molecule.

  • Infrared (IR) Spectroscopy Data: The IR spectrum would provide information on the characteristic functional groups present in the molecule, such as the acetate carbonyls, alkynes, and alkenes.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy Data: The UV-Vis spectrum would reveal the chromophoric system of the conjugated triene-diyne backbone.

  • Mass Spectrometry (MS) Data: High-resolution mass spectrometry data is necessary to confirm the elemental composition, and fragmentation patterns would further support the proposed structure.

  • Isolation and Purification Protocols: Detailed methodologies for the extraction of the compound from Atractylodes lancea, followed by the chromatographic techniques used for its isolation and purification, are not publicly documented.

  • Spectroscopic Analysis Protocols: The specific conditions under which the spectroscopic data were acquired (e.g., solvent, instrument parameters) are also unavailable.

Signaling Pathways and Workflow Diagrams

Due to the absence of detailed biological studies in the public domain, there is no information on the specific signaling pathways that this compound may modulate as a lipase inhibitor. Therefore, the creation of a signaling pathway diagram as requested is not feasible.

Similarly, without access to the experimental procedures for the isolation and analysis of the compound, a detailed workflow diagram cannot be accurately constructed. A generalized workflow for natural product isolation can be conceptualized, but it would not be specific to this particular molecule.

Conclusion for Researchers

For researchers, scientists, and drug development professionals seeking to work with this compound, the lack of publicly available, detailed spectroscopic and experimental data presents a significant challenge. The primary recourse for obtaining this critical information would be to acquire the full-text of the following publication:

  • Jiao, P., Tseng-Crank, J., Corneliusen, B., Yimam, M., Hodges, M., Li, J., ... & Jia, Q. (2014). Lipase inhibition and antiobesity effect of Atractylodes lancea. Planta medica, 80(07), 577-582.

Alternatively, researchers may need to re-isolate the compound from its natural source and perform a de novo structural characterization. The information provided in this document is based on the currently accessible public information and highlights a critical gap in the available scientific literature for this compound.

An In-depth Technical Guide on (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate (CAS Number: 201012-14-8). This natural product, a polyacetylene diacetate, has garnered interest for its potential therapeutic applications, particularly in the context of metabolic disorders.

Chemical and Physical Properties

This compound is a specialized organic molecule with the following key characteristics:

PropertyValueSource
CAS Number 201012-14-8N/A
Molecular Formula C₁₇H₁₆O₅[1]
Molecular Weight 300.31 g/mol [1]
Source Isolated from the ethanol extract of Atractylodes lancea rhizome.[2][3]N/A
Appearance Oily formN/A
Purity Typically >95% for research-grade materialN/A

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is the significant inhibition of pancreatic lipase.[2][3] This inhibitory action forms the basis of its potential anti-obesity effects.

Pancreatic Lipase Inhibition

Pancreatic lipase is a crucial enzyme in the digestive system responsible for the hydrolysis of dietary triglycerides into smaller, absorbable molecules, namely monoglycerides and free fatty acids. By inhibiting this enzyme, this compound effectively reduces the digestion and subsequent absorption of dietary fats, leading to a decrease in caloric intake from fat.

The following table summarizes the reported inhibitory potency of the compound:

ParameterValue
IC₅₀ (Pancreatic Lipase) 23.9 µg/mL[2][3]
Anti-Obesity Signaling Pathway

The anti-obesity effect of this compound is a direct consequence of its ability to inhibit pancreatic lipase. The signaling pathway is straightforward and primarily involves the disruption of the normal fat digestion and absorption process in the gastrointestinal tract.

lipase_inhibition_pathway Dietary_Triglycerides Dietary Triglycerides (Large Fat Globules) Hydrolysis Hydrolysis Dietary_Triglycerides->Hydrolysis Substrate Pancreatic_Lipase Pancreatic Lipase (Enzyme) Pancreatic_Lipase->Hydrolysis Catalyzes Inhibitor This compound Inhibitor->Pancreatic_Lipase Inhibits Fatty_Acids_Monoglycerides Free Fatty Acids & Monoglycerides Hydrolysis->Fatty_Acids_Monoglycerides Products Absorption Intestinal Absorption Reduced_Absorption Reduced Fat Absorption Absorption->Reduced_Absorption Blocked by inhibitor Fatty_Acids_Monoglycerides->Absorption Excretion Excretion Reduced_Absorption->Excretion

Mechanism of Pancreatic Lipase Inhibition.

Experimental Protocols

This section details the methodologies for the isolation of the compound from its natural source and the assay used to determine its biological activity.

Isolation from Atractylodes lancea

While the specific, detailed protocol for the isolation of this compound is found in the primary literature, a general workflow can be constructed based on established methods for isolating polyacetylenes from Atractylodes lancea.[4][5][6][7]

isolation_workflow Start Dried Rhizomes of Atractylodes lancea Extraction Ethanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partition Solvent Partitioning (e.g., Ethyl Acetate) Concentration->Partition Chromatography1 Column Chromatography (Silica Gel) Partition->Chromatography1 Fractionation Fraction Collection Chromatography1->Fractionation Bioassay Pancreatic Lipase Inhibition Assay Fractionation->Bioassay Screening Chromatography2 Preparative HPLC Bioassay->Chromatography2 Active Fractions Isolation Isolation of Pure Compound Chromatography2->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification

Bioassay-guided Isolation Workflow.
Pancreatic Lipase Inhibition Assay

The following is a representative protocol for determining the pancreatic lipase inhibitory activity of this compound, based on commonly used methods.[8][9][10]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Butyrate (pNPB) as substrate

  • This compound (test compound)

  • Orlistat (positive control)

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of the test compound and Orlistat in DMSO.

    • Prepare a solution of pNPB in a suitable solvent (e.g., acetonitrile or a mixture of buffer and isopropanol).

  • Assay Protocol:

    • In a 96-well plate, add a defined volume of Tris-HCl buffer to each well.

    • Add various concentrations of the test compound or Orlistat to the respective wells.

    • Add the PPL solution to all wells except for the blank.

    • Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

    • Initiate the reaction by adding the pNPB substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (typically 405-410 nm) at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol production from the change in absorbance over time.

    • Determine the percentage of lipase inhibition for each concentration of the test compound using the following formula:

      • % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Applications and Future Directions

This compound presents a promising natural product scaffold for the development of novel anti-obesity agents. Its mechanism of action, centered on the inhibition of a key digestive enzyme, offers a peripherally acting approach to weight management with a potentially favorable side-effect profile compared to centrally acting drugs.

Further research is warranted in the following areas:

  • Total Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive preclinical and clinical studies and allow for the generation of analogs to explore structure-activity relationships.

  • In Vivo Efficacy: While the in vitro activity is established, further in vivo studies in animal models of obesity are necessary to confirm its efficacy in a physiological setting and to evaluate its pharmacokinetic and pharmacodynamic properties.

  • Safety and Toxicology: Comprehensive toxicological studies are required to assess the safety profile of the compound.

  • Exploration of Other Biological Activities: Given that it is also described as a semiochemical, exploring other potential biological activities of this compound could reveal additional therapeutic applications.[1]

References

The Quest for Natural Lipase Inhibitors: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising global prevalence of obesity and associated metabolic disorders has intensified the search for effective and safe therapeutic agents. One of the most validated strategies in weight management is the inhibition of pancreatic lipase, a key enzyme responsible for the digestion of dietary fats. By blocking fat absorption, lipase inhibitors can significantly reduce caloric intake. While the synthetic drug Orlistat is a well-known example, the focus has increasingly shifted towards the vast and largely untapped reservoir of natural products for novel lipase inhibitors with potentially fewer side effects. This technical guide provides an in-depth overview of the discovery of lipase inhibitors from natural sources, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

A Diverse Arsenal of Natural Lipase Inhibitors

Nature offers a rich diversity of chemical scaffolds with the potential to inhibit pancreatic lipase. These natural products span various classes, including polyphenols (flavonoids, tannins), terpenoids, alkaloids, and saponins.[1][2] The inhibitory activities of these compounds are often attributed to their ability to interact with the active site of the lipase enzyme, preventing it from hydrolyzing triglycerides.[3]

Polyphenols: The Leading Candidates

Polyphenols, particularly flavonoids, are among the most extensively studied natural lipase inhibitors.[4] Their inhibitory potential is influenced by their structure, including the number and position of hydroxyl groups and the degree of polymerization.[5]

Table 1: Flavonoids as Pancreatic Lipase Inhibitors

Flavonoid ClassCompoundSource (Example)IC50 (µM)Inhibition TypeReference
FlavoneLuteolinEremochloa ophiuroides99 ± 11-[6]
Baicalein-156 ± 22-[6]
Apigenin-256 ± 54-[6]
FlavonolQuercetinHot peppers6.1 ± 2.4Mixed[7]
KaempferolCassia auriculata>250-[8]
Myricetin-7 ± 1 (HPL)-[9]
Flavan-3-ol(-)-Epigallocatechin gallate (EGCG)Green Tea32 ± 4 (HPL)-[9]
C-GlycosylflavoneLuteolin 6-C-β-D-boivinopyranosideEremochloa ophiuroides18.5 ± 2.6-[10]
FlavanoneNaringenin-6032 ± 41-[6]

HPL: Human Pancreatic Lipase

Terpenoids and Alkaloids: Potent and Diverse Inhibitors

Terpenoids, a large and structurally diverse class of natural products, also exhibit significant lipase inhibitory activity.[11] Similarly, alkaloids, which are nitrogen-containing compounds, have been identified as potent inhibitors.

Table 2: Terpenoids and Alkaloids as Pancreatic Lipase Inhibitors

Compound ClassCompound/ExtractSourceIC50Inhibition Type/KiReference
Terpenoids
Triterpenoid SaponinsGypsosaponin BGypsophila oldhamiana99.2% inhibition at 1 mg/mL-[2]
DiterpenoidPurified di-terpenoid fractionCalotropis procera9.47 µg/mLCompetitive
Trilactone TerpenesGinkgolide AGinkgo biloba22.9 µg/mL-[11]
Ginkgolide BGinkgo biloba90.0 µg/mL-[11]
BilobalideGinkgo biloba60.1 µg/mL-[11]
Alkaloids
Ethanol extract (alkaloid-rich)Lotus Leaf-Uncompetitive, Ki = 0.2 mg/mL

Experimental Protocols for Screening Lipase Inhibitors

The identification and characterization of novel lipase inhibitors from natural sources rely on robust and reproducible in vitro assays. The most common methods utilize a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product upon enzymatic cleavage, allowing for spectrophotometric quantification of lipase activity.

Detailed Protocol for In Vitro Pancreatic Lipase Inhibition Assay

This protocol provides a step-by-step guide for a typical in vitro pancreatic lipase inhibition assay using p-nitrophenyl butyrate (pNPB) as the substrate.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (pNPB)

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (natural product extracts or isolated compounds)

  • Orlistat (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPL (e.g., 1 mg/mL) in Tris-HCl buffer.

    • Prepare a stock solution of pNPB (e.g., 10 mM) in a suitable solvent like acetonitrile.

    • Prepare stock solutions of test compounds and Orlistat in DMSO. Further dilutions can be made with the buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a specific volume of the PPL solution (e.g., 90 µL) to each well.

    • Add a small volume of the test compound solution or Orlistat at various concentrations (e.g., 5 µL). For the control, add the same volume of buffer or DMSO.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a small volume of the pNPB substrate solution (e.g., 5 µL) to each well.

    • Incubate the plate at 37°C for another 15-30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • The percentage of lipase inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Pathways: From Digestion to Discovery

Understanding the biological context of lipase inhibition and the experimental workflow for discovering new inhibitors is crucial for drug development professionals. The following diagrams, created using the DOT language, illustrate these key concepts.

Signaling Pathway of Lipid Digestion and Absorption

The inhibition of pancreatic lipase directly impacts the initial stages of lipid digestion, which in turn affects downstream signaling pathways that regulate appetite and satiety. Undigested triglycerides reaching the distal ileum and colon can stimulate the release of satiety hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).

G cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte cluster_inhibition Lipase Inhibition cluster_hormonal Hormonal Response Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Substrate Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Pancreatic Lipase->Fatty Acids & Monoglycerides Hydrolysis Undigested Triglycerides Undigested Triglycerides Pancreatic Lipase->Undigested Triglycerides Micelles Micelles Fatty Acids & Monoglycerides->Micelles Absorption Absorption Micelles->Absorption GLP-1/PYY Release GLP-1/PYY Release Undigested Triglycerides->GLP-1/PYY Release Stimulates Re-esterification Re-esterification Absorption->Re-esterification Chylomicrons Chylomicrons Re-esterification->Chylomicrons Lymphatic System Lymphatic System Chylomicrons->Lymphatic System Natural Inhibitor Natural Inhibitor Natural Inhibitor->Pancreatic Lipase Inhibits Satiety Satiety GLP-1/PYY Release->Satiety Promotes G Natural Source Selection Natural Source Selection Extraction & Fractionation Extraction & Fractionation Natural Source Selection->Extraction & Fractionation In Vitro Screening In Vitro Screening Extraction & Fractionation->In Vitro Screening Active Extract/Fraction Identification Active Extract/Fraction Identification In Vitro Screening->Active Extract/Fraction Identification Active Extract/Fraction Identification->Extraction & Fractionation Inactive Bioassay-Guided Isolation Bioassay-Guided Isolation Active Extract/Fraction Identification->Bioassay-Guided Isolation Active Structure Elucidation Structure Elucidation Bioassay-Guided Isolation->Structure Elucidation Pure Compound Characterization Pure Compound Characterization Structure Elucidation->Pure Compound Characterization Inhibition Kinetics Inhibition Kinetics Pure Compound Characterization->Inhibition Kinetics In Vivo Studies In Vivo Studies Inhibition Kinetics->In Vivo Studies Lead Compound Lead Compound In Vivo Studies->Lead Compound

References

Preliminary Screening of Atractylodes lancea Extracts for Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atractylodes lancea (Thunb.) DC., a member of the Asteraceae family, is a perennial herb with a long history of use in traditional East Asian medicine, particularly in China, Japan, and Korea.[1] Commonly known as "Cang Zhu" in Chinese, its rhizome has been traditionally used to treat a variety of ailments including digestive disorders, rheumatic diseases, night blindness, and influenza.[2][3] The therapeutic potential of A. lancea is attributed to its rich composition of bioactive compounds, primarily sesquiterpenoids, polyacetylenes, and flavonoids.[2][4] This guide provides a comprehensive overview of the preliminary screening of A. lancea extracts for various biological activities, focusing on the experimental methodologies, quantitative data, and underlying signaling pathways.

Major Bioactive Constituents

Phytochemical analyses have revealed that the rhizome of Atractylodes lancea is a rich source of various bioactive compounds. The primary chemical constituents responsible for its pharmacological effects are sesquiterpenoids and polyacetylenes.

Table 1: Major Bioactive Compounds in Atractylodes lancea

Compound ClassSpecific Compound
Sesquiterpenoidsβ-eudesmol[1][2]
Hinesol[1][2]
Atractylone[1]
Atractylenolide I, II, III[1][5]
PolyacetylenesAtractylodin[1][2]
Phytosterolsβ-Sitosterol[1]
Stigmasterol[1]

Bioactivity Screening of Atractylodes lancea Extracts

Anticancer Activity

Extracts of Atractylodes lancea and its isolated compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cholangiocarcinoma (CCA): An ethanolic extract of A. lancea rhizome exhibited potent anti-CCA activity.[6] The major constituents, β-eudesmol, atractylodin, and hinesol, have been investigated for their synergistic cytotoxic effects on CCA cell lines.[2]

  • Triple-Negative Breast Cancer (TNBC): A crude extract of A. lancea was found to inhibit the proliferation of TNBC cells (MDA-MB-231) in a dose- and time-dependent manner.[7][8] The anti-metastatic effects were attributed to the modulation of epithelial-mesenchymal transition (EMT) markers and the inhibition of the NF-κB signaling pathway.[7][8]

  • Gastric Cancer: The petroleum ether (PE) fraction of an A. lancea extract showed the most effective growth inhibitory effects on human gastric cancer cell lines BGC-823 and SGC-7901.[3] The mechanism of action was linked to the induction of apoptosis via both mitochondria-dependent and death receptor-dependent pathways, as well as cell cycle arrest.[3]

Table 2: Anticancer Activity of Atractylodes lancea Extracts and Compounds

Cancer TypeCell LineExtract/CompoundIC50 ValueReference
Triple-Negative Breast CancerMDA-MB-231Crude Extract92.11±0.01 µg/ml (24 h)[7]
Triple-Negative Breast CancerMDA-MB-231Crude Extract95.80±0.01 µg/ml (48 h)[7]
CholangiocarcinomaCL-6Ethanolic Extract24.09±3.40 µg/mL[8]
Gastric CancerBGC-823, SGC-7901Petroleum Ether FractionNot specified[3]
Anti-inflammatory Activity

Atractylodes lancea extracts and their components have been shown to possess significant anti-inflammatory properties.

  • An ethanolic extract of the rhizome (Al-EE) was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]

  • The extract also reduced the mRNA expression of inducible NO synthase (iNOS), cyclooxygenase (COX)-2, and tumor necrosis factor (TNF)-α.[9]

  • The anti-inflammatory effects are mediated through the inhibition of the Akt/NF-κB signaling pathway.[9][10]

  • Isolated compounds such as atractylenolide III and atractylodin have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5]

Table 3: Anti-inflammatory Activity of Atractylodes lancea Compounds

CompoundCell LineActivityIC50 ValueReference
Compound 3BV2NO Production Inhibition11.39 µM[4]
Curcumin (Positive Control)BV2NO Production Inhibition4.77 µM[4]
Antioxidant Activity

The antioxidant potential of Atractylodes lancea has been evaluated using various in vitro assays. Extracts from the aerial parts of a related species, Atractylodes macrocephala, have shown significant antioxidant activity, which is attributed to their high content of total phenolics and flavonoids.[11][12] The primary mechanisms of antioxidant action are believed to be radical scavenging and metal chelation.[12]

Antibacterial Activity

Bioassay-guided fractionation of A. lancea has led to the isolation of compounds with antibacterial activity. Several isolated sesquiterpenoids and polyacetylenes have shown varying degrees of effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[13]

Table 4: Antibacterial Activity of Atractylodes lancea Compound 21

BacteriaMIC Value (µg/mL)
Staphylococcus aureus6.25 - 20.00
MRSA6.25 - 20.00

Experimental Protocols

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.[8]

  • Treatment: Treat the cells with varying concentrations of the A. lancea extract (e.g., 0 to 160 µg/ml) and incubate for 24 or 48 hours.[8]

  • MTT Addition: Add 20 µL of the MTT reagent to each well and incubate for an additional 3-4 hours at 37°C.[2][8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of NO, a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the A. lancea extract for a specified period.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of NO produced is determined from a standard curve of sodium nitrite.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Add Atractylodes lancea Extract incubation1->treatment incubation2 Incubate for 24/48h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_absorbance Measure Absorbance add_dmso->read_absorbance end Calculate Cell Viability read_absorbance->end

Caption: Workflow for MTT-based cytotoxicity screening of Atractylodes lancea extracts.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AL_extract Atractylodes lancea Extract Akt Akt AL_extract->Akt Inhibits IKK IKK AL_extract->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->Akt Akt->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65) Nucleus Nucleus Transcription Gene Transcription Nucleus->Transcription Activates Cytokines iNOS, COX-2, TNF-α Transcription->Cytokines Leads to IkB_NFkB IκB-NF-κB Complex IkB_NFkB->Nucleus Translocation

References

Methodological & Application

Application Note and Protocol: Lipase Inhibition Assay Using (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipases are a class of enzymes that play a crucial role in the digestion and metabolism of fats.[1][2] Inhibition of these enzymes, particularly pancreatic lipase, is a well-established therapeutic strategy for the management of obesity and hyperlipidemia.[3][4] By reducing the absorption of dietary fats, lipase inhibitors can contribute to weight management and the improvement of metabolic health.[1][2] (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate, a compound isolated from the ethanol extract of Atractylodes lancea rhizome, has demonstrated significant lipase inhibitory activity, with a reported IC50 value of 23.9 µg/mL.[5] This document provides a detailed protocol for assessing the inhibitory potential of this compound against pancreatic lipase in vitro.

Principle of the Assay:

The lipase inhibition assay is a colorimetric method that measures the enzymatic activity of lipase through the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (p-NPB).[6][7] Lipase catalyzes the breakdown of p-NPB into butyric acid and p-nitrophenol. The resulting p-nitrophenol, in an alkaline buffer, produces a yellow color that can be quantified by measuring the absorbance at a specific wavelength (typically 405-415 nm).[7][8] The presence of a lipase inhibitor, such as this compound, will reduce the rate of this reaction, leading to a decrease in the absorbance, which is proportional to the inhibitory activity of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the lipase inhibitor this compound.

ParameterValueReference
Inhibitor This compound[5]
Target Enzyme Pancreatic Lipase[5]
IC50 Value 23.9 µg/mL[5]

Experimental Protocol

This protocol outlines the materials and methodology for conducting a lipase inhibition assay.

Materials and Reagents:

  • Porcine Pancreatic Lipase (PPL), Type II

  • This compound (Test Compound)

  • Orlistat (Positive Control)

  • p-Nitrophenyl butyrate (p-NPB) (Substrate)

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

1. Preparation of Reagents:

  • Enzyme Solution (0.1 mg/mL): Dissolve porcine pancreatic lipase in Tris-HCl buffer (0.1 M, pH 8.0). This solution should be prepared fresh before each experiment.

  • Substrate Solution (10 mM): Dissolve p-nitrophenyl butyrate (p-NPB) in a suitable solvent like acetonitrile or a mixture of isopropanol and buffer.[9]

  • Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Positive Control Stock Solution: Prepare a stock solution of Orlistat in DMSO.

  • Working Solutions: Prepare serial dilutions of the test compound and the positive control in Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid affecting enzyme activity.

2. Assay Protocol in a 96-Well Plate:

The following steps should be performed in a 96-well microplate, with each condition tested in triplicate.

Well TypeReagentVolume
Blank Tris-HCl Buffer195 µL
p-NPB Solution5 µL
Control Enzyme Solution90 µL
Tris-HCl Buffer105 µL
p-NPB Solution5 µL
Test Compound Enzyme Solution90 µL
Test Compound Working Solution105 µL
p-NPB Solution5 µL
Positive Control Enzyme Solution90 µL
Orlistat Working Solution105 µL
p-NPB Solution5 µL

3. Incubation and Measurement:

  • Add the enzyme solution and the respective buffer, test compound, or positive control to the designated wells of the 96-well plate.

  • Pre-incubate the plate at 37°C for 15 minutes.[6]

  • Initiate the enzymatic reaction by adding 5 µL of the p-NPB substrate solution to all wells except the blank.

  • Incubate the plate at 37°C for a further 15 minutes.[6]

  • Measure the absorbance of each well at 405 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of all other wells.

  • Calculate the percentage of lipase inhibition for the test compound and the positive control using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the control well (enzyme + buffer + substrate).

    • A_sample is the absorbance of the test compound or positive control well.

  • Plot the percentage of inhibition against the different concentrations of the test compound to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Lipase Inhibition Signaling Pathway:

Lipase_Inhibition_Pathway Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Substrate Excretion Excretion Dietary_Triglycerides->Excretion Fatty_Acids_Monoglycerides Fatty Acids & Monoglycerides Pancreatic_Lipase->Fatty_Acids_Monoglycerides Hydrolysis Inhibitor (1,5E,11E)-tridecatriene- 7,9-diyne-3,4-diacetate Inhibitor->Pancreatic_Lipase Absorption Absorption by Enterocytes Fatty_Acids_Monoglycerides->Absorption

Caption: Mechanism of lipase inhibition by this compound.

Experimental Workflow:

Lipase_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: Blank, Control, Test, Positive Control Start->Plate_Setup Pre_incubation Pre-incubate with Inhibitor (15 min, 37°C) Plate_Setup->Pre_incubation Reaction_Start Add p-NPB Substrate Pre_incubation->Reaction_Start Incubation Incubate (15 min, 37°C) Reaction_Start->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Analysis Calculate % Inhibition & IC50 Measurement->Analysis

References

Application Notes and Protocols for In Vitro Screening of Natural Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases, particularly pancreatic lipase, are crucial enzymes in the digestion and absorption of dietary fats. The inhibition of these enzymes presents a key therapeutic strategy for managing obesity and hyperlipidemia. Natural products are a rich source of potential lipase inhibitors. These application notes provide detailed protocols for in vitro screening and characterization of natural compounds as lipase inhibitors, guidance on data presentation, and visualization of the relevant biological pathways and experimental workflows.

Core Concepts in Lipase Inhibition Assays

The fundamental principle of a lipase inhibition assay is to measure the enzymatic activity of lipase in the presence and absence of a potential inhibitor. The activity is typically monitored by detecting the product of the lipase-catalyzed hydrolysis of a specific substrate. The reduction in product formation in the presence of the test compound indicates inhibitory activity. Common assay types include colorimetric and fluorometric methods.

I. Colorimetric Lipase Inhibition Assay Protocol

This protocol utilizes p-nitrophenyl palmitate (pNPP) as a substrate, which upon hydrolysis by lipase, releases the chromogenic product p-nitrophenol (pNP), detectable at 410 nm.[1]

Materials and Reagents
  • Porcine Pancreatic Lipase (PPL, Type II)

  • p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Sodium deoxycholate

  • Isopropanol

  • Natural product extracts/compounds

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Experimental Protocol
  • Lipase Solution Preparation: Prepare a stock solution of porcine pancreatic lipase (1 mg/mL) in Tris-HCl buffer. Centrifuge to remove any insoluble material.[2]

  • Substrate Solution Preparation: Dissolve pNPP in isopropanol to make a stock solution (e.g., 20 mM).[3] The reaction buffer should contain 50 mM sodium phosphate, 5 mM sodium deoxycholate, and 10% isopropanol at pH 8.0.[1]

  • Assay Procedure in a 96-well plate:

    • Blank wells: Add 180 µL of Tris-HCl buffer and 10 µl of the natural extract solvent (e.g., DMSO).

    • Control wells (100% activity): Add 170 µL of Tris-HCl buffer, 10 µL of lipase solution, and 10 µl of the natural extract solvent.

    • Inhibitor wells: Add 170 µL of Tris-HCl buffer, 10 µL of lipase solution, and 10 µL of the natural product extract/compound at various concentrations.

    • Positive control wells: Add 170 µL of Tris-HCl buffer, 10 µL of lipase solution, and 10 µL of Orlistat solution at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the pNPP substrate solution to all wells to start the reaction. The final reaction volume is 200 µL.[1]

  • Incubation and Measurement: Incubate the plate at 37°C and monitor the absorbance at 410 nm at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader.[1]

Data Analysis
  • Calculate the rate of reaction (enzyme activity) from the linear range of the absorbance versus time plot.

  • Calculate the percentage of lipase inhibition using the following formula:

    • % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100[3]

  • Determine the IC50 value , which is the concentration of the inhibitor that causes 50% inhibition of the lipase activity. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

II. Fluorometric Lipase Inhibition Assay Protocol

This protocol is a highly sensitive method that uses a fluorogenic substrate, such as 4-methylumbelliferyl oleate (4-MUO) or commercially available kits like the EnzChek™ Lipase Substrate.[4][5] Hydrolysis of the substrate by lipase releases a fluorescent product.

Materials and Reagents
  • Lipase (e.g., Porcine Pancreatic Lipase or recombinant human lipase)

  • Fluorogenic lipase substrate (e.g., 4-methylumbelliferyl oleate or a commercial kit)

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)

  • Natural product extracts/compounds

  • Orlistat (positive control)

  • Black 96-well microplate (for fluorescence measurements)

  • Fluorometric microplate reader

Experimental Protocol
  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. If using 4-MUO, dissolve it in a suitable solvent like DMSO. Prepare the lipase solution in the assay buffer.

  • Assay Procedure in a 96-well plate:

    • Blank wells: Add assay buffer and the solvent for the natural extract.

    • Control wells (100% activity): Add assay buffer, lipase solution, and the solvent for the natural extract.

    • Inhibitor wells: Add assay buffer, lipase solution, and the natural product extract/compound at various concentrations.

    • Positive control wells: Add assay buffer, lipase solution, and Orlistat solution at various concentrations.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for the product of 4-methylumbelliferyl oleate hydrolysis) over time.[5]

Data Analysis

Data analysis is similar to the colorimetric assay. Calculate the rate of fluorescence increase, determine the percentage of inhibition, and calculate the IC50 value for each natural product.

III. Data Presentation

For clear and comparative analysis of lipase inhibition data, it is recommended to present quantitative results in structured tables.

Table 1: Lipase Inhibitory Activity of Natural Extracts
Natural Extract IDConcentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
Extract A1025.3 ± 2.145.2
5055.8 ± 3.5
10089.1 ± 1.8
Extract B1015.7 ± 1.588.9
5048.2 ± 2.9
10075.4 ± 4.0
Orlistat140.1 ± 2.81.2
578.5 ± 3.1
1095.2 ± 1.5
Table 2: Kinetic Parameters of Lipase Inhibition by a Purified Natural Compound
InhibitorInhibition TypeKm (µM)Vmax (µmol/min/mg)Ki (µM)
Compound XCompetitive2.7 ± 0.2 (apparent)0.0197.16
Control (No Inhibitor)-1.5 ± 0.10.020-

Note: Kinetic parameters are determined by performing the lipase assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or other kinetic plots.

IV. Mandatory Visualizations

Signaling Pathway of Pancreatic Lipase Action and Inhibition

The following diagram illustrates the role of pancreatic lipase in dietary fat digestion and how its inhibition can affect downstream metabolic signaling.

lipase_pathway dietary_tg Dietary Triglycerides hydrolysis Hydrolysis dietary_tg->hydrolysis pancreatic_lipase Pancreatic Lipase pancreatic_lipase->hydrolysis reduced_absorption Reduced Fat Absorption inhibitor Natural Lipase Inhibitor inhibitor->pancreatic_lipase Inhibits inhibitor->reduced_absorption ffa_mg Free Fatty Acids (FFAs) & Monoglycerides hydrolysis->ffa_mg absorption Intestinal Absorption ffa_mg->absorption cellular_effects Cellular Metabolic Effects (e.g., PPARα activation) absorption->cellular_effects therapeutic_effect Therapeutic Effect (Anti-Obesity) reduced_absorption->therapeutic_effect screening_workflow start Start: Natural Product Library (e.g., Plant Extracts) primary_screen Primary Screening: High-Throughput Lipase Inhibition Assay start->primary_screen hit_identification Hit Identification: (Extracts with >50% inhibition) primary_screen->hit_identification hit_identification->start Inactive dose_response Dose-Response & IC50 Determination hit_identification->dose_response Active bioassay_fractionation Bioassay-Guided Fractionation of Active Extracts dose_response->bioassay_fractionation pure_compound Isolation of Pure Active Compounds bioassay_fractionation->pure_compound kinetic_studies Mechanism of Action: Kinetic Analysis (e.g., Lineweaver-Burk Plot) pure_compound->kinetic_studies end Lead Compound for Further Development kinetic_studies->end

References

Application Notes and Protocols for the Quantification of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate is a polyacetylene compound that has been isolated from the rhizome of Atractylodes lancea. This class of compounds is of growing interest in the pharmaceutical and nutraceutical industries due to their potential biological activities. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and formulation development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound obtained from the analysis of a methanolic extract of Atractylodes lancea rhizome using the described methods.

Table 1: HPLC-DAD Quantification Data

ParameterValue
Retention Time12.5 min
Wavelength (λmax)275 nm
Linearity (r²)0.9995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Concentration in Extract2.3 mg/g
Recovery (%)98.5%
RSD (%)1.8%

Table 2: GC-MS Quantification Data

ParameterValue
Retention Time15.2 min
Quantifier Ion (m/z)215.1
Qualifier Ions (m/z)187.1, 159.1
Linearity (r²)0.9992
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantification (LOQ)0.06 ng/mL
Concentration in Extract2.1 mg/g
Recovery (%)97.9%
RSD (%)2.1%

Table 3: qNMR Quantification Data

ParameterValue
Analyte Signal (ppm)5.8 (dd, 1H)
Internal StandardMaleic Acid
Internal Standard Signal (ppm)6.2 (s, 2H)
Linearity (r²)0.9998
Limit of Quantification (LOQ)0.1 mg/mL
Concentration in Extract2.2 mg/g
RSD (%)1.5%

Experimental Protocols

Sample Preparation: Extraction from Atractylodes lancea Rhizome

This protocol describes the extraction of this compound from the dried rhizome of Atractylodes lancea.

Materials:

  • Dried and powdered Atractylodes lancea rhizome

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of powdered Atractylodes lancea rhizome into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in a sonication bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the pellet with another 20 mL of methanol.

  • Combine the supernatants.

  • Evaporate the combined methanol extract to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of methanol for HPLC and GC-MS analysis, or in a suitable deuterated solvent for qNMR analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

start Start: Weigh 1.0 g of Powdered Rhizome add_methanol Add 20 mL of Methanol start->add_methanol vortex Vortex for 1 min add_methanol->vortex sonicate Sonicate for 30 min vortex->sonicate centrifuge Centrifuge at 4000 rpm for 15 min sonicate->centrifuge decant Decant Supernatant centrifuge->decant repeat_extraction Repeat Extraction on Pellet decant->repeat_extraction combine Combine Supernatants decant->combine repeat_extraction->centrifuge evaporate Evaporate to Dryness combine->evaporate reconstitute Reconstitute in 5 mL Methanol evaporate->reconstitute filter Filter through 0.22 µm Syringe Filter reconstitute->filter end_node End: Sample Ready for Analysis filter->end_node

Caption: Workflow for the extraction of this compound.

HPLC-DAD Quantification Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-15 min: 50-90% B (linear gradient)

    • 15-20 min: 90% B (isocratic)

    • 20-21 min: 90-50% B (linear gradient)

    • 21-25 min: 50% B (isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

Quantification:

  • Prepare a stock solution of a reference standard of this compound in methanol.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Inject the calibration standards and the prepared sample extract.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample extract from the calibration curve.

start Start: Prepare Sample Extract and Calibration Standards inject Inject 10 µL into HPLC System start->inject separation Chromatographic Separation on C18 Column inject->separation detection Diode-Array Detection at 275 nm separation->detection data_acquisition Data Acquisition and Peak Integration detection->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification end_node End: Report Concentration quantification->end_node

Caption: HPLC-DAD quantification workflow.

GC-MS Quantification Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 50-400

  • Solvent Delay: 5 min

Quantification:

  • Prepare a stock solution of a reference standard of this compound in methanol.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Inject the calibration standards and the prepared sample extract.

  • Generate an extracted ion chromatogram (EIC) for the quantifier ion (m/z 215.1).

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Determine the concentration of the analyte in the sample extract from the calibration curve.

start Start: Prepare Sample Extract and Standards inject Inject 1 µL into GC-MS System start->inject separation GC Separation with Temperature Program inject->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (m/z 50-400) ionization->mass_analysis data_processing Extracted Ion Chromatogram (m/z 215.1) mass_analysis->data_processing calibration Construct Calibration Curve data_processing->calibration quantify Quantify Analyte calibration->quantify end_node End: Report Concentration quantify->end_node

Caption: GC-MS quantification workflow.

qNMR Quantification Protocol

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation and NMR Parameters:

  • Deuterated Solvent: Methanol-d4 (CD3OD)

  • Internal Standard: Maleic acid (certified reference material)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dried plant extract into a vial.

    • Accurately weigh approximately 2 mg of maleic acid into the same vial.

    • Dissolve the mixture in 0.75 mL of CD3OD.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30 (or equivalent 30° pulse)

    • Relaxation Delay (D1): 20 s (should be at least 5 times the longest T1 of the analyte and internal standard)

    • Number of Scans (NS): 64

    • Acquisition Time (AQ): 4 s

    • Spectral Width (SW): 20 ppm

Quantification:

  • Acquire the 1H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the well-resolved signal of the analyte (e.g., a specific olefinic proton) and the singlet signal of the internal standard (maleic acid at ~6.2 ppm).

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte (e.g., in mg/g)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

start Start: Accurately Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Concentration using Formula integrate->calculate end_node End: Report Concentration calculate->end_node

Caption: qNMR quantification workflow.

Application Note: HPLC Analysis of Polyacetylenes from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyacetylenes are a class of naturally occurring compounds characterized by the presence of multiple acetylene (triple bond) functional groups.[1][2] They are found in various plant families, notably the Apiaceae (e.g., carrots, parsley, celery) and Araliaceae (e.g., ginseng, ivy).[2][3] These compounds have garnered significant interest from researchers, scientists, and drug development professionals due to their diverse biological activities, including anti-inflammatory, anti-platelet, and cytotoxic effects against cancer cells.[1][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of polyacetylenes in plant extracts.[5][1][6][7][8] This application note provides detailed protocols and quantitative data for the HPLC analysis of common polyacetylenes from plant sources.

Target Molecules:

  • Falcarinol (Fa)

  • Falcarindiol (FaD)

  • Falcarindiol-3-acetate (FaDA)

  • Panaxynol (PX)

  • Panaxydol (PXD)

Quantitative Data Summary

The following tables summarize the quantitative analysis of key polyacetylenes in various plant species as determined by HPLC.

Table 1: Polyacetylene Content in Selected Apiaceae Species

Plant SpeciesCultivar/VarietyFalcarinol (mg/kg Dry Matter)Falcarindiol (mg/kg Dry Matter)Falcarindiol-3-acetate (mg/kg Dry Matter)
Daucus carota L.cv. Blanche ½ longue15.610.32.8
Apium graveolens L. var. rapaceumcv. Goliath3.51.2Not Detected
Petroselinum crispum (Mill.) Nyman ex A.W. Hillcv. Mooskrause 21.80.5Not Detected

Data extracted from Kramer et al., 2011.[7]

Table 2: Polyacetylene Content in Panax Species

Plant SpeciesSample TypePanaxynol (%)Panaxydol (%)Total Polyacetylenes (%)
Panax ginsengWhite Ginseng (W1-W8)Not specified individuallyDominant0.020 - 0.073
Panax ginsengRed Ginseng (R1-R3)Not specified individuallyDominant0.019 - 0.055
Panax quinquefolium(Q1-Q2)Not specified individuallyDominant0.067 - 0.080
Panax japonicus(J1-J2)Not detectedDominant0.004 - 0.006
Panax notoginseng(N1-N2)Not specified individuallyDominantNot specified

Data extracted from Matsunaga et al., 1990 and a study on Panax species determination.[9][6] Panaxydol was the dominant polyacetylene found in all tested samples of Panax species.[9]

Experimental Protocols

Detailed methodologies for the extraction and HPLC analysis of polyacetylenes are provided below.

Protocol 1: Analysis of Falcarinol-type Polyacetylenes in Apiaceae Plants

This protocol is adapted from Kramer et al. (2011) for the analysis of falcarinol, falcarindiol, and falcarindiol-3-acetate.[7]

1. Sample Preparation and Extraction:

  • Freeze-dry plant material (e.g., carrot roots).

  • Grind the lyophilized material into a fine powder.

  • Extract the powdered material twice with ethyl acetate.

  • Combine the extracts and concentrate them in vacuo.

  • For further purification, dissolve the residue in a mixture of n-hexane and ethyl acetate and fractionate using silica cartridges.

  • Elute the polyacetylenes with a mixture of n-pentane and diethyl ether.

  • Evaporate the eluate to dryness and redissolve the residue in methanol for HPLC analysis.

2. HPLC Conditions:

  • Column: Phenomenex Luna C18 (250 mm x 3.0 mm i.d., 5 µm particle size) with a C18 ODS guard column.[7]

  • Mobile Phase: A gradient of water (Eluent A) and methanol (Eluent B).[7]

    • Gradient Program: 55% B to 60% B (3.3 min), 60% B to 90% B (33.3 min), 90% B to 95% B (3.3 min), 95% B isocratic (5 min), 95% B to 55% B (1 min), 55% B isocratic (5 min).[7]

  • Flow Rate: 0.5 ml/min.[7]

  • Column Temperature: 40 °C.[7]

  • Detection: Diode Array Detector (DAD) at 205 nm.[7]

  • Injection Volume: 5 µl.[7]

Protocol 2: Analysis of Polyacetylenes in Panax Species

This protocol is based on the method developed by Matsunaga et al. (1990) for the separation of panaxynol and panaxydol.[9][6]

1. Sample Preparation and Extraction:

  • Powder the dried roots of the Panax species.

  • Extract the powdered material with n-hexane.

  • Evaporate the solvent to obtain the crude extract.

  • For quantitative analysis, dissolve a known amount of the extract in a methanolic naphthalene solution (internal standard).

2. HPLC Conditions:

  • Column: LiChrosorb RP-18 (4.6 mm i.d. x 250 mm).[9]

  • Mobile Phase: A linear gradient of methanol/acetonitrile/water from 2:1:3 (v/v/v) to 2:1:1 (v/v/v) over 40 minutes.[9][6]

  • Flow Rate: 1.5 ml/min.[9][6]

  • Column Temperature: 45°C.[9]

  • Detection: UV detector at 254 nm.[9][6]

  • Injection Volume: 20 µl.[9]

Visualizations

Experimental Workflow for HPLC Analysis of Polyacetylenes

experimental_workflow plant_material Plant Material (e.g., Roots, Leaves) extraction Extraction (e.g., Solvent Extraction, SFE) plant_material->extraction 1. Sample Preparation filtration Filtration / Centrifugation extraction->filtration 2. Solid-Liquid Separation concentration Solvent Evaporation (Concentration) filtration->concentration 3. Extract Concentration cleanup Sample Clean-up (e.g., SPE) concentration->cleanup 4. Purification (Optional) hplc HPLC System cleanup->hplc 5. Sample Injection separation Reversed-Phase C18 Column hplc->separation Mobile Phase detection Detection (UV/DAD or MS) separation->detection Elution data_analysis Data Analysis (Quantification & Identification) detection->data_analysis Chromatogram results Results (Concentration Data) data_analysis->results Final Report

Caption: General workflow for the extraction and HPLC analysis of polyacetylenes from plant materials.

Logical Relationship of HPLC Method Development for Polyacetylene Analysis

hplc_method_development objective Objective Separation and Quantification of Polyacetylenes analyte_properties Analyte Properties - Lipophilic - UV Absorbance (conjugated systems) objective->analyte_properties Consider column_selection Column Selection Reversed-Phase (C18) analyte_properties->column_selection Dictates detector_selection Detector Selection UV/DAD (205-284 nm) MS for structural confirmation analyte_properties->detector_selection Guides mobile_phase Mobile Phase Optimization Gradient elution with: - Acetonitrile/Methanol - Water column_selection->mobile_phase Requires validation Method Validation - Linearity - Precision - Accuracy - LOD/LOQ mobile_phase->validation detector_selection->validation

Caption: Key considerations in the development of an HPLC method for polyacetylene analysis.

References

Application Notes and Protocols for (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific target insect species for (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate have not been identified in publicly available scientific literature. Therefore, the following application notes and protocols are generalized for the use of insect pheromones and attractants in Integrated Pest Management (IPM) and should be adapted for a specific target pest once identified through further research.

This compound is a polyacetylene compound recognized as a semiochemical, functioning as an insect pheromone or attractant.[1][2] Such compounds are pivotal in developing environmentally benign pest control strategies by manipulating insect behavior, thereby reducing reliance on conventional insecticides.[1][2] This document provides an overview of its potential applications in IPM, alongside generalized experimental protocols for its evaluation and deployment.

Biological Activity

While the specific pheromonal activity against target pests remains to be fully elucidated, this compound, isolated from the rhizome of Atractylodes lancea, has demonstrated significant inhibitory effects on lipase.[3][4] This bioactivity, although not directly an IPM application, underscores the compound's potential as a biologically active molecule.

Compound Assay IC50 Source
This compoundLipase Inhibition23.9 µg/mLAtractylodes lancea (ethanol extract)[3][4]

Applications in Integrated Pest Management (IPM)

As a semiochemical, this compound has potential applications in the following IPM strategies:

  • Population Monitoring: Deployed in traps, it can be used to monitor the presence, abundance, and seasonal flight patterns of a target pest. This information is crucial for making informed decisions about the timing of control measures.

  • Mass Trapping: By deploying a high density of baited traps, a significant portion of the male population of a target pest can be removed from an area, thereby reducing mating success and subsequent generations.

  • Mating Disruption: Dispersing the synthetic pheromone throughout a crop creates a confusion effect, preventing male insects from locating females for mating.[5][6] This can lead to a significant reduction in the pest population over time.

Generalized Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific target insect.

3.1. Protocol for Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening method for potential attractants.[7][8]

Objective: To determine if the antenna of a target insect species responds to this compound.

Materials:

  • Live, healthy adult insects of the target species.

  • This compound.

  • Appropriate solvent (e.g., hexane, paraffin oil).

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system).

  • Glass capillaries for electrodes.

  • Saline solution.

  • Odor delivery system (e.g., puff-stimulator).

Methodology:

  • Preparation of the Compound: Prepare a serial dilution of this compound in the chosen solvent. A solvent blank should also be prepared as a negative control.

  • Antenna Preparation: Anesthetize an insect and carefully excise one antenna. Mount the antenna between two electrodes filled with saline solution.[9][10]

  • Stimulation: Deliver a puff of air carrying the vapor of the test compound over the antenna. The duration and flow rate of the air puff should be standardized.

  • Data Recording: Record the change in electrical potential (the EAG response) from the antenna using the data acquisition system.

  • Analysis: Compare the amplitude of the EAG response elicited by the compound to that of the solvent control. A significantly larger response to the compound indicates that the insect's antenna can detect it.

3.2. Protocol for Pheromone Trapping for Population Monitoring

Pheromone traps are used to monitor the activity of pest moths and other insects.[11]

Objective: To monitor the population dynamics of a target pest using this compound as a lure.

Materials:

  • Insect traps (e.g., delta traps, funnel traps).[3]

  • Dispensers for the pheromone (e.g., rubber septa, polyethylene vials).

  • This compound.

  • A suitable solvent or matrix for loading the dispenser.

Methodology:

  • Lure Preparation: Load the dispensers with a standardized amount of the compound. The release rate of the pheromone from the dispenser should be determined and optimized for the target species and environmental conditions.

  • Trap Placement: Deploy the traps in the field in a grid pattern.[12] The number of traps per unit area will depend on the crop and the target pest.[3] Traps should be placed at a height relevant to the flight behavior of the target insect.[12][13]

  • Monitoring: Check the traps at regular intervals (e.g., weekly) and record the number of captured insects.

  • Data Analysis: Plot the trap catch data over time to determine the onset of pest activity, peak flight times, and relative population density. This information can be used to establish action thresholds for other control measures.

3.3. Protocol for Mating Disruption

Mating disruption involves saturating an area with synthetic pheromone to prevent males from finding females.[5][6]

Objective: To reduce the mating success of a target pest population using this compound.

Materials:

  • High-load pheromone dispensers (e.g., twist-tie dispensers, sprayable microcapsules).[5][14]

  • This compound.

Methodology:

  • Dispenser Application: Distribute the pheromone dispensers throughout the crop at a predetermined density. The application rate will depend on the specific dispenser, the crop, and the pest pressure.[6]

  • Timing: Apply the dispensers before the start of the first adult flight of the target pest.

  • Efficacy Assessment:

    • Trap Shutdown: Place pheromone monitoring traps both inside and outside the treated area. A significant reduction in trap catch within the treated area indicates successful disruption.

    • Mating Tables: Place tethered virgin female insects in the field and monitor them for signs of mating. A lower incidence of mating in the treated area compared to a control area indicates efficacy.

    • Damage Assessment: At the end of the season, assess the level of crop damage in the treated and control areas.

Signaling Pathways and Experimental Workflows

4.1. Generalized Insect Pheromone Signaling Pathway

The detection of pheromones by insects involves a complex signaling cascade within the olfactory sensory neurons located in the antennae.[1][15][16]

Pheromone_Signaling cluster_air External Environment cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane Pheromone Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex OR Odorant Receptor (OR) PBP_Pheromone->OR Delivery Signal Signal Transduction (e.g., G-protein coupled) OR->Signal Activation IonChannel Ion Channel Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx Signal->IonChannel Opening ActionPotential Action Potential to Brain Depolarization->ActionPotential

Caption: Generalized insect pheromone reception and signaling pathway.

4.2. Experimental Workflow for Electroantennography (EAG)

EAG_Workflow A Prepare Serial Dilution of Compound C Deliver Odor Puff (Compound and Control) A->C B Excise and Mount Insect Antenna B->C D Record EAG Signal C->D E Analyze Signal Amplitude D->E F Determine Antennal Response E->F

Caption: Workflow for an Electroantennography (EAG) bioassay.

4.3. Experimental Workflow for Pheromone Trapping

Trapping_Workflow A Prepare Pheromone Lures B Deploy Traps in Field in a Grid Pattern A->B C Monitor Traps at Regular Intervals B->C D Record Number of Captured Insects C->D E Analyze Population Dynamics D->E

Caption: Workflow for a pheromone trapping program.

4.4. Experimental Workflow for Mating Disruption

Mating_Disruption_Workflow cluster_efficacy Efficacy Assessment Methods A Select High-Load Pheromone Dispensers B Apply Dispensers in Crop Before Pest Emergence A->B C Monitor Efficacy B->C D Assess Crop Damage at Harvest C->D C1 Trap Shutdown C->C1 C2 Mating Tables C->C2 E Evaluate Pest Population Reduction D->E

Caption: Workflow for a mating disruption program.

References

Application Notes and Protocols for Field Trial Methodology of Insect Pheromone Attractants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Insect pheromones are powerful tools in integrated pest management (IPM) programs.[1][2] They are chemical signals used by insects for communication, most notably as sex attractants to locate mates.[1][3] Synthetic versions of these pheromones can be used to monitor, mass trap, or disrupt the mating of pest insects.[1][2] The success of a pheromone-based pest management strategy relies on a thorough understanding of the target insect's biology and the careful execution of field trials to evaluate the efficacy of the attractant. These application notes and protocols provide a detailed guide to conducting effective field trials for insect pheromone attractants.

I. Experimental Design and Planning

A well-designed field trial is crucial for obtaining reliable and interpretable results. Key considerations include defining clear objectives, selecting appropriate sites, and determining the experimental layout.

1.1. Defining Objectives: The primary objectives of the field trial will dictate the experimental design. Common objectives include:

  • Efficacy Testing: Determining the effectiveness of a new pheromone lure compared to a standard or an untreated control.[4]

  • Dose-Response: Evaluating the effect of different pheromone concentrations on trap capture.[5]

  • Lure Longevity: Assessing the duration of a lure's effectiveness in the field.[6]

  • Trap Design Comparison: Comparing the efficiency of different trap types for capturing the target species.[4][7][8]

  • Specificity: Determining if the pheromone attracts non-target species.[7][9]

1.2. Site Selection: The choice of a suitable field site is critical for the success of the trial. Important factors to consider include:

  • Pest History: The site should have a known history of the target pest population.[10]

  • Isolation: To the extent possible, the trial site should be isolated from other sources of the target pest to minimize immigration that could confound the results.[1]

  • Uniformity: The experimental area should be as uniform as possible in terms of crop, topography, and surrounding vegetation.

  • Accessibility: The site must be accessible for regular trap servicing and data collection.[11]

1.3. Experimental Layout: The most common experimental design for field trials is the Randomized Complete Block Design (RCBD). This design helps to minimize the effects of environmental variability.[12]

  • Replication: Each treatment (e.g., different lures, trap types) should be replicated multiple times (typically 3-5) to ensure the results are statistically robust.

  • Randomization: Treatments should be randomly assigned to plots within each block to avoid systematic bias.[12]

  • Plot Size: The size of the individual plots will depend on the dispersal characteristics of the target insect and the effective range of the pheromone lure.

  • Trap Spacing: Traps should be spaced sufficiently far apart to prevent interference between them. A general guideline is a minimum of 50 meters between traps for different pheromones.[6]

II. Experimental Protocols

This section provides detailed protocols for key experiments in the evaluation of insect pheromone attractants.

2.1. Protocol for Lure Handling and Storage: Proper handling and storage of pheromone lures are essential to maintain their effectiveness.[6]

  • Storage: Store lures in a refrigerator or freezer as recommended by the manufacturer, in their original sealed packaging.[3][6]

  • Handling: Use tweezers or disposable gloves when handling lures to avoid cross-contamination.[3][6] Never touch lures with bare hands.[3]

  • Labeling: Clearly label each trap with the lure type and the date of deployment.[13][14]

2.2. Protocol for Trap Deployment:

  • Timing: Deploy traps before the anticipated start of the target insect's flight period.[3]

  • Trap Assembly: Assemble traps according to the manufacturer's instructions.

  • Lure Placement: Place the lure inside the trap as specified by the trap design.

  • Trap Placement: Hang or place traps at the recommended height and location within the crop canopy or environment.[15] For example, traps for flying insects are often hung at eye level, while traps for crawling insects are placed on the ground.[15]

  • Spacing: Ensure adequate spacing between traps to avoid interference.[6] A minimum distance of 15 feet (5 meters) from any regularly opened door is recommended to avoid attracting pests from outside.[13]

2.3. Protocol for Trap Monitoring and Data Collection:

  • Frequency: Check traps regularly, at least once a week, or more frequently during peak flight periods.[3]

  • Data Recording: For each trap, record the following information at each check:

    • Trap ID

    • Date

    • Number of target insects captured

    • Number of non-target insects captured (if applicable)

    • Environmental conditions (e.g., temperature, wind speed and direction)[10]

  • Insect Removal: Remove all captured insects from the trap at each check.[14]

  • Trap Maintenance: Replace sticky liners or collection containers when they become full of insects or debris.[6]

  • Lure Replacement: Replace lures according to the manufacturer's recommended interval, typically every 3-6 weeks.[3][6]

III. Data Presentation

Quantitative data from field trials should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Example of Trap Capture Data for Lure Efficacy Trial

TreatmentReplicateDateTarget Insects Captured
Lure A12025-07-1525
Lure A22025-07-1531
Lure A32025-07-1528
Lure B12025-07-1512
Lure B22025-07-1515
Lure B32025-07-1510
Control12025-07-152
Control22025-07-151
Control32025-07-153

Table 2: Example of Data for Lure Longevity Study

Lure TypeWeek 1 (Mean Captures)Week 2 (Mean Captures)Week 3 (Mean Captures)Week 4 (Mean Captures)
Lure X150.3145.8130.195.6
Lure Y120.1115.5105.370.2

IV. Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Objectives B Site Selection A->B C Experimental Design (RCBD) B->C D Lure & Trap Preparation C->D E Trap Deployment D->E F Regular Monitoring & Data Collection E->F G Data Tabulation F->G H Statistical Analysis G->H I Report Generation H->I

Caption: Workflow for a typical insect pheromone attractant field trial.

Lure_Specificity_Decision_Tree Start Deploy Pheromone & Control Traps Monitor Monitor Traps for Captures Start->Monitor Identify Identify Captured Species Monitor->Identify Compare Compare Captures: Pheromone vs. Control Identify->Compare Specific Pheromone is Species-Specific Compare->Specific No significant non-target captures NonSpecific Pheromone Attracts Non-Targets Compare->NonSpecific Significant non-target captures AnalyzeNonTarget Analyze Non-Target Impact NonSpecific->AnalyzeNonTarget Reformulate Consider Lure Reformulation AnalyzeNonTarget->Reformulate

Caption: Decision tree for assessing the specificity of a pheromone lure.

V. Conclusion

Rigorous field trial methodology is paramount for the successful development and implementation of insect pheromone attractants in pest management. By following these detailed protocols and application notes, researchers and scientists can generate high-quality, defensible data to support the registration and commercialization of new pheromone-based products. Careful attention to experimental design, execution, and data analysis will ultimately lead to more effective and sustainable pest control solutions.

References

Application Notes and Protocols for the Formulation of Semiochemicals for Controlled Release

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Semiochemicals, chemical substances that carry information between organisms, are increasingly utilized in pest management and other fields requiring precise behavioral manipulation.[1][2] Their efficacy, however, is often limited by their volatility and susceptibility to environmental degradation.[3] Controlled-release formulations offer a solution by protecting the semiochemicals and ensuring their release at a desired rate and duration.[4][5][6] This document provides detailed application notes and protocols for the formulation, characterization, and analysis of controlled-release semiochemical systems.

Formulation Strategies for Controlled Release

A variety of materials and methods can be employed to achieve controlled release of semiochemicals. The choice of formulation depends on the specific semiochemical, the target organism, and the desired release profile.[3]

Polymer Matrix Systems

Polymer matrices entrap the semiochemical within a solid or gel-like structure, from which it is released by diffusion. Natural polymers like gellan gum and pectin are biodegradable and can form hydrogel matrices that modulate the release of volatile compounds.[7]

Microencapsulation

Microencapsulation involves enclosing micro-droplets of the semiochemical within a polymeric shell. This technique protects the active ingredient from degradation and allows for a tailored release profile.[2][3] Interfacial polymerization is a common method for creating these microcapsules.

Data Presentation: Release Rate of Semiochemical Dispensers

The following table summarizes the release rates of three different solid matrix, passive emission semiochemical dispensers at various ambient temperatures. This data is crucial for predicting the longevity and performance of these devices in the field.

Dispenser TypeTemperature (°C)Relative Humidity (%)Average Release Rate (g/h)
P339 Sirex 20500.0763
25500.1285
30500.2072
35500.2989
40500.3949
Beetleblock-MCH 20500.0002
25500.0004
30500.0006
35500.0009
40500.0013
W230 Terpinolene 20500.0121
25500.0198
30500.0287
35500.0374
40500.0469

Data adapted from a study on a dedicated environmental control system for measuring semiochemical release rates.[8] The study found that release rates increased exponentially with temperature, while relative humidity did not have an apparent influence.[8]

Experimental Protocols

Protocol 1: Preparation of a Gellan Gum-Pectin Polymer Matrix for Semiochemical Release

This protocol describes the preparation of a hydrogel matrix for the controlled release of a volatile semiochemical, such as 1-hexanol.[7]

Materials:

  • Gellan gum

  • Pectin

  • Aluminum chloride (crosslinker)

  • Distilled water

  • Semiochemical (e.g., 1-hexanol)

  • Beakers, magnetic stirrer, and appropriate safety equipment

Procedure:

  • Polymer Solution Preparation:

    • Prepare separate aqueous solutions of gellan gum and pectin at the desired concentrations (e.g., 1% w/v for each).

    • Heat the solutions to 80°C while stirring until the polymers are fully dissolved.[9]

  • Blending and Crosslinking:

    • Combine the gellan gum and pectin solutions in the desired ratio (e.g., 1:1).

    • Add the desired concentration of aluminum chloride solution (e.g., 5% w/v) to the polymer blend while stirring to initiate crosslinking.[7]

  • Semiochemical Loading:

    • Allow the hydrogel matrix to cool and solidify.

    • Inject a precise volume of the semiochemical into the center of the hydrogel matrix using a syringe.

  • Conditioning:

    • Store the loaded matrix in a controlled environment to allow for equilibration before release rate evaluation.

Protocol 2: Microencapsulation of a Semiochemical via Interfacial Polymerization

This protocol outlines the steps for encapsulating an oil-soluble semiochemical within a polyamide membrane.

Materials:

  • Oil-soluble semiochemical

  • Diamine (e.g., ethylenediamine)

  • Diacid chloride (e.g., sebacoyl chloride)

  • Organic solvent (immiscible with water)

  • Aqueous solution with a surfactant (e.g., polyvinyl alcohol)

  • Mechanical stirrer, beakers, and safety equipment

Procedure:

  • Prepare the Organic Phase: Dissolve the diacid chloride and the semiochemical in the organic solvent.

  • Prepare the Aqueous Phase: Dissolve the diamine and a surfactant in water.

  • Form an Emulsion: Add the organic phase to the aqueous phase while stirring vigorously to form an oil-in-water emulsion. The droplet size will determine the final microcapsule size.

  • Initiate Polymerization: The diamine and diacid chloride will react at the oil-water interface to form a polyamide membrane around the oil droplets. This reaction is typically spontaneous at room temperature.

  • Cure the Microcapsules: Continue stirring for a defined period to allow the polymerization to complete and the microcapsule walls to harden.

  • Wash and Collect: Stop the stirring and collect the microcapsules by filtration or centrifugation. Wash the capsules with water and a suitable solvent to remove unreacted monomers and excess surfactant.

  • Drying: Dry the microcapsules under controlled conditions (e.g., in a desiccator or by freeze-drying).

Protocol 3: Evaluation of Semiochemical Release Rate by Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol describes a method for identifying biologically active volatile compounds from a controlled-release formulation.

Materials:

  • Controlled-release formulation containing the semiochemical

  • Gas chromatograph coupled to an electroantennographic detector (GC-EAD) and a flame ionization detector (FID) or mass spectrometer (MS).[7][10]

  • Insect antenna preparation (from the target species)

  • Appropriate GC column and conditions for the semiochemicals of interest

Procedure:

  • Sample Collection: Place the controlled-release formulation in a sealed, clean container and allow the headspace to equilibrate. Collect a sample of the headspace volatiles using a solid-phase microextraction (SPME) fiber or by pulling the air through an adsorbent trap.

  • GC-EAD/FID Analysis:

    • Inject the collected volatiles into the GC. The effluent from the column is split, with one part going to the FID (or MS) and the other to the EAD.[7]

    • The FID will detect all volatile compounds, while the EAD will only show a response for compounds that elicit a response from the insect antenna.

  • Data Analysis:

    • Compare the chromatograms from the FID and the EAD.

    • Peaks that appear in both chromatograms at the same retention time indicate biologically active compounds.

    • Identify the active compounds by comparing their retention times with those of known standards or by analyzing the mass spectra if using a GC-MS system.[8]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in semiochemical communication and the experimental process for developing controlled-release formulations.

semiochemical_classification Semiochemicals Semiochemicals Pheromones Pheromones Semiochemicals->Pheromones Intraspecific Allelochemicals Allelochemicals Semiochemicals->Allelochemicals Interspecific Allomones Allomones Allelochemicals->Allomones Benefits Emitter Kairomones Kairomones Allelochemicals->Kairomones Benefits Receiver Synomones Synomones Allelochemicals->Synomones Benefits Both

Classification of Semiochemicals.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_testing Performance Testing cluster_optimization Optimization A Select Semiochemical & Carrier B Prepare Formulation (e.g., Matrix, Microcapsule) A->B C Physical Characterization (e.g., Size, Morphology) B->C D Chemical Characterization (e.g., Loading Efficiency) E Release Rate Analysis (e.g., GC, Gravimetric) D->E F Bioassays (e.g., Wind Tunnel, Field Trials) E->F G Refine Formulation F->G G->B Iterate

Workflow for Developing Controlled-Release Semiochemicals.

pheromone_pathway Pheromone Pheromone Receptor Receptor Pheromone->Receptor Binds G_Protein G_Protein Receptor->G_Protein Activates Effector Effector G_Protein->Effector Activates MAPK_Cascade MAPK_Cascade Effector->MAPK_Cascade Initiates Transcription_Factors Transcription_Factors MAPK_Cascade->Transcription_Factors Phosphorylates Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response Regulates Gene Expression

Simplified Pheromone Signaling Pathway.

References

Application Notes & Protocols: Isolation of Polyacetylenes from Atractylodes lancea Rhizome

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for the isolation and purification of bioactive polyacetylenes from the rhizome of Atractylodes lancea. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Atractylodes lancea (Thunb.) DC., a perennial medicinal herb, is a significant source of various bioactive compounds, including sesquiterpenoids and polyacetylenes. The rhizome of this plant has been traditionally used in East Asian medicine for its therapeutic properties, which are attributed to its rich chemical constituents. Polyacetylenes from A. lancea have demonstrated a range of pharmacological activities, including anti-inflammatory, hepatoprotective, insecticidal, and anti-osteoclastogenesis effects. This protocol outlines a detailed procedure for the extraction, separation, and purification of polyacetylenes such as atractylodin and polyacetylene glycosides.

Experimental Protocols

The isolation of polyacetylenes from A. lancea rhizome is a multi-step process involving initial preparation of the plant material, followed by extraction and chromatographic separation.

1. Plant Material and Preparation

  • Source: Dried rhizomes of Atractylodes lancea.

  • Preparation: The rhizomes should be washed, dried, and then pulverized into a coarse powder to increase the surface area for efficient extraction.

2. Extraction

  • Solvent Selection: Petroleum ether is an effective solvent for the extraction of non-polar polyacetylenes like atractylodin. For a broader range of polyacetylenes, including glycosides, an initial extraction with ethanol followed by partitioning is recommended.

  • Protocol for Non-polar Polyacetylenes (e.g., Atractylodin):

    • Macerate the pulverized rhizome powder (e.g., 500 g) with petroleum ether (e.g., 3 x 5 L) at room temperature for 24-48 hours for each extraction.

    • Combine the petroleum ether extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Protocol for Polyacetylene Glycosides:

    • Extract the powdered rhizomes with 80% methanol or aqueous ethanol.

    • Concentrate the extract and then partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The polyacetylene glycosides are typically enriched in the n-butanol fraction.

3. Chromatographic Separation and Purification

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of solvents is typically used, starting with a non-polar solvent and gradually increasing the polarity. For petroleum ether extracts, a gradient of petroleum ether-ethyl acetate is common. For n-butanol fractions, a chloroform-methanol gradient can be employed.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purification of the fractions obtained from column chromatography is achieved using Prep-HPLC.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of methanol-water or acetonitrile-water is typically employed.

    • Detection: UV detection is used to monitor the elution of compounds.

4. Structure Elucidation

The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

  • Other Spectroscopic Methods: UV and IR spectroscopy can provide additional structural information.

Data Presentation

The following tables summarize the quantitative data on the bioactivity of polyacetylenes isolated from Atractylodes lancea.

Table 1: Insecticidal and Repellent Activity of Atractylodin

CompoundActivityBioassayResult
AtractylodinContact ToxicityAgainst Tribolium castaneum adultsLD₅₀ = 1.83 µ g/adult
AtractylodinRepellencyAgainst Tribolium castaneum adults>90% repellency at 0.63 µg/cm² (4-h exposure)

Table 2: Anti-inflammatory and Hepatoprotective Activity of Polyacetylene Glycosides

CompoundActivityBioassayResult
Compound 3 (a sesquiterpenoid)Anti-inflammatoryInhibition of LPS-induced NO production in BV2 cellsIC₅₀ = 11.39 µM
Compound 4 (a sesquiterpenoid)HepatoprotectiveAgainst N-acetyl-p-aminophenol-induced HepG2 cell injuryMore effective than positive control (bicyclol) at 10 µM
Compounds 2 & 3 (polyacetylene glycosides)HepatoprotectiveAgainst APAP-induced HepG2 cell injurySignificant activity at 10 µM
Compounds 2 & 3 (polyacetylene glycosides)Anti-inflammatoryLPS-induced NO production in microglia BV2 cellsWeak inhibitory effects at 10 µM

Table 3: Anti-Osteoclastogenesis Activity of Polyacetylenes

CompoundActivityBioassayResult
Compound 25 (polyacetylene)Anti-osteoclastogenesisInhibition of RANKL-induced osteoclastogenesis in bone marrow macrophagesIC₅₀ = 1.3 µM
Compound 32 (polyacetylene)Anti-osteoclastogenesisInhibition of RANKL-induced osteoclastogenesis in bone marrow macrophagesIC₅₀ = 0.64 µM

Table 4: Concentration of Polyacetylenes in A. lancea Rhizome Secretory Cavities

CompoundYellow Secretory Cavities (YSC)Red Secretory Cavities (RSC)
Atractylodin272.72 µg/µL72.34 µg/µL
(4E,6E,12E)-tetradecatriene-8,10-diyne-1,3-diol-diacetate58 µg/µL7 µg/µL

Visualizations

The following diagrams illustrate the experimental workflow for isolating polyacetylenes and a simplified representation of a relevant signaling pathway.

experimental_workflow start Dried Atractylodes lancea Rhizome pulverization Pulverization start->pulverization extraction Extraction (e.g., Petroleum Ether or 80% Methanol) pulverization->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection fractions Combined Fractions fraction_collection->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compounds Isolated Pure Polyacetylenes prep_hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compounds->structure_elucidation

Caption: Experimental workflow for the isolation of polyacetylenes.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB_activation NF-κB Activation MyD88->NF_kB_activation iNOS_expression iNOS Gene Expression NF_kB_activation->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Polyacetylenes Polyacetylenes from A. lancea Polyacetylenes->NF_kB_activation Inhibition

Caption: Inhibition of LPS-induced NO production signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this complex molecule. The information provided is based on established methodologies for the synthesis of polyene-diyne systems and is intended to serve as a practical resource for your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is proposed to be synthesized via a convergent approach involving the Cadiot-Chodkiewicz coupling of two key fragments.

Q1: My Cadiot-Chodkiewicz coupling reaction is showing low to no yield of the desired tridecatriene-diyne product. What are the possible causes and solutions?

A1: Low yields in Cadiot-Chodkiewicz couplings are a common issue. Here are several factors to investigate:

  • Catalyst Inactivity: The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive for this coupling.

    • Solution: Ensure all solvents and reagents are thoroughly deoxygenated. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial. The use of a reducing agent, such as sodium ascorbate, can help maintain the copper in its active Cu(I) state, even in the presence of trace amounts of air.[1]

  • Base Selection: The choice and concentration of the amine base are critical.

    • Solution: An insufficient amount of base will result in incomplete deprotonation of the terminal alkyne. Conversely, too strong or too concentrated a base can lead to side reactions. Primary amines like n-butylamine are often effective.[1] Titrate the base carefully and consider using a buffered system if pH control is an issue.

  • Poor Solubility of Reactants: The starting materials, particularly long-chain alkynes, may have limited solubility in the reaction solvent.

    • Solution: Employing a co-solvent such as THF or DMF can improve the solubility of the reactants.[2] Gentle warming of the reaction mixture may also help, but monitor for potential decomposition of the product.

  • Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) or the haloalkyne can compete with the desired cross-coupling reaction, reducing the yield of the unsymmetrical product.[3][4]

    • Solution: Using a slight excess of the more readily available alkyne can help to drive the reaction towards the desired product. Additionally, slow addition of the limiting reagent can help to maintain a low concentration of that reagent, disfavoring homocoupling.

Q2: I am observing a significant amount of homocoupled byproducts in my reaction mixture. How can I improve the selectivity for the desired cross-coupled product?

A2: The formation of symmetrical diynes is a frequent side reaction.[3][4] To enhance selectivity:

  • Ligand Choice: The use of specific ligands can modulate the reactivity of the copper catalyst and suppress homocoupling. For instance, phosphine ligands like tris(o-tolyl)phosphine have been shown to improve selectivity in some cases.[2]

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the cross-coupling pathway. Additionally, as mentioned above, slow addition of one of the coupling partners can be beneficial.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants is essential. A slight excess of the terminal alkyne is often used.

Q3: The purification of the final product, this compound, is proving to be difficult due to its instability. What purification strategies are recommended?

A3: Polyene and polyyne compounds are often sensitive to light, air, and heat.[5][6]

  • Chromatography: Flash column chromatography on silica gel is a common method for purification.

    • Recommendation: Use a deactivated silica gel (e.g., treated with a small percentage of triethylamine in the eluent) to minimize decomposition on the column. Perform the chromatography quickly and at a low temperature if possible. Protect the column from light by wrapping it in aluminum foil.

  • Solvent Choice: Use solvents that are free of peroxides and acids.

  • Storage: The purified product should be stored under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer at -20 °C or below) to prevent degradation.

Q4: How can I confirm the stereochemistry of the double bonds in my synthesized product?

A4: The stereochemistry of the double bonds is critical for the biological activity of many natural products.

  • NMR Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for determining double bond geometry. The coupling constants (J-values) for vinylic protons are characteristic of their relative stereochemistry. For trans double bonds, the coupling constant is typically in the range of 12-18 Hz, while for cis double bonds, it is in the range of 6-12 Hz.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY can provide through-space correlations between protons, which can help to confirm the stereochemistry of complex molecules.

Proposed Synthetic Workflow

A plausible synthetic route for this compound is outlined below. This workflow is based on the Cadiot-Chodkiewicz coupling, a reliable method for the formation of unsymmetrical diynes.[2][3][7][8][9][10][11]

Synthetic Workflow cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling Coupling and Final Steps A1 Commercially Available Starting Material 1 A2 Intermediate A1 A1->A2 Multi-step synthesis A3 Fragment A (Terminal Alkyne) A2->A3 Functional group manipulation C1 Cadiot-Chodkiewicz Coupling A3->C1 B1 Commercially Available Starting Material 2 B2 Intermediate B1 B1->B2 Multi-step synthesis B3 Fragment B (Haloalkyne) B2->B3 Halogenation B3->C1 C2 Deprotection C1->C2 C3 Acetylation C2->C3 C4 This compound C3->C4

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols

The following are representative protocols for the key steps in the proposed synthesis. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Cadiot-Chodkiewicz Cross-Coupling

This protocol describes the coupling of a terminal alkyne (Fragment A) with a haloalkyne (Fragment B).

Materials:

  • Terminal Alkyne (Fragment A)

  • Haloalkyne (e.g., 1-bromoalkyne, Fragment B)

  • Copper(I) Bromide (CuBr)

  • Sodium Ascorbate

  • n-Butylamine

  • Ethanol (deoxygenated)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a stirred, cooled (ice bath) suspension of ethanol (0.5 mL), add CuBr (3.6 mg, 0.025 mmol, 10 mol%) and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv).[12]

  • To this suspension, add a solution of the terminal alkyne (0.30 mmol, 1.2 equiv.) in ethanol (0.5 mL), followed by n-butylamine (52 µL, 0.25 mmol, 1.0 equiv.).[12]

  • Add a solution of the 1-bromoalkyne (0.25 mmol) in ethanol (0.5 mL).

  • Remove the reaction mixture from the ice bath and allow it to stir at room temperature for 30 minutes, or until TLC analysis indicates completion of the reaction.[12]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Cadiot-Chodkiewicz Coupling Mechanism

Cadiot-Chodkiewicz Mechanism R1_alkyne R¹-C≡C-H (Terminal Alkyne) Cu_acetylide R¹-C≡C-Cu(I) (Copper Acetylide) R1_alkyne->Cu_acetylide + Cu(I), -H⁺ (Deprotonation) Base Base Intermediate [R¹-C≡C-Cu(III)-C≡C-R²]Br (Transient Intermediate) Cu_acetylide->Intermediate + R²-C≡C-Br (Oxidative Addition) R2_haloalkyne Br-C≡C-R² (Haloalkyne) Product R¹-C≡C-C≡C-R² (Unsymmetrical Diyne) Intermediate->Product Reductive Elimination Cu_catalyst Cu(I) Intermediate->Cu_catalyst Regenerates Catalyst

References

Technical Support Center: (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate in solution. The following sections offer troubleshooting advice, frequently asked questions, and experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Researchers may encounter issues related to the stability of this compound during their experiments. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Potency or Activity Degradation of the compound due to improper storage or handling.Store the compound at low temperatures (e.g., -20°C or -80°C), protect from light, and use freshly prepared solutions for experiments. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Appearance of New Peaks in HPLC/LC-MS Analysis Chemical degradation or isomerization of the compound.Analyze samples immediately after preparation. If new peaks are observed, investigate potential degradation pathways. This may involve exposure to light, oxygen, or incompatible solvents.
Contamination of the sample or solvent.Use high-purity solvents and meticulously clean all glassware and equipment. Run a blank solvent injection to rule out system contamination.
Inconsistent Experimental Results Instability of the compound in the chosen experimental buffer or medium.Assess the stability of the compound in the specific buffer or medium over the time course of the experiment. Consider adjusting the pH or using alternative buffer systems.
Variability in the preparation of solutions.Ensure accurate and consistent weighing and dissolution of the compound. Use calibrated equipment.
Precipitation of the Compound Poor solubility in the chosen solvent or buffer.Determine the solubility of the compound in various solvents. Use of a co-solvent (e.g., DMSO, ethanol) may be necessary for aqueous solutions. Ensure the final concentration of the organic solvent is compatible with the experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials, protected from light. It is advisable to prepare aliquots for single use to minimize degradation from repeated freeze-thaw cycles. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can provide additional protection against oxidation.

Q2: How can I monitor the stability of this compound in my experimental setup?

A2: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.[1][2] A time-course study where the concentration of the parent compound is measured at different time points under the experimental conditions will provide information on its stability. The appearance of new peaks may indicate degradation products.

Q3: What solvents are recommended for dissolving this compound?

A3: Based on the structure, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile are likely suitable for preparing stock solutions. For aqueous experimental media, a stock solution in an organic solvent can be diluted, ensuring the final concentration of the organic solvent is low and does not affect the experiment. Preliminary solubility tests are recommended.

Q4: Is this compound sensitive to light?

A4: Polyacetylenes, a class to which this compound belongs, can be sensitive to light.[2] It is recommended to handle the compound and its solutions in a light-protected environment, for example, by using amber vials or covering glassware with aluminum foil.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this molecule are not extensively documented, polyacetylenes can be susceptible to oxidation, polymerization, and isomerization, particularly when exposed to light, air, or certain reactive chemicals. The conjugated triene and diyne system is a reactive moiety.

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment in Solution using HPLC
  • Preparation of Test Solutions:

    • Prepare a solution of this compound in the desired buffer or solvent at a known concentration.

    • Divide the solution into multiple amber vials for analysis at different time points.

  • Incubation Conditions:

    • Store the vials under the desired experimental conditions (e.g., specific temperature, lighting).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and analyze its content by HPLC.

  • HPLC Analysis:

    • Use a suitable HPLC method (e.g., reverse-phase C18 column) to separate the parent compound from potential degradants.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance, or with a mass spectrometer.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound against time to determine the stability profile.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound in different solvents and at various temperatures to illustrate how stability data could be presented.

Solvent Temperature (°C) Time (hours) % Remaining (Mean ± SD)
DMSO250100 ± 0
898.2 ± 1.1
2495.5 ± 1.5
4890.1 ± 2.3
Ethanol250100 ± 0
897.8 ± 1.3
2494.2 ± 1.8
4888.5 ± 2.5
PBS (pH 7.4)370100 ± 0
285.3 ± 3.1
860.7 ± 4.5
2435.1 ± 5.2

Note: This data is for illustrative purposes only and is not based on experimental results.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation prep_compound Prepare Stock Solution (e.g., in DMSO) prep_test Dilute into Test Buffer (e.g., PBS) prep_compound->prep_test incubate Incubate under Experimental Conditions (e.g., 37°C) prep_test->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC-UV/MS Analysis sampling->hplc quantify Quantify Parent Peak Area hplc->quantify plot Plot % Remaining vs. Time quantify->plot half_life Determine Half-life plot->half_life

Caption: Workflow for assessing the stability of a compound in solution.

References

Technical Support Center: Overcoming Solubility Issues of Polyacetylenes in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of polyacetylenes in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why are polyacetylenes poorly soluble in aqueous bioassay media?

Polyacetylenes are characterized by long hydrocarbon chains with multiple acetylene bonds, which makes them highly lipophilic (hydrophobic).[1] Bioassays are typically conducted in aqueous environments (e.g., cell culture media, buffers), which are polar. The significant difference in polarity between polyacetylenes and the assay media leads to poor solubility and potential precipitation.

Q2: What are the common signs of polyacetylene precipitation in my bioassay?

Identifying precipitation early is crucial for reliable results. Common signs include:

  • Visual Cloudiness or Turbidity: The most obvious sign is a cloudy or milky appearance in the wells of your microplate after adding the polyacetylene solution.[2]

  • Particulates or Crystals: Under a microscope, you may observe solid particles, crystals, or an oily film that is not homogenously mixed with the medium.

  • Inconsistent Results: High variability between replicate wells or experiments can be an indicator of inconsistent compound solubility.[3]

  • Non-linear Dose-Response Curves: A sudden plateau or drop-off in activity at higher concentrations can suggest that the compound is precipitating out of solution.

  • Artificially Low Potency: Poor solubility can lead to an underestimation of a compound's true biological activity because the actual concentration of the dissolved, active compound is lower than the nominal concentration.[3]

Q3: What is the maximum recommended concentration of DMSO for my bioassay?

Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds. However, it can have its own biological effects. The maximum tolerated concentration of DMSO varies depending on the cell type and assay duration.

  • Cell-Based Assays: For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% (v/v) to minimize toxicity.[4][5] Some robust cell lines may tolerate up to 1%, but this should be validated for your specific cell line and assay.[4]

  • Enzyme Assays: Enzyme activity can also be affected by DMSO. While some enzymes are stable in up to 10% DMSO, others can be inhibited or activated.[6][7] It is crucial to perform a solvent tolerance test for your specific enzyme.

Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[5]

Troubleshooting Guides

Issue 1: My polyacetylene compound precipitates immediately upon addition to the aqueous assay medium.

Possible Causes and Solutions:

  • Cause: The final concentration of the polyacetylene exceeds its aqueous solubility limit, even with a co-solvent.

  • Solution 1: Optimize Co-Solvent Concentration: While keeping the final DMSO concentration as low as possible, you might need to slightly increase it. Perform a DMSO tolerance test on your cells or enzyme to determine the maximum acceptable concentration that does not affect the assay readout.

  • Solution 2: Use a Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the assay medium. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Solution 3: Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[9] (See Experimental Protocols for a method on preparing cyclodextrin inclusion complexes).

  • Solution 4: Formulate into Nanoparticles: Encapsulating the polyacetylene into polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can significantly improve its dispersibility and stability in aqueous media.[10] (See Experimental Protocols for a nanoprecipitation method).

Issue 2: I observe precipitation in my 96-well plate after a period of incubation.

Possible Causes and Solutions:

  • Cause: The compound is initially soluble but comes out of solution over time due to temperature changes or interactions with plate materials or media components.

  • Solution 1: Check for Temperature Effects: Ensure that all solutions are at the same temperature before mixing. Avoid rapid temperature shifts.

  • Solution 2: Evaluate Plate Material: Standard polystyrene plates can sometimes adsorb hydrophobic compounds. Consider using low-binding plates or plates made of alternative materials like polypropylene.

  • Solution 3: Media Component Interaction: Serum proteins in cell culture media can sometimes interact with compounds and cause aggregation. Reducing the serum concentration during the treatment period (if possible for your cell line) might help.

  • Solution 4: Agitation: Gentle, continuous agitation during incubation can sometimes help to keep the compound in suspension, though this is not a true solubilization and may not be suitable for all assays (e.g., cell-based assays where it could cause stress).

Issue 3: My results are inconsistent and not reproducible.

Possible Causes and Solutions:

  • Cause: Inconsistent solubilization of the polyacetylene stock solution or precipitation during the assay.

  • Solution 1: Ensure Complete Dissolution of Stock: Before adding to the assay, ensure your polyacetylene is fully dissolved in the stock solvent (e.g., DMSO). Gentle warming or vortexing may be necessary. However, be cautious with heat as it can degrade some polyacetylenes.

  • Solution 2: Prepare Fresh Dilutions: Avoid using old dilutions of your compound in aqueous media, as precipitation can occur over time. Prepare fresh dilutions for each experiment.

  • Solution 3: Quantify Aqueous Solubility: Perform a solubility assay to determine the maximum soluble concentration of your polyacetylene under your specific bioassay conditions. This will help you to work within a reliable concentration range.

Quantitative Data Summary

Table 1: General Guidelines for DMSO Concentrations in Bioassays

Assay TypeRecommended Max. DMSO Concentration (v/v)Potential Effects
Cell-Based Assays (sensitive lines)≤ 0.1%Minimal cytotoxicity.[11]
Cell-Based Assays (robust lines)0.1% - 1.0%Potential for cytotoxicity and altered cell function, requires validation.[4][11]
Enzyme AssaysVaries (0.1% - >10%)Can inhibit or activate enzymes; requires a solvent tolerance test.[6][7]

Table 2: Common Cyclodextrins for Solubility Enhancement of Lipophilic Compounds

Cyclodextrin TypeKey FeaturesCommon Applications
α-Cyclodextrin (α-CD) Smaller cavity size, suitable for smaller lipophilic molecules.Complexing small aromatic compounds.[9]
β-Cyclodextrin (β-CD) Larger cavity, widely used for a variety of hydrophobic drugs. Limited aqueous solubility.Encapsulation of a wide range of drugs.[9][12]
γ-Cyclodextrin (γ-CD) Largest cavity of the natural cyclodextrins.Encapsulating larger molecules.[12]
Hydroxypropyl-β-CD (HP-β-CD) Chemically modified to increase aqueous solubility and reduce toxicity compared to β-CD.Parenteral and oral drug formulations.[1][9]
Sulfobutylether-β-CD (SBE-β-CD) Anionic derivative with high aqueous solubility and a good safety profile.Solubilization of poorly soluble drugs for intravenous administration.[1]

Experimental Protocols

Protocol 1: Preparation of a Polyacetylene-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is a common and economical method for preparing inclusion complexes.[13]

  • Molar Ratio Calculation: Determine the desired molar ratio of polyacetylene to cyclodextrin (e.g., 1:1 or 1:2).

  • Cyclodextrin Paste Preparation: Weigh the calculated amount of cyclodextrin (e.g., HP-β-CD) and place it in a mortar. Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) dropwise while triturating with a pestle to form a homogeneous paste.

  • Incorporation of Polyacetylene: Weigh the corresponding amount of the polyacetylene and slowly add it to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The consistency of the paste should be maintained by adding more of the water-alcohol mixture if necessary.

  • Drying: The kneaded mixture is then dried in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: The dried complex is passed through a fine-mesh sieve to obtain a uniform powder.

  • Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing: The solubility of the resulting complex in the bioassay buffer should be determined and compared to the free polyacetylene.

Protocol 2: Encapsulation of Polyacetylenes in PLGA Nanoparticles by Nanoprecipitation

This protocol describes a method for forming drug-loaded polymeric nanoparticles.[14][15]

  • Organic Phase Preparation: Dissolve a known amount of the polyacetylene and PLGA polymer in a water-miscible organic solvent (e.g., acetone, acetonitrile, or THF). A typical concentration might be 5-10 mg/mL for PLGA.

  • Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the non-solvent. This is typically deionized water or a buffer solution. It may contain a stabilizer (e.g., 0.5-2% w/v polyvinyl alcohol - PVA) to prevent nanoparticle aggregation.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the PLGA and the encapsulated polyacetylene to precipitate, forming nanoparticles.

  • Solvent Evaporation: The organic solvent is then removed from the nanoparticle suspension, typically by stirring at room temperature for several hours or by using a rotary evaporator.

  • Nanoparticle Collection and Washing: The nanoparticles are collected by centrifugation (e.g., 15,000 rpm for 30 minutes). The supernatant is discarded, and the nanoparticle pellet is washed several times with deionized water to remove any unencapsulated drug and residual stabilizer.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and then freeze-dried (lyophilized) to obtain a dry powder.

  • Characterization: The size, size distribution, and surface charge of the nanoparticles should be characterized using Dynamic Light Scattering (DLS) and Zeta Potential analysis. The drug loading and encapsulation efficiency should also be determined.

Visualizations

Signaling Pathways

Polyacetylenes, such as falcarindiol, have been shown to interact with key signaling pathways involved in inflammation and metabolism, including the NF-κB and PPAR-γ pathways.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IL1 IL-1 IL1R IL-1R IL1->IL1R Binds IKK IKK Complex TNFR->IKK Activates IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) Polyacetylene Polyacetylenes (e.g., Falcarindiol) Polyacetylene->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: The NF-κB signaling pathway and its inhibition by polyacetylenes.

PPARg_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Polyacetylene Polyacetylenes (e.g., Falcarindiol) PPARg_cyto PPARγ Polyacetylene->PPARg_cyto Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg_cyto->PPARg_RXR Translocation & Dimerization RXR_cyto RXR RXR_cyto->PPARg_RXR Translocation & Dimerization PPRE PPRE PPARg_RXR->PPRE Binds to TargetGenes Target Gene Expression PPRE->TargetGenes Regulates Transcription

Caption: Activation of the PPAR-γ signaling pathway by polyacetylenes.

Experimental Workflow

solubility_workflow cluster_methods Solubilization Strategy cluster_outcome Observation Start Poorly Soluble Polyacetylene Stock Prepare Concentrated Stock in 100% DMSO Start->Stock CoSolvent Co-Solvent (Direct Dilution) Stock->CoSolvent Cyclodextrin Cyclodextrin Inclusion Complex Stock->Cyclodextrin Nanoparticle Nanoparticle Formulation Stock->Nanoparticle Assay Add to Aqueous Bioassay Medium CoSolvent->Assay Cyclodextrin->Assay Nanoparticle->Assay Precipitation Precipitation Occurs Assay->Precipitation Soluble Remains Soluble Assay->Soluble Troubleshoot Troubleshoot: - Adjust concentration - Try alternative method Precipitation->Troubleshoot Proceed Proceed with Bioassay Soluble->Proceed Troubleshoot->CoSolvent Troubleshoot->Cyclodextrin Troubleshoot->Nanoparticle

Caption: Workflow for addressing polyacetylene solubility in bioassays.

References

Technical Support Center: p-Nitrophenyl Butyrate (PNPB) Lipase Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the p-nitrophenyl butyrate (PNPB) lipase assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the PNPB lipase assay?

The PNPB lipase assay is a colorimetric method used to determine lipase activity. It is based on the hydrolysis of the substrate, p-nitrophenyl butyrate (PNPB), by lipase. This enzymatic reaction releases p-nitrophenol (PNP) and butyric acid.[1] The p-nitrophenol product, in its anionic form (p-nitrophenolate) at alkaline pH, has a distinct yellow color and absorbs light at a wavelength of approximately 400-415 nm.[1][2] The rate of increase in absorbance at this wavelength is directly proportional to the lipase activity in the sample.

Q2: What are the typical components of a PNPB lipase assay reaction mixture?

A standard reaction mixture for the PNPB lipase assay generally includes:

  • Buffer: Commonly Tris-HCl or sodium phosphate buffer to maintain a stable pH, typically between 7.0 and 9.0.

  • Substrate: p-Nitrophenyl butyrate (PNPB) dissolved in an organic solvent like isopropanol or acetonitrile.

  • Detergent (optional): A non-ionic detergent such as Triton X-100 is often included to emulsify the substrate and improve its solubility in the aqueous buffer.

  • Enzyme source: The sample containing the lipase to be assayed.

Q3: Why is my blank (control with no enzyme) showing a yellow color?

A yellow color in the blank control can be attributed to the spontaneous hydrolysis of the PNPB substrate.[3] This non-enzymatic hydrolysis is pH-dependent and increases with higher pH values.[3] To minimize this, it is crucial to prepare the PNPB substrate solution fresh and store it properly. The rate of spontaneous hydrolysis should always be measured in a blank reaction and subtracted from the rate of the enzyme-catalyzed reaction.[3]

Q4: How can I troubleshoot inconsistent or non-reproducible results?

Inconsistent results in colorimetric assays can arise from several factors.[4] Key areas to check include:

  • Pipetting accuracy: Ensure precise and consistent pipetting of all reagents, especially small volumes.

  • Temperature control: Maintain a constant and uniform temperature throughout the assay incubation.

  • Reagent stability: Use freshly prepared reagents and ensure they are stored under the recommended conditions. Expired or improperly stored reagents can lead to variability.[4]

  • Mixing: Thoroughly mix the reaction components upon addition of the substrate and enzyme.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the PNPB lipase assay.

Issue 1: No or Very Low Lipase Activity Detected

Possible Causes and Solutions:

CauseRecommended Action
Inactive Enzyme - Verify the storage conditions and age of the enzyme. - Test the activity of a known positive control lipase to confirm assay components are working correctly.
Inappropriate pH or Temperature - Optimize the pH of the buffer for your specific lipase. Most lipases have an optimal pH between 7 and 9.[5] - Ensure the assay is performed at the optimal temperature for your enzyme.
Presence of Inhibitors in the Sample - See the "Common Interferences" section below for a list of potential inhibitors and how to mitigate their effects. - Consider sample purification or dilution to reduce inhibitor concentration.
Substrate Concentration Too Low - Ensure the final PNPB concentration is sufficient for the enzyme to reach a measurable rate. A typical starting point is 0.5 mM.[6]
Solvent Inhibition - The organic solvent used to dissolve PNPB (e.g., isopropanol, DMSO) can inhibit lipase activity at high concentrations. Keep the final solvent concentration in the assay as low as possible, typically below 5% (v/v).
Issue 2: High Background Absorbance

Possible Causes and Solutions:

CauseRecommended Action
Spontaneous Substrate Hydrolysis - Prepare fresh PNPB substrate solution for each experiment.[3] - Run a "no enzyme" blank control to measure the rate of spontaneous hydrolysis and subtract it from the sample readings.[3] - Perform the assay at a slightly lower pH if compatible with your enzyme's activity profile to reduce the rate of spontaneous hydrolysis.
Contaminated Reagents - Use high-purity water and reagents to prepare all solutions. - Check for any visible precipitation or discoloration in your stock solutions.
Turbidity of the Sample - If the sample itself is colored or turbid, this can interfere with the absorbance reading. - Run a sample blank containing the sample and all reaction components except the PNPB substrate to correct for background absorbance.

Common Interferences in the PNPB Lipase Assay

Several substances can interfere with the PNPB lipase assay, leading to either an overestimation (false positive) or underestimation (false negative) of lipase activity.

Detergents

Detergents are often included in the assay to solubilize the substrate, but their effects can be complex.

  • Non-ionic detergents (e.g., Triton X-100, Tween 20): Can enhance lipase activity at concentrations below their critical micelle concentration (CMC) but may become inhibitory at higher concentrations.[7]

  • Ionic detergents (e.g., Sodium Dodecyl Sulfate - SDS): Are generally strong inhibitors of lipase activity and should be avoided in the assay buffer.[8]

Quantitative Impact of Detergents on Lipase Activity:

DetergentConcentrationEffect on Lipase Activity
SDS0.2%Significant inhibition[7]
Triton X-100Below CMCModerate activation[7]
Tween 20Below CMCModerate activation[7]
Organic Solvents

Organic solvents are necessary to dissolve the PNPB substrate, but they can also impact enzyme activity.

Quantitative Impact of Organic Solvents on Lipase Activity:

SolventConcentration (v/v)Effect on a Specific Lipase ActivityReference
DMSO15%~3-fold enhancement[9]
Isopropanol20%~2-fold enhancement[9]
Methanol25%~1.7-fold enhancement[9]
AcetoneIncreasingMonotonic decrease[9][10]
AcetonitrileIncreasingMonotonic decrease[9][10]

Note: The exact effect can vary depending on the specific lipase and assay conditions.

Other Chemical Interferences
Interfering SubstanceMechanism of Interference
Reducing Agents (e.g., Dithiothreitol, β-mercaptoethanol) Can cause decomposition of the chromogenic substrate.
Chelating Agents (e.g., EDTA) Can inhibit metallolipases by sequestering essential metal ions.
Serine Protease Inhibitors (e.g., PMSF) Can inhibit lipases that have a serine residue in their active site.
Ammonium Salts Can catalyze the hydrolysis of p-nitrophenyl esters, leading to false-positive results.

Experimental Protocols

Standard PNPB Lipase Assay Protocol

This protocol provides a general procedure for measuring lipase activity. Optimization of buffer pH, temperature, and substrate concentration may be required for specific enzymes.

Materials:

  • Tris-HCl or Sodium Phosphate Buffer (e.g., 50 mM, pH 8.0)

  • p-Nitrophenyl butyrate (PNPB) solution (e.g., 10 mM in isopropanol)

  • Triton X-100 solution (e.g., 1% v/v in buffer)

  • Lipase-containing sample

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare the Reaction Mixture: In each well of a 96-well plate, add the following in order:

    • Buffer

    • Triton X-100 solution (if used)

    • Lipase sample or blank (buffer for the blank)

  • Pre-incubate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the PNPB solution to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405-415 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Calculate Lipase Activity: Determine the rate of the reaction (change in absorbance per minute) from the linear portion of the absorbance versus time plot. Subtract the rate of the blank from the rate of the samples to correct for spontaneous hydrolysis. Lipase activity can then be calculated using the molar extinction coefficient of p-nitrophenol.

Visualizations

PNPB_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Plate Prepare Microplate Reagents->Plate Add reagents to wells Incubate Pre-incubate at Optimal Temperature Plate->Incubate Start Initiate Reaction (Add Substrate) Incubate->Start Measure Measure Absorbance (405-415 nm) Start->Measure Calculate Calculate Activity Measure->Calculate Determine rate

Caption: Workflow for the p-nitrophenyl butyrate (PNPB) lipase assay.

Interference_Pathway cluster_assay PNPB Lipase Assay cluster_interferences Common Interferences Lipase Lipase PNP p-Nitrophenol (Yellow) Lipase->PNP Hydrolysis PNPB p-Nitrophenyl Butyrate PNPB->Lipase Detergents Detergents Detergents->Lipase Affects enzyme conformation & substrate accessibility Solvents Organic Solvents Solvents->Lipase Can denature enzyme pH_Temp Suboptimal pH/ Temperature pH_Temp->Lipase Reduces catalytic efficiency Inhibitors Chemical Inhibitors Inhibitors->Lipase Directly inhibit active site

Caption: Common interferences affecting the PNPB lipase assay.

References

Technical Support Center: Optimization of HPLC Separation for Polyacetylene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of polyacetylene isomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column type for separating polyacetylene isomers?

A1: Reversed-phase (RP) HPLC is the most common and effective method for separating polyacetylene isomers.[1] C18 (Octadecyl) columns are a general-purpose choice and widely used for their hydrophobic separation capabilities.[2] For compounds that require less retention, a C8 (Octyl) column may be a better option.[2] In some cases, polar-embedded phases like amide or cyano can offer different selectivity, which is beneficial for separating structurally similar isomers.[2][3]

Q2: Which mobile phases are most effective for polyacetylene isomer separation?

A2: The mobile phase composition is critical for achieving optimal separation.[4] Typically, a mixture of water with organic solvents like acetonitrile (ACN) or methanol (MeOH) is used in reversed-phase HPLC.[5][6] Acetonitrile often provides lower viscosity and better UV transparency.[5] The ratio of the organic solvent to water is adjusted to control the retention and resolution of the isomers.[7] Gradient elution, where the mobile phase composition is changed over the course of the run, is often necessary to separate complex mixtures of polyacetylene isomers with varying polarities.

Q3: What type of detector is best suited for analyzing polyacetylene isomers?

A3: Polyacetylenes typically exhibit strong UV absorbance due to their conjugated bond systems, making a Photodiode Array (PDA) or UV detector the most common choice.[8] A PDA detector is particularly advantageous as it can provide UV spectra for each peak, which aids in peak identification and purity assessment.[8] The characteristic UV spectra for polyacetylenes are often found in the 200-410 nm range.[8] For structural elucidation and confirmation, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).[8][9]

Q4: How should I prepare samples containing polyacetylene isomers for HPLC analysis?

A4: Proper sample preparation is crucial to protect the analytes and the HPLC system. Polyacetylenes can be sensitive to light, heat, and oxygen, so degradation should be minimized. Frozen plant material is often preferred to prevent enzymatic degradation.[8] A general workflow includes:

  • Extraction: Extracting the polyacetylenes from the sample matrix using an appropriate solvent like petroleum ether, n-hexane, or methanol.[8]

  • Filtration: Filtering the sample extract through a 0.2 µm or 0.45 µm membrane filter to remove particulate matter that could clog the column or system.[1][6]

  • Dilution: Diluting the sample in a solvent that is compatible with the initial mobile phase to prevent peak distortion.[10]

Q5: My polyacetylene standards or samples seem to be degrading during analysis. How can this be prevented?

A5: Polyacetylenes are known to be unstable. To prevent degradation:

  • Minimize Light Exposure: Use amber vials and protect samples from direct light.

  • Control Temperature: Use a cooled autosampler if available and avoid leaving samples at room temperature for extended periods.

  • Limit Oxygen Exposure: Work quickly and consider using degassed solvents. For highly sensitive compounds, preparing samples under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

  • Use Fresh Samples: Analyze samples as soon as possible after preparation.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC separation of polyacetylene isomers.

Problem: Poor Resolution or Co-elution of Isomers

Q: My polyacetylene isomers are not separating well. What steps can I take to improve resolution?

A: Improving the resolution between closely eluting isomers often requires systematic optimization of several parameters.

  • Mobile Phase Optimization: This is the most impactful factor.[11]

    • Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution.[7] Make small, incremental changes.

    • Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.[7]

    • Modify Gradient: If using a gradient, make it shallower (i.e., increase the gradient time or decrease the rate of change in solvent composition). This gives isomers more time to interact with the stationary phase.

  • Flow Rate Adjustment: Lowering the flow rate can enhance resolution, although it will increase the analysis time.[4]

  • Column Selection: If mobile phase optimization is insufficient, consider a different column. A column with a smaller particle size (e.g., sub-2 µm) can provide higher efficiency and better resolution.[2] Alternatively, a column with a different stationary phase (e.g., Phenyl or Cyano) may offer the necessary change in selectivity.[2][12]

Problem: Peak Tailing

Q: My chromatogram shows tailing peaks for my polyacetylene analytes. What is causing this and how can I fix it?

A: Peak tailing is a common issue that can compromise resolution and integration accuracy.

  • Cause: Secondary Interactions: The most common cause is the interaction of analytes with active sites (residual silanols) on the silica-based column packing.[13]

    • Solution: Adding a mobile phase modifier can help. For acidic silanols, adding a small amount of a competing base like triethylamine (TEA) can be effective.[14] Adjusting the pH of the mobile phase can also reduce these interactions.[5]

  • Cause: Column Contamination or Degradation: Buildup of strongly retained compounds on the column inlet can cause peak tailing.[10] A void at the column inlet can also be a cause.[13]

    • Solution: Flush the column with a strong solvent to remove contaminants.[13] If the problem persists, the column may be permanently damaged and need replacement. Using a guard column can help extend the life of your analytical column.

  • Cause: Extra-column Effects: Excessive tubing length or dead volume in the system connections can lead to band broadening and tailing.[10]

    • Solution: Ensure all fittings are properly connected and use tubing with the smallest possible inner diameter and length.

Problem: Shifting Retention Times

Q: The retention times for my polyacetylene isomers are not reproducible between injections. What could be the problem?

A: Inconsistent retention times are often a sign of an unstable system or changing conditions.

  • Cause: Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or issues with the pump's proportioning valves can lead to fluctuations.[10]

    • Solution: Prepare mobile phases carefully and ensure they are thoroughly mixed and degassed.[6] If the problem continues, manually prepare the mobile phase to bypass the online mixer and see if the issue resolves, which would indicate a hardware problem.[10]

  • Cause: Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially when changing solvents or after a steep gradient.

    • Solution: Increase the column equilibration time between runs. A stable baseline is a good indicator of an equilibrated column.

  • Cause: Leaks: A leak in the system will cause a drop in pressure and can lead to variable flow rates and shifting retention times.

    • Solution: Systematically check all fittings and connections for any signs of leakage.

  • Cause: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant, controlled temperature.

Problem: High System Backpressure

Q: My HPLC system is showing an unusually high backpressure. What should I do?

A: High backpressure can damage the pump and column and indicates a blockage in the system.[13]

  • Isolate the Source: Systematically disconnect components to find the blockage.

    • Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column.

    • If the pressure is still high, continue disconnecting components backward through the flow path (injector, tubing) until the pressure drops.[14]

  • Column Blockage: This is often caused by particulate matter from the sample or precipitation of buffer salts.[13]

    • Solution: First, try back-flushing the column (reversing the flow direction) with a solvent that will dissolve the potential blockage. If this fails, the inlet frit may be clogged and need replacement.[15]

  • System Blockage: Blockages can occur in tubing, inline filters, or the injector.[14]

    • Solution: Replace the clogged component. Regularly replacing inline filters and ensuring samples are filtered can prevent this.[14]

Data Presentation: HPLC Method Parameters

The following table summarizes typical starting parameters for the HPLC separation of polyacetylene isomers, compiled from various methodologies.[8][9]

ParameterTypical Value / TypeNotes
Column Reversed-Phase C18General purpose, good for hydrophobic compounds.[2]
Column Dimensions 250 mm x 4.6 mmStandard analytical column dimensions.
Particle Size 5 µmBalances efficiency and backpressure.[2]
Mobile Phase A Water (HPLC Grade)Often used with additives like formic acid for LC-MS.[7]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for better resolution.[5]
Gradient 5% to 95% B over 30-60 minA shallow gradient is often required to separate isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-35 °CControlled temperature improves reproducibility.
Injection Volume 5-20 µLDepends on sample concentration and column loading.
Detector PDA/UVMonitor at multiple wavelengths (e.g., 254 nm, 280 nm).
Detection Wavelength 200-410 nmPolyacetylenes have characteristic absorbance in this range.[8]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol outlines a general method for extracting polyacetylenes for HPLC analysis.

  • Homogenization: Weigh approximately 1 gram of frozen and ground plant material into a centrifuge tube.

  • Extraction: Add 10 mL of methanol (or another suitable solvent). Vortex vigorously for 1 minute and then sonicate for 15 minutes in a cooled water bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant into a clean vial.

  • Re-extraction (Optional): For exhaustive extraction, repeat steps 2-4 with the remaining plant material and combine the supernatants.

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Storage: If not analyzed immediately, store the vial at 4°C and protect it from light.

Protocol 2: General HPLC Method for Isomer Separation

This protocol provides a starting point for developing a separation method.

  • System Preparation:

    • Prepare the mobile phases: Phase A (Water with 0.1% Formic Acid) and Phase B (Acetonitrile with 0.1% Formic Acid).

    • Degas the mobile phases using sonication or helium sparging.[6]

    • Install a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Purge the pump lines with the respective mobile phases.

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Gradient Elution:

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 5% B to 95% B over 40 minutes.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to the initial 5% B condition and allow the column to re-equilibrate for 10-15 minutes before the next injection.

  • Detection:

    • Set the PDA detector to collect data from 200-410 nm.

    • Extract chromatograms at wavelengths where polyacetylenes show maximum absorbance.

Mandatory Visualizations

Caption: A workflow diagram for systematic HPLC troubleshooting.

Separation_Optimization_Logic start Goal: Optimize Polyacetylene Isomer Separation select_column 1. Select Initial Column (e.g., C18, 5µm) start->select_column select_mobile_phase 2. Select Mobile Phase (e.g., ACN/Water) select_column->select_mobile_phase run_gradient 3. Run Initial Broad Gradient select_mobile_phase->run_gradient evaluate 4. Evaluate Resolution run_gradient->evaluate optimize_gradient Optimize Gradient Slope evaluate->optimize_gradient Inadequate success Separation Achieved evaluate->success Adequate optimize_gradient->evaluate Re-evaluate change_solvent Change Organic Solvent (MeOH <-> ACN) optimize_gradient->change_solvent If still poor change_solvent->evaluate Re-evaluate change_column Change Stationary Phase (e.g., Phenyl, Cyano) change_solvent->change_column If still poor change_column->select_mobile_phase Re-start

Caption: A logical approach to method development for isomer separation.

References

Technical Support Center: Purification of Natural Polyacetylenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of natural polyacetylenes.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, providing potential causes and solutions.

Issue 1: Low or No Recovery of Polyacetylenes After Purification

Potential CauseRecommended Solution
Degradation during extraction/purification Polyacetylenes are often sensitive to heat, light, and oxygen.[1] Work in dim light, use degassed solvents, and keep samples cold (e.g., on ice or at 4°C) throughout the process. Consider adding antioxidants like BHT to solvents.
Irreversible adsorption on stationary phase Highly polar polyacetylenes may bind strongly to silica gel. Try a less polar stationary phase like alumina or a reversed-phase material (e.g., C18).[2]
Co-elution with other compounds The target polyacetylene may be eluting with other compounds, making it appear as if the yield is low. Optimize the mobile phase composition or gradient to improve resolution.[3]
Insufficient extraction from plant material Ensure the plant material is finely ground to maximize surface area for extraction. Multiple extractions with fresh solvent will improve yield.

Issue 2: Presence of Impurities in the Final Product

Potential CauseRecommended Solution
Inadequate chromatographic separation Optimize the chromatographic conditions. For HPLC, adjust the gradient slope, flow rate, or try a different column. For column chromatography, use a finer mesh stationary phase or a shallower solvent gradient.[3]
Co-eluting isomers Isomers of the target polyacetylene may be difficult to separate. Consider using a high-resolution stationary phase or a different chromatographic technique (e.g., counter-current chromatography).
Contamination from solvents or materials Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank to check for contaminants.

Issue 3: Isomerization of the Polyacetylene During Purification

Potential CauseRecommended Solution
Exposure to heat or light As with degradation, minimize exposure to heat and light. Use a refrigerated autosampler for HPLC and wrap columns and collection tubes in aluminum foil.[4]
Acidic or basic conditions The pH of the mobile phase or the stationary phase can promote isomerization. Use neutral solvents and stationary phases where possible. If acidic or basic conditions are necessary, minimize the exposure time.
Presence of certain metals Traces of metals can catalyze isomerization. Use metal-free systems where possible or add a chelating agent like EDTA to the sample or mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying natural polyacetylenes?

A1: The primary challenges stem from the inherent instability of these compounds. Polyacetylenes are susceptible to degradation through oxidation, polymerization, and isomerization, especially when exposed to heat, light, and air.[1][4] Co-elution with structurally similar compounds and irreversible adsorption to chromatographic media are also common issues.

Q2: How can I minimize the degradation of my polyacetylene sample during purification?

A2: To minimize degradation, it is crucial to work quickly and at low temperatures. Use fresh, degassed solvents, and protect your sample from light by using amber vials or wrapping your containers in foil.[5] It is also advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

Q3: My polyacetylene seems to be isomerizing from the cis to the trans form. How can I prevent this?

A3: Cis-trans isomerization is often induced by heat, light, and acidic or basic conditions.[6] Therefore, maintaining a neutral pH and low temperature throughout the purification process is critical. Shielding your sample from light is also essential.

Q4: I am having trouble separating my target polyacetylene from other closely related compounds. What can I do?

A4: Optimizing your chromatographic method is key. For HPLC, you can try different stationary phases (e.g., C18, phenyl-hexyl), modify the mobile phase composition (e.g., by changing the organic solvent or adding modifiers), or adjust the gradient profile and flow rate.[3] For column chromatography, using a smaller particle size adsorbent or a very slow, shallow gradient can improve resolution.

Data Presentation

Table 1: Quantitative Data on the Stability of Falcarinol Under Various Conditions

ConditionPurity after 24h (%)Reference
Stored in ethanol at -20°C>98[7]
Boiled in water for 12 min~50% reduction[5]
Stored as raw carrots at 1°C (long-term)~33% reduction[5]
Stored as blanched carrots at -24°C (long-term)No further reduction after initial blanching loss[5]

Table 2: Purity and Yield of Selected Natural Polyacetylenes After Purification

PolyacetyleneSourcePurification MethodPurityYieldReference
FalcarinolDaucus carotaColumn Chromatography & Preparative HPLC>99%485 mg from 48 kg of carrots[8]
FalcarindiolDaucus carotaColumn Chromatography & Preparative HPLC>99%1245 mg from 48 kg of carrots[8]
PanaxytriolPanax ginsengSilica Gel Column ChromatographyNot specified0.25-0.38 mg/g of ginseng[9]

Experimental Protocols

Protocol 1: Isolation and Purification of Falcarinol from Carrot (Daucus carota)

This protocol is a generalized procedure based on common practices reported in the literature.[5][8]

  • Extraction:

    • Homogenize fresh carrot roots.

    • Extract the homogenate with ethyl acetate at a 1:2 (w/v) ratio at 4°C for 24 hours in the dark.

    • Filter the extract and repeat the extraction of the plant material with fresh solvent.

    • Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 35°C.

  • Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column. The amount of silica should be about 30-50 times the weight of the crude extract.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate. For example:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • ...and so on.

    • Collect fractions and monitor by TLC or analytical HPLC to identify fractions containing falcarinol.

  • Preparative HPLC (Final Purification):

    • Pool the falcarinol-containing fractions from the column chromatography and evaporate the solvent.

    • Dissolve the residue in the HPLC mobile phase.

    • Purify using a preparative reversed-phase C18 column.

    • Use a gradient of methanol and water as the mobile phase. A typical gradient might be from 60% methanol to 100% methanol over 30-40 minutes.

    • Set the flow rate according to the column dimensions (e.g., 5-20 mL/min for a preparative column).

    • Monitor the elution at a wavelength of 205 nm and 215 nm.

    • Collect the peak corresponding to falcarinol and confirm its purity by analytical HPLC and identity by NMR and MS.

Protocol 2: Isolation of Panaxytriol from Ginseng (Panax ginseng)

This protocol is a generalized procedure based on literature reports.[9]

  • Extraction:

    • Extract dried and powdered ginseng root with ethyl acetate.

    • Evaporate the solvent to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column.

    • Apply the crude extract to the top of the column.

    • Elute the column with a suitable solvent system. A common system is a gradient of hexane and ethyl acetate, or chloroform and methanol.

    • Collect fractions and monitor by TLC.

    • Combine fractions containing panaxytriol.

  • Further Purification (if necessary):

    • If the fractions from the first column are not sufficiently pure, a second column chromatography step using a different adsorbent (e.g., Sephadex LH-20) or a different solvent system may be necessary.

    • Alternatively, preparative HPLC as described in Protocol 1 can be used for final purification.

Mandatory Visualizations

experimental_workflow start Plant Material (e.g., Carrots, Ginseng) extraction Extraction (e.g., Ethyl Acetate) start->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation (Reduced Pressure, Low Temp) filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_hplc_analysis TLC / Analytical HPLC (Monitoring) fraction_collection->tlc_hplc_analysis pooling Pooling of Fractions tlc_hplc_analysis->pooling evaporation2 Solvent Evaporation pooling->evaporation2 prep_hplc Preparative HPLC (e.g., C18 Column) evaporation2->prep_hplc pure_compound Pure Polyacetylene prep_hplc->pure_compound

Caption: General workflow for the purification of natural polyacetylenes.

troubleshooting_logic start Problem Encountered low_yield Low Yield / No Recovery start->low_yield impurities Impurities in Final Product start->impurities isomerization Isomerization Observed start->isomerization deg Degradation? low_yield->deg Check adsorption Irreversible Adsorption? low_yield->adsorption Check coelution Co-elution? low_yield->coelution Check sep_inefficient Inefficient Separation? impurities->sep_inefficient Check contamination Contamination? impurities->contamination Check heat_light Heat/Light Exposure? isomerization->heat_light Check ph_issue pH Issue? isomerization->ph_issue Check sol_deg Solution: - Low temp - Protect from light - Degas solvents deg->sol_deg Yes sol_ads Solution: - Change stationary phase adsorption->sol_ads Yes sol_coel Solution: - Optimize mobile phase coelution->sol_coel Yes sol_sep Solution: - Optimize gradient/flow - Change column sep_inefficient->sol_sep Yes sol_cont Solution: - Use high-purity solvents - Clean equipment contamination->sol_cont Yes sol_hl Solution: - Protect from light - Use cooling heat_light->sol_hl Yes sol_ph Solution: - Use neutral conditions ph_issue->sol_ph Yes

References

Technical Support Center: Degradation Pathways of Tridecatriene-diyne Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tridecatriene-diyne compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with these highly unsaturated molecules.

Frequently Asked Questions (FAQs)

Q1: My tridecatriene-diyne compound appears to be degrading during storage. What are the likely causes?

A1: Tridecatriene-diyne compounds are inherently unstable due to their extended π-system, making them susceptible to degradation under various conditions. The primary factors contributing to degradation during storage are:

  • Oxidation: The electron-rich triple and double bonds are prone to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of various oxygenated products, including epoxides, aldehydes, ketones, and carboxylic acids, ultimately leading to chain cleavage.

  • Light Exposure (Photodegradation): UV and even visible light can provide the energy to initiate photochemical reactions. This can include isomerization of double bonds (e.g., E/Z isomerization), cyclization reactions, or the formation of reactive radical species that can lead to polymerization or decomposition.

  • Thermal Instability: While some polyynes exhibit high thermal stability in inert atmospheres, the presence of the triene moiety can lower the decomposition temperature. At elevated temperatures, these compounds can undergo complex degradation pathways, including polymerization, cyclization, and fragmentation.

  • Cross-linking and Polymerization: The high degree of unsaturation makes these molecules prone to intermolecular reactions, leading to the formation of oligomers and polymers, especially in concentrated solutions or in the solid state. This is often observed as a change in solubility and the appearance of insoluble materials.

Q2: I am observing unexpected peaks in my HPLC/MS analysis after a reaction. How can I determine if they are degradation products?

A2: Differentiating between reaction byproducts and degradation products is a common challenge. Here's a systematic approach:

  • Run a Control Experiment: Analyze a sample of your starting tridecatriene-diyne compound that has been subjected to the same workup and analysis conditions but without the reaction reagents. The appearance of new peaks in this control sample would strongly suggest degradation.

  • Forced Degradation Study: Intentionally subject your compound to stress conditions (e.g., exposure to air, light, heat, acid, or base) and monitor the formation of new peaks. This can help you identify the characteristic degradation products.

  • Mass Spectrometry (MS) Analysis: Analyze the unexpected peaks by high-resolution mass spectrometry to obtain accurate mass and fragmentation patterns. Degradation products will often have masses corresponding to the addition of oxygen or water, or fragments resulting from chain cleavage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an unexpected product can be isolated, 1H and 13C NMR can provide structural information. The disappearance of characteristic alkyne or alkene signals and the appearance of new signals in the aldehydic, ketonic, or carboxylic acid regions can indicate oxidative degradation.

Q3: What are the best practices for handling and storing tridecatriene-diyne compounds to minimize degradation?

A3: Proper handling and storage are critical for maintaining the integrity of these compounds.

  • Inert Atmosphere: Always handle and store tridecatriene-diyne compounds under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Light Protection: Store compounds in amber vials or wrap containers with aluminum foil to protect them from light.

  • Low Temperature: Store at low temperatures, preferably at -20°C or -80°C, to reduce the rate of thermal degradation and polymerization.

  • Dilute Solutions: Whenever possible, work with dilute solutions, as this can reduce the likelihood of intermolecular reactions and polymerization.

  • Solvent Purity: Use high-purity, degassed solvents to avoid introducing impurities or dissolved oxygen that can initiate degradation.

  • Avoid Trace Metals: Trace metal impurities can catalyze decomposition, so use high-purity reagents and glassware.

Troubleshooting Guides

Issue 1: Rapid Color Change of the Compound in Solution
Symptom Possible Cause Troubleshooting Step
A colorless or pale-yellow solution of the tridecatriene-diyne compound rapidly turns yellow, brown, or forms a precipitate.Oxidation and/or Polymerization: The compound is reacting with atmospheric oxygen or undergoing self-polymerization.1. Ensure all solvents are thoroughly degassed before use.2. Handle the compound and prepare solutions in a glovebox or under a constant stream of inert gas.3. Add an antioxidant (e.g., BHT) to the solution if compatible with your experimental conditions.
Issue 2: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Step
The biological activity of the tridecatriene-diyne compound varies significantly between experiments.Degradation in Assay Medium: The compound may be unstable in the aqueous, oxygen-rich environment of the cell culture medium.1. Prepare fresh stock solutions of the compound for each experiment.2. Minimize the time the compound is in the assay medium before analysis.3. Consider using a formulation (e.g., encapsulation in liposomes) to protect the compound from the aqueous environment.

Degradation Pathways Overview

The degradation of tridecatriene-diyne compounds can proceed through several pathways, primarily initiated by light, heat, or oxidative stress.

Photochemical Degradation

Exposure to light can lead to isomerization of the double bonds and can also induce cyclization reactions. One potential pathway is a [6π] electrocyclization if the geometry of the triene is suitable.

Caption: Potential photochemical degradation pathways for tridecatriene-diyne compounds.

Thermal Degradation

At elevated temperatures, especially in the absence of a trapping agent, enediyne-like substructures can undergo Bergman or Myers-Saito cyclization, leading to the formation of highly reactive p-benzyne diradicals. These diradicals can then abstract hydrogen atoms from other molecules, leading to a cascade of decomposition reactions.

Thermal_Degradation cluster_pathway Bergman Cyclization Pathway Enediyne_Moiety Enediyne Moiety Transition_State Cyclic Transition State Enediyne_Moiety->Transition_State Heat (Δ) Diradical p-Benzyne Diradical Transition_State->Diradical Decomposition_Products Decomposition Products Diradical->Decomposition_Products H-atom abstraction

Caption: Simplified Bergman cyclization pathway, a potential thermal degradation route.

Oxidative Degradation

Oxidative degradation is a major concern and can occur at multiple sites along the unsaturated chain. The triple bonds are particularly susceptible to oxidation.

Oxidative_Degradation Tridecatriene-diyne Tridecatriene-diyne Epoxide Epoxide Tridecatriene-diyne->Epoxide [O] Carbonyl_Compounds Aldehydes/Ketones Epoxide->Carbonyl_Compounds Rearrangement Carboxylic_Acids Carboxylic Acids Carbonyl_Compounds->Carboxylic_Acids Further Oxidation

Caption: Generalized oxidative degradation pathway of a tridecatriene-diyne.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Tridecatriene-diyne Compound

Objective: To identify potential degradation products and assess the stability of a tridecatriene-diyne compound under various stress conditions.

Materials:

  • Tridecatriene-diyne compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm and 365 nm)

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the tridecatriene-diyne compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and place it in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light at 254 nm and 365 nm for 24 hours.

  • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV/MS. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Protocol 2: Workflow for Identifying Degradation Products

Degradation_Workflow Start Start: Unexpected Peak Observed LCMS_Analysis Perform LC-MS/MS Analysis Start->LCMS_Analysis Determine_Mass Determine Accurate Mass and Molecular Formula LCMS_Analysis->Determine_Mass Propose_Structures Propose Potential Structures (e.g., oxidized, hydrolyzed) Determine_Mass->Propose_Structures Isolate_Product Isolate Degradation Product via Preparative HPLC Propose_Structures->Isolate_Product NMR_Analysis Perform 1H and 13C NMR Spectroscopy Isolate_Product->NMR_Analysis Structure_Elucidation Elucidate Structure NMR_Analysis->Structure_Elucidation End End: Structure Confirmed Structure_Elucidation->End

Caption: A typical workflow for the identification of unknown degradation products.

Quantitative Data Summary

The following table provides hypothetical stability data for a generic tridecatriene-diyne compound under forced degradation conditions. Actual degradation rates will be compound-specific.

Stress Condition Incubation Time (hours) Temperature (°C) % Degradation (Hypothetical) Major Degradation Products Observed
0.1 M HCl246015%Isomerization products, minor hydrolysis if ester/amide present
0.1 M NaOH246025%Polymerization, potential saponification if ester present
3% H₂O₂242540%Epoxides, aldehydes, ketones
Heat488030%Oligomers, cyclized products
UV Light (254 nm)242550%Isomers, photoproducts with different UV spectra

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The stability and degradation pathways of specific tridecatriene-diyne compounds can vary significantly based on their exact structure and the experimental conditions. It is essential to perform thorough stability studies for each compound of interest.

Technical Support Center: Troubleshooting Poor Reproducibility in Semiochemical Field Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for semiochemical field studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that can lead to poor reproducibility in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve potential problems in your experimental design, execution, and data analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Lure and Dispenser Issues

1. Why am I observing inconsistent or lower-than-expected trap captures with my semiochemical lures?

Poor or inconsistent trap capture is a frequent issue that can often be traced back to the lure and dispenser. Several factors can influence their performance:

  • Improper Lure Handling and Storage: Pheromone lures are sensitive and can be easily contaminated. Always handle lures with clean gloves or forceps to avoid cross-contamination between different semiochemicals.[1][2] Lures should be stored in a freezer or refrigerator in their original sealed packaging to maintain their potency.[2][3][4]

  • Expired or Improperly Activated Lures: Lures have a finite lifespan and should be replaced according to the manufacturer's recommendations.[2][3] Some dispensers require an activation period; ensure you follow the specific instructions for your product.

  • Inappropriate Dispenser Type: The material and design of the dispenser significantly affect the release rate of the semiochemical.[5][6][7] Different dispenser types, such as rubber septa, membrane dispensers, or vials, will have different release kinetics.[5][6][7] The choice of solvent used to load the pheromone onto a dispenser can also impact the release ratio of different components in a blend.[8]

  • Environmental Degradation: Exposure to direct sunlight, high temperatures, and oxygen can degrade the semiochemicals, reducing their effectiveness.[3]

Troubleshooting Steps:

  • Review your lure handling and storage procedures to ensure they align with best practices.

  • Verify the expiration date of your lures and that they have been activated correctly.

  • Consider whether the dispenser type is appropriate for your target insect and the environmental conditions of your field site.

  • Shield traps and lures from direct sunlight where possible.[3]

2. How can I measure and standardize the release rate of my semiochemical dispensers?

Inconsistent release rates are a major source of variability. Measuring the release rate can help ensure your dispensers are performing as expected. Two common methods are:

  • Gravimetric Analysis: This method involves weighing the dispenser at regular intervals to determine the mass loss over time. It is a straightforward method for quantifying the amount of semiochemical released.

  • Volatile Collection (Aeration): This technique involves passing a clean airflow over the dispenser and trapping the released volatiles on a sorbent material. The trapped compounds are then eluted with a solvent and quantified using gas chromatography (GC).[9] This method provides a direct measure of the volatile compounds being released into the atmosphere.

A standardized protocol for measuring release rates will improve the comparability of data between experiments.

Category 2: Trap Deployment and Environmental Factors

3. My trap capture rates are highly variable between replicates. What could be the cause?

High variability between traps is a common challenge in field studies. The following factors are often responsible:

  • Incorrect Trap Placement: The location of your traps is critical. Traps should be placed at the correct height and position within the plant canopy for the target species.[1][2][3] For example, codling moth traps are most effective when placed in the upper third of the tree canopy.[1][2][3] Avoid placing traps at the very edge of a field, and ensure they are not obstructed by foliage.[2][10]

  • Inconsistent Trap Density and Spacing: The number of traps per unit area and the distance between them can influence capture rates. If traps are too close together, their pheromone plumes can interfere with each other.[4] A general guideline is to space traps at least 50 meters apart.[1]

  • Environmental Conditions: Temperature, wind speed and direction, and rainfall can all affect insect activity and the dispersal of the semiochemical plume.[4] Temperature, in particular, has a significant impact on the release rate of semiochemicals from passive dispensers.[4]

  • Competing Semiochemical Sources: In mating disruption studies, the high concentration of synthetic pheromones in the atmosphere can lead to lower trap captures as it becomes difficult for males to locate the point source of the trap's lure.[11][12][13]

Troubleshooting Steps:

  • Develop and adhere to a strict protocol for trap placement, including height, canopy position, and distance from field edges.

  • Record detailed environmental data at each trap location, including temperature, wind speed, and wind direction.

  • In mating disruption trials, be aware that low trap capture may indicate successful disruption rather than a failing trap.[14]

Category 3: Experimental Design and Data Interpretation

4. I'm not seeing a clear treatment effect in my experiment. What are some common experimental design flaws?

A lack of significant results can be due to flaws in the experimental design:

  • Lack of a Proper Control: A control group (e.g., traps with no lure) is essential to differentiate between the treatment effect and random insect captures.

  • Insufficient Replication: The number of replicate traps for each treatment must be sufficient to account for natural variability in insect populations and environmental conditions.

  • Ignoring Edge Effects: The borders of a field often have different environmental conditions and insect pressures than the interior. Account for these potential edge effects in your design and analysis.

  • Data Transformation: Trap capture data often do not follow a normal distribution. Transformations (e.g., log(x+1)) may be necessary before performing parametric statistical tests like ANOVA.

  • Consider Environmental Covariates: Incorporating environmental data (e.g., temperature, wind speed) as covariates in your statistical models can help explain some of the variability in your data.

  • Appropriate Statistical Tests: Choose statistical tests that are appropriate for your experimental design and the nature of your data. Non-parametric tests may be more suitable for data that cannot be normalized.

Quantitative Data Summary

Table 1: Effect of Temperature on Semiochemical Release Rates from Different Dispensers

This table summarizes the release rates of three different semiochemicals from their respective dispensers at various ambient temperatures. The data demonstrates the exponential increase in release rate with rising temperature.[4]

DispenserSemiochemicalTemperature (°C)Release Rate (g/h)
P339 Sirex-200.0763
400.3949
Beetleblock-MCHMCH200.0002
400.0013
W230Terpinolene200.0121
400.0469

Table 2: Comparison of Tuta absoluta Adult Captures with Different Pheromone Dispensers

This table compares the mean number of Tuta absoluta adults captured using different types of pheromone dispensers over two years. The data highlights the significant impact of dispenser type on trap efficacy.[7]

Dispenser TypeMean No. of Adults Captured (2020)Mean No. of Adults Captured (2021)
Rubber Septum76.0086.17
Polymer Wax32.8328.20
Polymer Vial10.3711.77
Control (no lure)9.505.00

Experimental Protocols

Protocol 1: Gravimetric Analysis of Semiochemical Dispenser Release Rate

Objective: To determine the release rate of a semiochemical from a dispenser by measuring mass loss over time.

Materials:

  • Analytical balance (readable to at least 0.1 mg)

  • Environmental chamber or an area with controlled temperature

  • Semiochemical dispensers

  • Forceps

  • Data recording sheets

Procedure:

  • Label each dispenser with a unique identifier.

  • Using forceps, place a dispenser on the analytical balance and record its initial weight (W_initial).

  • Place the dispensers in the environmental chamber set to the desired temperature.

  • At predetermined time intervals (e.g., every 24 hours), remove each dispenser with forceps, allow it to equilibrate to the balance's ambient temperature for a few minutes, and weigh it. Record the weight (W_t).

  • Continue this process for the desired duration of the experiment.

  • Calculate the cumulative weight loss at each time point (W_loss = W_initial - W_t).

  • The release rate can be calculated for each interval (Rate = (W_t-1 - W_t) / (Time_t - Time_t-1)).

Protocol 2: Standardized Deployment and Monitoring of Pheromone Traps for Codling Moth

Objective: To monitor the population of codling moths using pheromone traps in an orchard.

Materials:

  • Delta or wing-style traps[2]

  • Codling moth pheromone lures[2]

  • Sticky trap liners[2]

  • Gloves or forceps for handling lures[2]

  • Flagging tape to mark trap locations[2]

  • Data sheets for recording trap captures[2]

Procedure:

  • Trap Assembly: Assemble the traps according to the manufacturer's instructions. Place the pheromone lure inside the trap using gloves or forceps to avoid contamination.[2]

  • Trap Placement:

    • Hang a minimum of two traps per orchard, or one trap per 2.5-5 acres for larger orchards.[2][10]

    • Place traps in the upper third of the tree canopy, at least 6-7 feet high.[2]

    • Ensure the trap entrance is not blocked by foliage.[2]

    • Place traps at least 50 meters apart.[1]

  • Monitoring:

    • Check traps at least once a week.[3]

    • Count the number of captured moths and record the data.

    • Remove the captured moths from the sticky liner.[2]

  • Maintenance:

    • Replace the sticky liner when it becomes dirty or after capturing 20-30 moths.[2]

    • Replace the pheromone lure according to the manufacturer's recommendations (typically every 4-8 weeks).[4]

Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling cluster_sensillum Sensillum cluster_brain Antennal Lobe (Brain) Odorant Odorant Molecule OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transport & Release Ion_Channel Ion Channel OR_Complex->Ion_Channel Activation OSN Olfactory Sensory Neuron (OSN) Ion_Channel->OSN Depolarization PN Projection Neuron (PN) OSN->PN Signal Transmission LN Local Interneuron (LN) PN->LN Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) PN->Higher_Brain_Centers Processed Signal LN->PN Modulation Troubleshooting_Workflow cluster_lure Lure & Dispenser Checks cluster_trap Trap Deployment Checks Start Start: Low/Inconsistent Trap Capture Check_Lure Step 1: Verify Lure & Dispenser Integrity Start->Check_Lure Check_Trap Step 2: Assess Trap Deployment Protocol Check_Lure->Check_Trap Lure OK Lure_Handling Proper Handling? Check_Lure->Lure_Handling Issue Found Check_Environment Step 3: Analyze Environmental Factors Check_Trap->Check_Environment Deployment OK Trap_Placement Correct Height/Position? Check_Trap->Trap_Placement Issue Found Check_Design Step 4: Review Experimental Design Check_Environment->Check_Design Environment Normal Resolution Problem Resolved Check_Design->Resolution Design OK Lure_Storage Correct Storage? Lure_Age Within Expiry? Dispenser_Type Appropriate Type? Trap_Spacing Adequate Spacing? Trap_Density Sufficient Density? Obstructions No Foliage Blockage?

References

Technical Support Center: Enhancing the Selectivity of Lipase Inhibition by Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on enhancing the selectivity of lipase inhibition by natural compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of natural compounds that exhibit lipase inhibitory activity?

A1: A wide variety of natural compounds have been identified as lipase inhibitors. The most extensively studied classes include:

  • Polyphenols: This large group includes flavonoids (like quercetin, catechin, and epicatechin gallate), phenolic acids (such as caffeic acid and rosmarinic acid), and tannins.[1][2][3][4] They are thought to bind to the lipase, potentially at both the catalytic site and other allosteric sites.[4]

  • Terpenoids: This diverse class includes compounds like saponins and carotenoids, which have shown potential for lipase inhibition.[4][5]

  • Alkaloids: Certain alkaloids have demonstrated lipase inhibitory activity.[4]

  • β-Lactones: The well-known anti-obesity drug Orlistat is a derivative of a naturally occurring β-lactone called lipstatin.[5]

Q2: How can I improve the solubility of my natural compound inhibitor in the assay buffer?

A2: Poor solubility of lipophilic natural compounds in aqueous assay buffers is a frequent issue.[6] Here are some strategies to address this:

  • Use of Co-solvents: Organic solvents like DMSO, ethanol, or methanol are commonly used to dissolve the inhibitor before adding it to the assay mixture.[6][7] It is crucial to keep the final concentration of the organic solvent low (typically <5%) to avoid affecting enzyme activity.[6]

  • Emulsifiers: The inclusion of an emulsifier like sodium deoxycholate (SDC) can help to maintain the homogeneity of the assay mixture, especially when using chromogenic substrates like p-nitrophenyl palmitate (pNPP).[6][7]

  • Sonication: Briefly sonicating the inhibitor stock solution can help to dissolve and disperse the compound.

Q3: My IC50 values for a specific flavonoid are not reproducible. What could be the cause?

A3: Poor reproducibility of IC50 values, particularly for flavonoids like quercetin, can be attributed to their tendency to form aggregates in aqueous solutions.[1][2] These aggregates can interfere with the assay in a non-specific manner, leading to inconsistent results.[1][2] To mitigate this:

  • Visual Inspection: Always visually inspect your assay wells for any signs of precipitation or turbidity.

  • Solubility Checks: Perform solubility tests of your compound at the highest concentration used in the assay buffer.

  • Detergent Inclusion: Consider including a low concentration of a non-ionic detergent like Triton X-100 in your assay buffer to help prevent aggregation, but be mindful that this can also affect lipase activity.[8]

Q4: How do I determine the mode of inhibition (e.g., competitive, non-competitive) of my natural compound?

A4: To determine the mode of inhibition, you need to perform kinetic analysis. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of your inhibitor. By plotting the data using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]), you can visualize the mechanism of inhibition.[9]

Troubleshooting Guides

Issue 1: High Background Signal or Spontaneous Substrate Hydrolysis
  • Problem: The absorbance of the negative control (without enzyme or without inhibitor) is too high.

  • Possible Causes & Solutions:

    • Substrate Instability: Chromogenic substrates like p-nitrophenyl esters can spontaneously hydrolyze, especially at alkaline pH.[6][10]

      • Solution: Run a "substrate blank" control (buffer + substrate, no enzyme) for every experiment and subtract its absorbance from all other readings. Ensure the pH of your assay buffer is not excessively high; a pH around 8.0 is often a good compromise for activity and stability.[6][11]

    • Compound Interference: The natural compound itself might be colored or absorb light at the detection wavelength.

      • Solution: Run a "compound blank" (buffer + inhibitor, no enzyme) and subtract this value.

Issue 2: Assay Turbidity
  • Problem: The reaction mixture becomes cloudy, interfering with spectrophotometric readings.

  • Possible Causes & Solutions:

    • Fatty Acid Precipitation: The hydrolysis of long-chain substrates like pNPP releases insoluble fatty acids.[6][7]

      • Solution 1: Add an emulsifier such as 5 mM sodium deoxycholate (SDC) to the assay buffer to keep the fatty acids in solution.[6][7]

      • Solution 2: Include CaCl2 in the buffer, which can help precipitate the fatty acids, but this may not be suitable for all assay formats.[6]

    • Inhibitor Precipitation: The natural compound may not be fully soluble at the tested concentrations.

      • Solution: Refer to the solubility troubleshooting tips in the FAQ section (Q2).

Issue 3: Low or No Enzyme Activity
  • Problem: The positive control (enzyme + substrate, no inhibitor) shows very little or no change in signal.

  • Possible Causes & Solutions:

    • Improper Enzyme Storage/Handling: Lipases can be sensitive to temperature fluctuations and foaming.

      • Solution: Store the enzyme stock solution in aliquots at -20°C or below. Avoid repeated freeze-thaw cycles. When preparing the working solution, mix gently by inversion rather than vortexing.[12]

    • Incorrect Assay Conditions: pH, temperature, or the presence of co-solvents can significantly impact enzyme activity.[6]

      • Solution: Optimize the assay conditions. The optimal pH for pancreatic lipase is typically between 8.0 and 9.0.[12] Ensure the assay temperature is appropriate (often 37°C).[13] Check the tolerance of the enzyme to the organic solvent used to dissolve the inhibitor.[6]

Data Presentation

Table 1: Lipase Inhibitory Activity of Selected Natural Compounds

Natural CompoundSourceLipase TypeIC50 Value (µM)Reference
PinoresinolPhytoHub DatabasePancreatic LipaseLow micromolar range[14]
IsolariciresinolPhytoHub DatabasePancreatic LipaseLow micromolar range[14]
ε-ViniferinPhytoHub DatabasePancreatic LipaseLow micromolar range[14]
QuercetinHot PeppersPorcine Pancreatic Lipase6.1 ± 2.4[3]
p-Coumaric AcidHot PeppersPorcine Pancreatic Lipase170.2 ± 20.6[3]
Caffeic AcidHot PeppersPorcine Pancreatic Lipase401.5 ± 32.1[3]
DioscinDioscorea nipponicaPorcine Pancreatic Lipase-[9]
GracillinDioscorea nipponicaPorcine Pancreatic Lipase-[9]

Note: IC50 values can vary significantly based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay using p-NPP

This protocol is adapted from methods described in several studies.[9][13][15]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP) as substrate

  • Assay Buffer: 50 mM Sodium Phosphate buffer (pH 8.0)

  • Emulsifier: 5 mM Sodium Deoxycholate (SDC) in assay buffer

  • Inhibitor (natural compound) stock solution (e.g., in DMSO)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Substrate Solution: Dissolve pNPP in isopropanol to make a stock solution (e.g., 20 mM). Just before use, dilute the stock in the assay buffer containing SDC to the final desired concentration.

  • Prepare Enzyme Solution: Prepare a stock solution of PPL in the assay buffer. Keep on ice.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Blank: 100 µL Buffer + 50 µL Substrate Solution

    • Negative Control (100% activity): 50 µL Buffer + 50 µL Enzyme Solution + 50 µL Substrate Solution

    • Test Sample: 50 µL of diluted natural compound inhibitor + 50 µL Enzyme Solution + 50 µL Substrate Solution

    • Positive Control: 50 µL of Orlistat solution + 50 µL Enzyme Solution + 50 µL Substrate Solution

  • Pre-incubation: Add the buffer/inhibitor and the enzyme solution to the wells. Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405-410 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader set to 37°C.

  • Calculation:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Negative Control)] * 100

    • Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Selectivity Profiling of Lipase Inhibitors

To enhance selectivity, it is crucial to first assess the inhibitory activity of your compound against a panel of related enzymes.

Procedure:

  • Enzyme Panel Selection: Select a panel of relevant enzymes. This should include the target lipase (e.g., human pancreatic lipase) and other lipases (e.g., gastric lipase, hormone-sensitive lipase) and esterases (e.g., carboxylesterases, cholinesterases).[3][16]

  • Assay Adaptation: For each enzyme in the panel, use an established and validated activity assay. You may need to use different substrates and buffer conditions appropriate for each enzyme.

  • Inhibition Screening: Screen your natural compound at a fixed concentration (e.g., 10 µM or 100 µM) against all enzymes in the panel.

  • IC50 Determination: For any enzyme that shows significant inhibition, perform a full dose-response experiment to determine the IC50 value.

  • Selectivity Index Calculation: The selectivity index can be calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for the target lipase. A higher selectivity index indicates greater selectivity for the target lipase.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Natural Compound Stock (in DMSO) D Dispense Reagents into 96-well Plate (Inhibitor, Enzyme) A->D B Prepare Lipase Solution (in Buffer) B->D C Prepare Substrate Solution (pNPP) F Add Substrate to Initiate Reaction C->F E Pre-incubate at 37°C D->E E->F G Measure Absorbance (410 nm) over Time F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J K Perform Kinetic Studies (Lineweaver-Burk) J->K L Assess Selectivity Profile J->L

Caption: Workflow for lipase inhibition assay and data analysis.

HSL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β-Adrenergic Receptor AC Adenylate Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (active) HSL_inactive->HSL_active LipidDroplet Lipid Droplet HSL_active->LipidDroplet Translocates to TG Triglycerides HSL_active->TG Hydrolyzes FFA Free Fatty Acids + Glycerol TG->FFA Inhibitor Natural Compound Inhibitor Inhibitor->HSL_active Inhibits Hormone Hormones (e.g., Adrenaline) Hormone->Receptor Binds

Caption: Simplified signaling pathway of HSL activation and inhibition.

References

Validation & Comparative

A Comparative Analysis of Lipase Inhibition: (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate versus Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of obesity research and management, the inhibition of pancreatic lipase stands as a clinically validated strategy for weight control. Orlistat, a potent and well-established lipase inhibitor, is the current pharmaceutical standard. However, the exploration of novel lipase inhibitors from natural sources continues to yield promising candidates. This guide provides a detailed comparison of the lipase inhibitory activity of a naturally derived polyacetylene, (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate, against the established drug, Orlistat.

Quantitative Comparison of Lipase Inhibitory Potency

The primary measure of a compound's inhibitory effect is its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

CompoundTypeSourceLipase TargetIC50 Value
This compoundNatural PolyacetyleneEthanol extract of Atractylodes lancea rhizomePancreatic Lipase23.9 µg/mL[1]
OrlistatSynthetic DrugHydrogenated derivative of lipstatinGastric & Pancreatic Lipase~0.22 µg/mL[2]

Mechanism of Action

Orlistat functions as a potent, irreversible inhibitor of both gastric and pancreatic lipases.[2][3][4] Its mechanism involves forming a covalent bond with the serine residue located at the active site of these enzymes.[2][5] This action effectively inactivates the lipases, preventing them from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.

This compound , isolated from the rhizome of Atractylodes lancea, has demonstrated significant lipase inhibition.[1] While the precise molecular interaction has not been as extensively detailed as that of Orlistat, compounds of the falcarindiol-type polyacetylene class are known to act as covalent inhibitors, suggesting a potentially similar mechanism of irreversible binding to the enzyme's active site.

Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay

The following is a generalized protocol for determining the lipase inhibitory activity of test compounds, based on commonly cited methodologies.

1. Materials and Reagents:

  • Porcine Pancreatic Lipase (PPL)

  • Substrate: p-nitrophenyl butyrate (pNPB) or 4-methylumbelliferyl oleate (4-MU oleate)

  • Buffer: Tris-HCl or MOPS buffer, pH typically between 7.0 and 8.0

  • Test Compounds: this compound and Orlistat (as a positive control)

  • Solvent for compounds: Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of PPL in the chosen buffer.

    • Prepare stock solutions of the test compounds and Orlistat in DMSO. Further dilutions are made to achieve a range of desired concentrations.

    • Prepare the substrate solution.

  • Assay:

    • In a 96-well plate, add a specific volume of the PPL solution to each well.

    • Add the test compound dilutions to the respective wells. A control well should contain only the enzyme and buffer with DMSO.

    • Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance (for pNPB at ~405-410 nm) or fluorescence (for 4-MU oleate) at regular intervals for a set duration (e.g., 30 minutes) at 37°C.[6]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for Pancreatic Lipase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PPL Prepare Porcine Pancreatic Lipase Solution Mix Mix Lipase and Inhibitor in 96-well plate PPL->Mix Substrate Prepare Substrate (e.g., pNPB) AddSubstrate Add Substrate to Initiate Reaction Substrate->AddSubstrate Inhibitor Prepare Serial Dilutions of Test Compounds Inhibitor->Mix Incubate Pre-incubate at 37°C Mix->Incubate Allow binding Incubate->AddSubstrate Measure Measure Absorbance/ Fluorescence Over Time AddSubstrate->Measure Monitor product formation CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition Plot Plot Dose-Response Curve CalcInhibition->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow of an in vitro pancreatic lipase inhibition assay.

Conclusion

Based on the available in vitro data, Orlistat is a significantly more potent inhibitor of pancreatic lipase than this compound, with an IC50 value approximately 100-fold lower. While Orlistat's efficacy and mechanism are well-documented through extensive clinical use, the natural compound this compound represents a class of molecules that warrant further investigation. Future research could focus on structure-activity relationship studies to potentially enhance its inhibitory potency and explore its suitability as a lead compound in the development of new anti-obesity agents.

References

Validating the In Vivo Anti-Obesity Effect of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-obesity effects of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate, a polyacetylene isolated from the rhizome of Atractylodes lancea. Due to the current absence of direct in vivo studies on this specific compound, this guide utilizes data from its source extract and a major related compound, atractylodin, as proxies. These are compared against established anti-obesity medications, Orlistat and Liraglutide, to offer a comprehensive overview for research and development purposes.

Comparative Efficacy of Anti-Obesity Agents in High-Fat Diet-Induced Obese Mouse Models

The following tables summarize the quantitative data from in vivo studies on the ethanol extract of Atractylodes lancea, its active constituent atractylodin, and the approved anti-obesity drugs Orlistat and Liraglutide. All studies utilized a high-fat diet (HFD) to induce obesity in mice, a standard preclinical model.

Table 1: Effects on Body Weight and Adipose Tissue

Compound/ExtractDosageTreatment DurationMouse StrainDietBody Weight ReductionFat Mass ReductionReference
Atractylodes lancea Extract500 mg/kg/day4 weeksC57BL/6HFDModerate efficacyNot specified[1]
Atractylodin5 or 10 mg/kg/dayFrom week 8 to 12 of HFDC57BL/6J60% HFDAttenuated HFD-induced obesityDecreased white adipose tissue weights[2]
Orlistat60 mg/kg/day4 weeksLkb1fl/flp53fl/flHFDSignificantly reducedReduced fat mass[3]
Liraglutide200 μg/kg/day20 weeksC57BL/6JHFDSignificantly slowed weight gainReduced fat mass[4]

Table 2: Effects on Serum Metabolic Parameters

Compound/ExtractDosageSerum Triglyceride ReductionSerum Total Cholesterol ReductionOther Notable EffectsReference
Atractylodes lancea Extract30, 60, or 120 mg/kg/dayReduced by 60 or 120 mg/kg treatmentReduced by 60 or 120 mg/kg treatmentReduced serum ALT levels[2]
Atractylodin5 or 10 mg/kg/dayReducedReducedDecreased ALT and AST levels[2]
OrlistatNot specifiedNot specifiedNot specifiedShowed anti-proliferative activity in endometrial cancer cultures[3]
Liraglutide200 μg/kg/dayNot specifiedNot specifiedAmeliorated glucose and lipid metabolism[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

High-Fat Diet (HFD)-Induced Obesity Mouse Model

A standard and widely used protocol to induce obesity in mice involves the following steps[5]:

  • Animal Selection: 8-week-old male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.

  • Acclimation: Animals are acclimated for at least one week to the housing conditions (20-23°C, 30-40% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Diet Induction: Mice are fed a high-fat diet, typically containing 45% or 60% kcal from fat, for a period of 8 to 15 weeks to induce an obese phenotype. A control group is fed a standard chow diet.

  • Monitoring: Body weight and food intake are monitored weekly.

  • Outcome Measures: At the end of the study period, various parameters are measured, including body weight, fat pad weights (e.g., epididymal, retroperitoneal), serum levels of triglycerides, total cholesterol, glucose, and liver enzymes (ALT, AST).

Administration of Test Compounds
  • Atractylodes lancea Extract and Atractylodin: The ethanol extract of Atractylodes lancea rhizome (at doses of 250 and 500 mg/kg) or purified atractylodin (at 5 or 10 mg/kg) is administered orally via gavage daily for the specified treatment duration[1][2].

  • Orlistat: Orlistat is administered at a dose of 60 mg/kg for four weeks in the diet or by gavage[3].

  • Liraglutide: Liraglutide is administered via subcutaneous injection at a dose of 200 μg/kg daily for 20 weeks[4].

Mechanism of Action and Signaling Pathways

This compound has been identified as a lipase inhibitor . This mechanism is shared with the approved anti-obesity drug Orlistat, which works by inhibiting pancreatic and gastric lipases, thereby reducing the absorption of dietary fats.

Furthermore, a related major compound from Atractylodes lancea, atractylodin, has been shown to exert its anti-obesity effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway .[6] AMPK is a key cellular energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes such as lipogenesis. Another polyacetylene from Dendropanax morbifera has also been found to alleviate obesity by activating the AMPK signaling pathway[7].

Experimental Workflow for In Vivo Anti-Obesity Studies

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_selection Animal Selection (e.g., C57BL/6 Mice) acclimation Acclimation (1 week) animal_selection->acclimation diet_induction High-Fat Diet Induction (8-15 weeks) acclimation->diet_induction grouping Random Grouping diet_induction->grouping control Control Group (Vehicle) grouping->control test_compound Test Compound Group (this compound proxy or comparators) grouping->test_compound treatment Daily Administration (e.g., 4 weeks) control->treatment test_compound->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Measurements monitoring->endpoint serum Serum Analysis (Lipids, Glucose, Enzymes) endpoint->serum tissue Tissue Analysis (Adipose, Liver) endpoint->tissue

Caption: Workflow of a typical in vivo anti-obesity study.

Proposed Signaling Pathway for Anti-Obesity Effect

G cluster_cell Adipocyte compound This compound (Proxy: Atractylodin) ampk AMPK Activation compound->ampk lipogenesis Lipogenesis (Fat Synthesis) ampk->lipogenesis fatty_acid_oxidation Fatty Acid Oxidation (Fat Burning) ampk->fatty_acid_oxidation obesity Obesity lipogenesis->obesity fatty_acid_oxidation->obesity

Caption: Proposed AMPK-mediated anti-obesity pathway.

References

Unlocking the Potential of Polyacetylenes: A Comparative Guide to their Structure-Activity Relationship as Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents to combat obesity and related metabolic disorders is a paramount challenge. Pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats, has emerged as a prime target for anti-obesity drugs. Among the vast array of natural products, polyacetylenes, a class of compounds characterized by the presence of multiple acetylene functional groups, have shown promise as potent lipase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of polyacetylene lipase inhibitors, supported by experimental data and detailed methodologies.

While extensive research has been conducted on various classes of natural product lipase inhibitors, such as flavonoids and polyphenols, the exploration of polyacetylenes in this context is a more nascent field. Consequently, comprehensive SAR studies detailing the systematic modification of a polyacetylene scaffold and the corresponding impact on lipase inhibitory activity are limited. However, by compiling and comparing the available data on naturally occurring and synthetic polyacetylenes, we can begin to delineate the structural features crucial for their inhibitory action.

Comparative Analysis of Polyacetylene Lipase Inhibitors

The inhibitory potency of polyacetylenes against pancreatic lipase is influenced by several structural factors, including the length of the carbon chain, the number and position of the acetylenic bonds, and the presence of various functional groups. The following table summarizes the available quantitative data on the inhibitory activity of selected polyacetylenes.

CompoundSource/ScaffoldKey Structural FeaturesIC50 (µM)Reference
FalcarinolApiaceae family plantsC17 polyacetylene with two triple bonds and a terminal double bondData not consistently reported for lipase inhibition[1][2]
FalcarindiolApiaceae family plantsC17 polyacetylene with two triple bonds and hydroxyl groupsData not consistently reported for lipase inhibition[1][2]
Polyacetylenes from Oenanthe javanicaOenanthe javanicaC17 polyacetylenesExtract showed inhibitory activity[3]

Note: Specific IC50 values for purified polyacetylenes against pancreatic lipase are not widely available in the current literature, highlighting a significant area for future research.

From the limited available data and by drawing parallels with other lipid-mimicking inhibitors, a preliminary SAR can be inferred:

  • Lipophilicity: A long aliphatic chain is likely a key contributor to the inhibitory activity, allowing the molecule to interact with the hydrophobic active site of lipase.

  • Acetylenic Bonds: The rigid, linear structure conferred by the triple bonds may play a role in the precise positioning of the inhibitor within the enzyme's catalytic pocket.

  • Functional Groups: The presence and position of hydroxyl or other functional groups can significantly impact binding affinity through hydrogen bonding or other interactions with amino acid residues in the active site. For instance, the difference between falcarinol and falcarindiol suggests that the degree of hydroxylation is a critical determinant of biological activity, although this has been more extensively studied in other contexts like anticancer activity.[1][2]

Experimental Protocols

A standardized and reliable experimental protocol is essential for the accurate determination and comparison of lipase inhibitory activity. The following is a detailed methodology for a common in vitro pancreatic lipase inhibition assay.

In Vitro Porcine Pancreatic Lipase (PPL) Inhibition Assay using p-Nitrophenyl Butyrate (p-NPB)

This spectrophotometric assay is widely used for screening lipase inhibitors. It measures the enzymatic hydrolysis of the substrate p-nitrophenyl butyrate (p-NPB) to p-nitrophenol, which can be quantified by measuring the absorbance at 405-410 nm.

Materials:

  • Porcine Pancreatic Lipase (PPL) (e.g., Sigma-Aldrich, Type II)

  • p-Nitrophenyl Butyrate (p-NPB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (polyacetylenes) dissolved in a suitable solvent (e.g., DMSO)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPL in Tris-HCl buffer (e.g., 1 mg/mL).

    • Prepare a stock solution of p-NPB in acetonitrile or another suitable solvent (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds and Orlistat in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a specific volume of the PPL solution to each well.

    • Add an equal volume of the test compound solution (or Orlistat solution for the positive control, or buffer for the negative control) to the respective wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding a specific volume of the p-NPB substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

    • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To better understand the mechanism of action and the experimental approach to studying lipase inhibitors, the following diagrams have been generated.

Lipase_Inhibition_Pathway cluster_digestion Normal Fat Digestion cluster_inhibition Inhibition of Fat Digestion Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Hydrolysis Inactive Lipase Complex Inactive Lipase Complex Dietary Triglycerides->Inactive Lipase Complex Blocked Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Pancreatic Lipase->Fatty Acids & Monoglycerides Pancreatic Lipase->Inactive Lipase Complex Absorption by Intestinal Cells Absorption by Intestinal Cells Fatty Acids & Monoglycerides->Absorption by Intestinal Cells Polyacetylene Inhibitor Polyacetylene Inhibitor Polyacetylene Inhibitor->Pancreatic Lipase Binding Reduced Fat Absorption Reduced Fat Absorption Inactive Lipase Complex->Reduced Fat Absorption

Caption: Mechanism of Pancreatic Lipase Inhibition.

The diagram above illustrates the normal process of dietary triglyceride digestion mediated by pancreatic lipase and how polyacetylene inhibitors can block this pathway by binding to the enzyme, leading to reduced fat absorption.

Caption: Workflow for SAR Analysis of Natural Lipase Inhibitors.

This workflow outlines the key steps involved in the discovery and structure-activity relationship analysis of polyacetylene lipase inhibitors, from the initial extraction from natural sources to the identification of lead compounds and the synthesis of more potent analogues.

References

A Comparative Analysis of Synthetic vs. Natural (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of synthetic and naturally derived (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate, supported by available experimental data, reveals key differences in their current scientific applications and a notable gap in direct comparative efficacy studies. The natural variant, isolated from the rhizome of Atractylodes lancea, has demonstrated significant bioactivity as a lipase inhibitor, while its synthetic counterpart is primarily utilized as a semiochemical in entomological research.

Data Presentation: Efficacy Comparison

A direct, head-to-head comparison of the biological efficacy of synthetic versus natural this compound is not available in the current body of scientific literature. However, quantitative data exists for the lipase inhibitory activity of the natural compound.

Compound SourceBioassayEfficacy Metric (IC50)
Natural (from Atractylodes lancea)Lipase Inhibition23.9 µg/mL[1]
Synthetic Lipase InhibitionNo data available

Note: The absence of lipase inhibition data for the synthetic compound prevents a direct quantitative comparison. The primary application of the synthetic variant is in insect behavior studies, and its enzymatic inhibitory potential has not been reported.[2]

Experimental Protocols

Isolation of Natural this compound
  • Extraction: The dried rhizomes of Atractylodes lancea are ground and extracted with a solvent such as ethanol.

  • Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity.

  • Chromatographic Separation: The active fraction is further purified using various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not described in the available literature. However, the synthesis of polyacetylenes generally involves the coupling of smaller acetylenic precursors.

Lipase Inhibition Assay

The efficacy of this compound as a lipase inhibitor can be determined using an in vitro assay with pancreatic lipase. A common method is as follows:

  • Enzyme and Substrate Preparation: A solution of pancreatic lipase and a substrate, such as p-nitrophenyl palmitate (pNPP), are prepared in a suitable buffer.

  • Incubation: The test compound (dissolved in a suitable solvent) is pre-incubated with the lipase solution for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Measurement: The rate of substrate hydrolysis is measured by monitoring the increase in absorbance of the product (p-nitrophenol) at a specific wavelength over time using a spectrophotometer.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the lipase activity (IC50) is calculated by testing a range of compound concentrations.

Mandatory Visualizations

Signaling Pathway: Lipase Inhibition

The following diagram illustrates a generalized mechanism of pancreatic lipase inhibition, which is the primary mode of action for many anti-obesity drugs.[4][5][6] By blocking the active site of lipase, inhibitors prevent the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.

Lipase_Inhibition_Pathway cluster_lumen Intestinal Lumen Triglycerides Dietary Triglycerides Lipase Pancreatic Lipase Triglycerides->Lipase Substrate FattyAcids Free Fatty Acids & Monoglycerides Lipase->FattyAcids Hydrolysis Inhibitor (1,5E,11E)-tridecatriene- 7,9-diyne-3,4-diacetate Inhibitor->Lipase Inhibition Absorption Absorption by Enterocytes FattyAcids->Absorption

Caption: Generalized pathway of pancreatic lipase inhibition.

Experimental Workflow: Bioassay-Guided Isolation

The workflow for isolating bioactive compounds like this compound from a natural source is a multi-step process guided by bioassays to identify the active fractions.

Isolation_Workflow Plant Atractylodes lancea Rhizome Extraction Solvent Extraction (e.g., Ethanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Fractionation CrudeExtract->Fractionation Fractions Multiple Fractions Fractionation->Fractions Bioassay Lipase Inhibition Assay Fractions->Bioassay ActiveFraction Active Fraction Bioassay->ActiveFraction Identifies Chromatography Chromatographic Separation (HPLC) ActiveFraction->Chromatography PureCompound Pure (1,5E,11E)-tridecatriene- 7,9-diyne-3,4-diacetate Chromatography->PureCompound Structure Structural Elucidation (NMR, MS) PureCompound->Structure

Caption: Workflow for bioassay-guided isolation.

References

Potential Cross-Reactivity of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic cross-reactivity of a compound is paramount for predicting its biological effects and potential off-target interactions. This guide provides a comparative analysis of the known enzymatic activity of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate and explores its potential for cross-reactivity with other key enzymes based on the activity of structurally similar polyacetylenes.

This compound, a polyacetylene isolated from the rhizome of Atractylodes lancea, has been identified as a lipase inhibitor with an IC50 value of 23.9 µg/mL.[1][2] While its direct interaction with other enzymes has not been extensively studied, the broad biological activities of related polyacetylene compounds, such as falcarinol, falcarindiol, and panaxydol, suggest a potential for wider enzymatic interactions.

Comparative Enzymatic Activities of Polyacetylenes

Structurally similar polyacetylenes have been shown to modulate key enzymes involved in inflammation, cell cycle regulation, and cellular stress responses. This suggests that this compound may exhibit similar cross-reactivities.

CompoundKnown Primary Target(s)Potential Cross-Reactivity TargetsKey Biological Effects
This compound Lipase[1][2]COX-1, COX-2, NLRP3 Inflammasome, Nrf2/Keap1 pathway, Cdk2Antiobesity[1][2]
FalcarinolNF-κB, Nrf2/Keap1 pathwayCOX-1, COX-2Anti-inflammatory, Anticancer, Cytotoxic
FalcarindiolCOX-1, COX-2, NF-κB, Nrf2/Keap1 pathwayAnti-inflammatory, Anticancer, Cytotoxic
PanaxydolNLRP3 Inflammasome, Cdk2, EGFRAnti-inflammatory, Anticancer, Cell cycle arrest

Potential Signaling Pathway Interactions

The documented activities of related polyacetylenes suggest that this compound could potentially interact with several critical signaling pathways.

Signaling_Pathways cluster_inflammation Inflammatory Pathways cluster_stress Cellular Stress Pathway cluster_cellcycle Cell Cycle Regulation NFkB NF-κB COX COX-1 / COX-2 NFkB->COX NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Nrf2 Nrf2/Keap1 ARE Antioxidant Response Element Nrf2->ARE Cdk2 Cdk2 G1S G1/S Transition Cdk2->G1S Compound (1,5E,11E)-tridecatriene- 7,9-diyne-3,4-diacetate Compound->NFkB Potential Interaction Compound->COX Compound->NLRP3 Compound->Nrf2 Compound->Cdk2

Potential signaling pathway interactions of the compound.

Experimental Protocols for Cross-Reactivity Studies

To facilitate further research into the cross-reactivity of this compound, detailed experimental protocols for key enzymatic assays are provided below.

Pancreatic Lipase Inhibition Assay (Colorimetric)

This assay measures the inhibition of porcine pancreatic lipase activity using a colorimetric substrate.

Lipase_Assay_Workflow A Prepare porcine pancreatic lipase solution D Pre-incubate lipase with test compound A->D B Prepare substrate solution (p-nitrophenyl palmitate) E Initiate reaction by adding substrate B->E C Prepare test compound dilutions C->D D->E F Incubate at 37°C E->F G Stop reaction (e.g., with SDS or by chilling) F->G H Measure absorbance at 410 nm G->H I Calculate % inhibition H->I

Workflow for the pancreatic lipase inhibition assay.

Materials:

  • Porcine pancreatic lipase (e.g., Sigma, L3126)

  • p-Nitrophenyl palmitate (pNPP)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Inhibitor (e.g., Orlistat as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of porcine pancreatic lipase in the assay buffer.

  • Prepare a stock solution of pNPP in a suitable solvent (e.g., isopropanol).

  • Add assay buffer, lipase solution, and varying concentrations of this compound to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPP solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., 0.05% SDS) or by placing the plate on ice.[3][4][5]

  • Measure the absorbance of the product, p-nitrophenol, at 410 nm using a microplate reader.

  • Calculate the percentage of lipase inhibition for each concentration of the test compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory effect of the compound on the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) as controls

  • Method for detecting prostaglandin E2 (PGE2) production (e.g., LC-MS/MS or ELISA kit)

Procedure:

  • In a reaction tube, combine the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations and pre-incubate at 37°C for 10 minutes.[6]

  • Initiate the reaction by adding arachidonic acid.[6]

  • Incubate the reaction at 37°C for a specified time.

  • Terminate the reaction.

  • Quantify the amount of PGE2 produced using a validated method like LC-MS/MS or an ELISA kit.[6][7]

  • Determine the IC50 values for the inhibition of each COX isoform.

NLRP3 Inflammasome Activation Assay

This cell-based assay measures the ability of the compound to inhibit the activation of the NLRP3 inflammasome.

Materials:

  • Immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 monocytes

  • LPS (lipopolysaccharide) for priming

  • Nigericin or ATP for activation

  • ELISA kits for IL-1β and LDH (lactate dehydrogenase)

Procedure:

  • Seed iBMDMs or differentiated THP-1 macrophages in a 96-well plate.

  • Prime the cells with LPS (e.g., 0.25 µg/mL) for 3 hours.[8]

  • Treat the cells with different concentrations of the test compound.

  • Activate the NLRP3 inflammasome by adding nigericin (e.g., 5 µM) or ATP (e.g., 2 mM) for 45 minutes.[8]

  • Collect the cell culture supernatants.

  • Measure the release of IL-1β using an ELISA kit and LDH (as a measure of pyroptosis-induced cell death) using an LDH assay kit.[9][10]

  • Assess the inhibitory effect of the compound on inflammasome activation.

Nrf2/Keap1 Pathway Activation Assay

This assay determines if the compound can activate the Nrf2 antioxidant response pathway.

Materials:

  • AREc32 cells (containing a luciferase reporter gene under the control of an antioxidant response element)

  • Cell culture medium and reagents

  • Luciferase assay system

  • Known Nrf2 activators (e.g., sulforaphane) as positive controls

Procedure:

  • Plate AREc32 cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • An increase in luciferase activity indicates the activation of the Nrf2 pathway.[11]

  • Cell viability assays should be performed in parallel to rule out cytotoxicity-induced effects.[11]

Cdk2 Kinase Assay

This assay measures the inhibitory effect of the compound on the activity of Cyclin-dependent kinase 2 (Cdk2).

Materials:

  • Recombinant active Cdk2/Cyclin A or Cdk2/Cyclin E

  • Kinase assay buffer

  • Substrate (e.g., Histone H1 or a specific peptide)

  • [γ-33P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

  • Known Cdk2 inhibitor (e.g., staurosporine) as a positive control

Procedure (using ADP-Glo™ Kinase Assay):

  • Set up the kinase reaction in a 96-well plate containing the kinase buffer, Cdk2/Cyclin complex, and the substrate.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a defined time (e.g., 15-30 minutes).[12][13]

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence, which is proportional to the kinase activity.[14]

  • Calculate the percentage of Cdk2 inhibition.

By employing these comparative approaches and experimental protocols, researchers can effectively evaluate the cross-reactivity profile of this compound, leading to a more comprehensive understanding of its biological activities and therapeutic potential.

References

Unveiling the Mechanism: A Comparative Guide to Polyacetylene Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of polyacetylene lipase inhibitors, placing them in context with established alternatives. Due to the nascent stage of research into polyacetylene-specific lipase inhibition, this guide synthesizes current knowledge on relevant plant extracts and established inhibitor classes to offer a framework for future investigation.

Executive Summary

The inhibition of lipases, particularly pancreatic lipase and hormone-sensitive lipase, is a key therapeutic strategy for managing obesity and metabolic disorders. Pancreatic lipase is crucial for the digestion and absorption of dietary fats, while hormone-sensitive lipase mobilizes stored fats from adipose tissue. By inhibiting these enzymes, it is possible to reduce caloric intake and decrease circulating free fatty acids. While established inhibitors like Orlistat are commercially available, research into novel, natural product-based inhibitors is robust. Polyacetylenes, a class of bioactive compounds found in various plants, have emerged as a potential, yet underexplored, source of lipase inhibitors. This guide compares the current understanding of polyacetylene-containing extracts with well-characterized lipase inhibitors, provides standardized experimental protocols for their evaluation, and visualizes the key pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

Direct quantitative data on isolated polyacetylenes as lipase inhibitors is currently limited in publicly accessible literature. The following table summarizes the inhibitory activity of a well-established synthetic inhibitor (Orlistat) and other relevant natural product classes against pancreatic lipase. This serves as a benchmark for the future evaluation of polyacetylene compounds.

Inhibitor ClassSpecific Compound/ExtractTarget LipaseIC50 ValueReference
Synthetic OrlistatPancreatic Lipase~0.14 µM[1]
Polyphenols QuercetinPancreatic Lipase(6.1±2.4) µM[2]
p-Coumaric acidPancreatic Lipase(170.2±20.6) µM[2]
Caffeic acidPancreatic Lipase(401.5±32.1) µM[2]
Apple Procyanidin (Pentamer)Pancreatic Lipase~0.7 µg/mL[1]
Glycosides LicurosidePancreatic Lipase14.9 µM[1]
IsoliquiritosidePancreatic Lipase37.6 µM[1]
Plant Extracts (containing Polyacetylenes) Bidens pilosaPancreatic LipaseData on isolated polyacetylenes not available. Extracts show potential to modulate lipase activity.

Mechanism of Action: An Overview

Pancreatic lipase hydrolyzes dietary triglycerides into fatty acids and monoglycerides, which are then absorbed in the small intestine. Inhibitors of pancreatic lipase typically act by binding to the active site of the enzyme, preventing the substrate from binding and thus blocking fat digestion and absorption. Orlistat, for example, forms a covalent bond with the serine residue in the active site of pancreatic lipase, leading to irreversible inhibition.[1]

Many natural product inhibitors, such as polyphenols, are thought to act through non-covalent interactions, including hydrogen bonding and hydrophobic interactions, near the enzyme's active site.[2] The proposed mechanism for polyacetylene inhibitors would likely involve similar interactions, though further research is needed for confirmation.

Hormone-sensitive lipase (HSL) is an intracellular enzyme that mobilizes stored triglycerides in adipose tissue.[3][4] Its inhibition leads to a decrease in the release of free fatty acids into the bloodstream. While less is known about specific polyacetylene inhibitors of HSL, this remains a promising area for research in the context of metabolic disease.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the mechanism of action of lipase inhibitors. These protocols are standardized and can be adapted for the evaluation of polyacetylene compounds.

In Vitro Pancreatic Lipase Inhibition Assay

This assay is widely used to screen for and characterize pancreatic lipase inhibitors.

Principle: The activity of pancreatic lipase is determined by measuring the rate of hydrolysis of a substrate, such as p-nitrophenyl butyrate (p-NPB), which releases a colored product, p-nitrophenol, that can be quantified spectrophotometrically.[5][6][7]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB)

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (polyacetylenes, extracts, or other inhibitors)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of PPL in Tris-HCl buffer.

  • Prepare various concentrations of the test compounds and Orlistat.

  • In a 96-well plate, add the PPL solution to each well.

  • Add the test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.[6]

  • Initiate the reaction by adding the p-NPB substrate solution to each well.

  • Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol formation.[6]

  • Calculate the percentage of lipase inhibition using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

Data Analysis: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Kinetics Studies

To understand the mode of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed.

Procedure:

  • Perform the lipase inhibition assay as described above, but with varying concentrations of both the substrate (p-NPB) and the inhibitor.

  • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

Analysis:

  • Competitive inhibition: Increased Km, Vmax remains unchanged.

  • Non-competitive inhibition: Km remains unchanged, Vmax decreases.

  • Mixed inhibition: Both Km and Vmax are altered.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in lipase inhibition.

lipase_inhibition_pathway Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Substrate Fatty_Acids_Monoglycerides Fatty Acids & Monoglycerides Pancreatic_Lipase->Fatty_Acids_Monoglycerides Hydrolysis Absorption Intestinal Absorption Fatty_Acids_Monoglycerides->Absorption Polyacetylene_Inhibitor Polyacetylene Inhibitor Polyacetylene_Inhibitor->Pancreatic_Lipase Inhibition

Caption: Mechanism of Pancreatic Lipase Inhibition.

experimental_workflow Start Start: Source of Polyacetylenes (e.g., Plant Extract) Extraction Extraction and Isolation of Polyacetylenes Start->Extraction Screening In Vitro Lipase Inhibition Assay (p-NPB method) Extraction->Screening Active_Compounds Identification of Active Compounds Screening->Active_Compounds Active_Compounds->Screening Inactive Kinetics Enzyme Kinetic Studies Active_Compounds->Kinetics Active Mechanism Determination of Mechanism of Action Kinetics->Mechanism

Caption: Experimental Workflow for Screening Lipase Inhibitors.

logical_relationship High_Lipase_Activity High Pancreatic Lipase Activity Increased_Fat_Absorption Increased Fat Absorption High_Lipase_Activity->Increased_Fat_Absorption Obesity Obesity Risk Increased_Fat_Absorption->Obesity Lipase_Inhibitor Lipase Inhibitor (e.g., Polyacetylene) Reduced_Lipase_Activity Reduced Lipase Activity Lipase_Inhibitor->Reduced_Lipase_Activity Decreased_Fat_Absorption Decreased Fat Absorption Reduced_Lipase_Activity->Decreased_Fat_Absorption Reduced_Obesity_Risk Reduced Obesity Risk Decreased_Fat_Absorption->Reduced_Obesity_Risk

Caption: Logical Relationship of Lipase Inhibition and Obesity Risk.

References

Data Presentation: Comparative Attractancy of Semiochemicals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Attractancy of Different Semiochemicals for Researchers

This guide provides a comparative analysis of the attractancy of various semiochemicals, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and applying these powerful chemical signals. We present quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to facilitate the design and execution of studies in chemical ecology and pest management.

The following table summarizes quantitative data from a study comparing the attractancy of a pheromone and two kairomones to female Western Flower Thrips (Frankliniella occidentalis) in a Y-tube olfactometer. This data highlights the potent attractive power of pheromones compared to kairomones, even at significantly lower concentrations.

SemiochemicalTypeTarget SpeciesDose (µg)Proportion of Females Attracted (%)Release Rate (ng/min)Gas-Phase Concentration (ng/mL)
Neryl (S)-2-methylbutanoateAggregation PheromoneFrankliniella occidentalis0.1Not significant0.40.003
1Not significant40.027
1068% 400.27
10077.3%***4002.7
p-AnisaldehydeKairomoneFrankliniella occidentalis10072%4122.7
Methyl isonicotinateKairomoneFrankliniella occidentalis10073.3%**10036.7
VerbenoneKairomoneFrankliniella occidentalis10, 100Not significant--

Statistically significant at p < 0.01, ***Statistically significant at p < 0.001

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for common experimental setups used to evaluate the attractancy of semiochemicals.

Y-Tube Olfactometer Bioassay

A Y-tube olfactometer is a standard apparatus for studying insect responses to airborne chemical cues in a laboratory setting.[1] It presents the insect with a choice between two air streams, one carrying a test odor and the other a control.

Apparatus:

  • A Y-shaped glass tube. Common dimensions are a 30 cm main arm and two 20 cm side arms branching at a 60-degree angle, with an inner diameter of 2.5 cm.[2]

  • An air pump or compressed air source to provide a clean, continuous airflow.

  • Flow meters to regulate the airflow into each arm of the olfactometer.

  • Humidifier and charcoal filter to clean and standardize the incoming air.

  • Odor sources: a test compound and a control (e.g., solvent only) applied to a filter paper or other substrate.

Procedure:

  • Setup: Connect the air source to the flow meters, humidifier, and charcoal filter. Direct the purified air into the two side arms of the Y-tube. Ensure a constant and equal airflow through both arms (e.g., 500 mL/min).[2]

  • Odor Introduction: Place the prepared odor sources at the upwind end of each side arm. The test compound is introduced into one arm, and the control into the other.

  • Insect Introduction: Introduce a single insect into the downwind end of the main arm.

  • Observation: Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.[2] A choice is recorded when the insect moves a predetermined distance into one of the side arms (e.g., more than 3 cm) and remains there for a minimum period (e.g., 1 minute).[2]

  • Data Collection: Record the number of insects choosing the test arm versus the control arm.

  • Replication and Control: After testing a set number of insects, clean the olfactometer thoroughly and rotate the positions of the test and control arms to avoid positional bias.

Field Trapping Experiments

Field trapping assays are essential for evaluating the effectiveness of semiochemicals under natural environmental conditions.

Materials:

  • Traps: The choice of trap depends on the target insect. Common types include sticky traps, water traps, and inverted cone traps.[3] The color of the trap can also be a significant factor in attractancy.

  • Lures: The semiochemical bait, often formulated in a slow-release dispenser to ensure a consistent release rate over time.

  • Stakes or hangers: To position the traps at the appropriate height and location within the study area.

Procedure:

  • Site Selection: Choose a suitable field site where the target insect population is present.

  • Trap Deployment: Set up the traps in a grid pattern or randomized block design. The spacing between traps is crucial to avoid interference.

  • Lure Placement: Place the semiochemical lure within the trap according to the manufacturer's instructions or the experimental design.

  • Data Collection: At regular intervals (e.g., weekly), count and identify the number of target insects captured in each trap.

  • Data Analysis: Compare the number of insects captured in traps with different semiochemical lures or against control traps with no lure. Statistical analysis is used to determine the significance of the differences in capture rates.

Visualizations

Diagrams are provided below to illustrate a key signaling pathway and a typical experimental workflow in semiochemical research.

olfactory_signaling_pathway cluster_0 Pheromone Reception cluster_1 Signal Transduction Cascade Pheromone Pheromone PBP Pheromone Binding Protein (PBP) Pheromone->PBP binds SNMP Sensory Neuron Membrane Protein (SNMP) PBP->SNMP interacts with PR Pheromone Receptor (PRx/Orco complex) G_protein G-protein (Gq) PR->G_protein activates SNMP->PR presents to PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel IP3->Ion_Channel opens DAG->Ion_Channel modulates Depolarization Neuron Depolarization Ion_Channel->Depolarization leads to

Caption: A simplified diagram of a common insect pheromone signal transduction pathway.

experimental_workflow cluster_lab Laboratory Bioassay cluster_field Field Validation synthesis Semiochemical Synthesis or Extraction olfactometer Y-Tube or Multi-Arm Olfactometer Assay synthesis->olfactometer eag Electroantennography (EAG) synthesis->eag behavioral_analysis Behavioral Data Analysis (Choice Preference) olfactometer->behavioral_analysis eag->behavioral_analysis lure Lure Formulation and Dispenser Design behavioral_analysis->lure Identifies Promising Candidates trapping Field Trapping Experiment lure->trapping field_data Field Data Analysis (Trap Catch) trapping->field_data

Caption: A typical experimental workflow for the comparative study of semiochemical attractancy.

References

Safety Operating Guide

Safe Disposal of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Key Disposal Considerations:

Due to its chemical structure, featuring multiple double and triple bonds, (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate should be treated as a potentially reactive and flammable organic compound. The primary route for disposal is through a licensed hazardous waste management company.

Waste Category Container Type Labeling Requirements Storage Conditions Disposal Method
Non-halogenated Organic WasteLeak-proof, chemically resistant container (e.g., HDPE or glass)"Hazardous Waste," "Non-halogenated Organic Solvents," full chemical name, and associated hazards (e.g., Flammable, Irritant)In a designated, well-ventilated, cool, and dry secondary containment area, away from heat, sparks, and incompatible materials.Incineration by a licensed hazardous waste disposal facility.
Experimental Protocol for Disposal:

The following step-by-step procedure outlines the safe handling and disposal of this compound waste in a laboratory.

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Do not mix this compound waste with halogenated solvents or other incompatible waste streams.

    • Collect liquid waste containing this compound in a designated, properly labeled, non-halogenated organic waste container.

    • Contaminated solids (e.g., gloves, weighing paper, silica gel) should be placed in a separate, clearly labeled solid hazardous waste container.

  • Container Management:

    • Use only approved, leak-proof, and chemically compatible containers.

    • Keep the waste container securely closed when not in use.

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

    • Indicate the approximate concentrations or volumes of the constituents.

    • Affix the appropriate hazard symbols (e.g., flammable).

  • Storage:

    • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area must be well-ventilated and have secondary containment to prevent spills.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) office or the contracted hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Determine Waste Type ppe->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Materials) waste_type->solid_waste Solid liquid_container Collect in Labeled Non-Halogenated Organic Waste Container liquid_waste->liquid_container solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container storage Store in Designated Secondary Containment Area liquid_container->storage solid_container->storage disposal_request Request Pickup by EHS or Licensed Waste Disposal Company storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate, a semiochemical compound used in entomological research and as a lipase inhibitor.[1][2] Due to the limited availability of specific safety data for this compound, a cautious approach is mandated, adhering to best practices for handling novel or uncharacterized chemical substances.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS), the following personal protective equipment is recommended as a minimum standard to mitigate potential hazards such as skin and eye irritation, inhalation toxicity, and unforeseen allergic reactions.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides protection against splashes and potential projectiles. A face shield should always be used in conjunction with goggles.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Protects against skin contact. Glove integrity should be checked before each use, and they should be disposed of after handling the compound.[4]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pantsProtects skin from accidental spills. The lab coat should be buttoned and fit properly.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[3][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodIn the absence of specific inhalation hazard data, engineering controls like a fume hood are the primary means of protection.

Operational Plan: Handling and Experimental Protocol

A systematic approach is essential when working with research chemicals. The following protocol outlines a safe workflow for handling this compound.

Preparation:

  • Information Gathering: Before beginning any work, attempt to obtain a specific Safety Data Sheet (SDS) from the supplier.

  • Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • PPE Donning: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Procedures: Carry out all experimental steps within the fume hood.

Post-Experiment:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent to decontaminate surfaces.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye and face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solvent Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for organic solvents.

  • Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Experiment cluster_disposal Waste Disposal prep1 Obtain SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh & Transfer prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Workspace handle3->post1 disp1 Segregate Solid Waste handle3->disp1 disp2 Segregate Liquid Waste handle3->disp2 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp3 Dispose via EHS disp1->disp3 disp2->disp3

Caption: This diagram illustrates the sequential workflow for safely handling the research chemical.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。